molecular formula C13H17NO2 B13068203 5-(4-Methylphenyl)piperidine-3-carboxylic acid

5-(4-Methylphenyl)piperidine-3-carboxylic acid

Cat. No.: B13068203
M. Wt: 219.28 g/mol
InChI Key: SGEXGOHIRXHOLR-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)piperidine-3-carboxylic acid is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a piperidine ring, a common scaffold in medicinal chemistry, which is substituted with a 4-methylphenyl group and a carboxylic acid moiety . The carboxylic acid group provides a versatile handle for synthetic modification, such as amide bond formation or esterification, making this compound a potential building block for the synthesis of more complex molecules, including targeted libraries for drug discovery . The molecular formula is C13H17NO2 . As a derivative of piperidine-3-carboxylic acid (nipecotic acid), a compound known for its biological activity, this analog may be investigated for novel applications in various research fields . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-(4-methylphenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)

InChI Key

SGEXGOHIRXHOLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

5-(4-Methylphenyl)piperidine-3-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(4-Methylphenyl)piperidine-3-carboxylic acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

5-(4-Methylphenyl)piperidine-3-carboxylic acid (also known as 5-(p-tolyl)nipecotic acid) represents a "privileged scaffold" in medicinal chemistry. As a 3,5-disubstituted piperidine, it serves as a critical pharmacophore in the design of neurotransmitter transporter inhibitors—specifically for the Gamma-Aminobutyric Acid (GABA) transporter (GAT). Unlike the simple nipecotic acid parent molecule, the addition of a lipophilic 4-methylphenyl moiety at the C5 position significantly alters its physicochemical profile, enhancing blood-brain barrier (BBB) permeability and target affinity through hydrophobic interactions. This guide analyzes its structural stereochemistry, validated synthetic pathways, and pharmacological utility.[1]

Chemical Structure & Stereochemistry[2]

Core Architecture

The molecule consists of a saturated six-membered piperidine ring substituted at the meta positions relative to the nitrogen atom.

  • Position 3: Carboxylic acid group (-COOH), responsible for ionic interactions with receptor sites (mimicking the carboxylate of GABA).

  • Position 5: 4-Methylphenyl (p-Tolyl) group, providing a hydrophobic anchor.

Stereochemical Complexity

The 3,5-disubstitution pattern creates two chiral centers, resulting in four possible stereoisomers. The relative orientation of the substituents defines the biological activity.

  • Cis-Isomers: The carboxylic acid and the tolyl group are on the same side of the piperidine plane (e.g., 3R,5S).

  • Trans-Isomers: The substituents are on opposite sides (e.g., 3R,5R).

  • Conformational Analysis: The piperidine ring predominantly exists in a chair conformation. In the trans isomer, both bulky substituents (the carboxyl and the aryl group) can adopt equatorial positions, which is energetically favorable and often correlates with higher bioactive potency in GAT-1 inhibition.

Physicochemical Profile

The introduction of the tolyl group shifts the molecule from a highly polar zwitterion (like nipecotic acid) to a more lipophilic entity, improving its drug-likeness.

Table 1: Key Physicochemical Properties

PropertyValue (Approx.)Significance
Molecular Formula C₁₃H₁₇NO₂Core composition
Molecular Weight 219.28 g/mol Small molecule, fragment-like
pKa (Acid) ~3.8Ionized at physiological pH (COO⁻)
pKa (Base) ~9.8Protonated at physiological pH (NH₂⁺)
LogP 1.5 - 1.8Moderate lipophilicity (Good BBB penetration potential)
TPSA ~60 ŲFavorable for CNS penetration (<90 Ų)
Solubility Soluble in water (as salt)Formulation compatible

Synthesis & Manufacturing Protocols

The synthesis of 3,5-disubstituted piperidines is non-trivial due to the need for regiocontrol. The most robust industrial route involves the construction of a pyridine precursor followed by catalytic hydrogenation.

Retrosynthetic Analysis
  • Target: 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

  • Precursor: 5-(4-Methylphenyl)nicotinic acid.

  • Key Disconnection: Suzuki-Miyaura coupling of 5-bromonicotinic acid and p-tolylboronic acid.

Step-by-Step Synthetic Protocol

Step 1: Suzuki Coupling (Formation of the Biaryl Core)

  • Reagents: 5-Bromonicotinic acid (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq).

  • Solvent: DME/Water or Toluene/Ethanol/Water.

  • Conditions: Reflux at 90°C for 12-16 hours under Nitrogen atmosphere.

  • Workup: Acidify aqueous layer to pH 3-4 to precipitate 5-(4-methylphenyl)nicotinic acid. Filtration and recrystallization from ethanol.[2]

Step 2: Catalytic Hydrogenation (Ring Saturation)

  • Substrate: 5-(4-Methylphenyl)nicotinic acid.

  • Catalyst: PtO₂ (Adams' catalyst) or 5% Rh/C (to prevent reduction of the phenyl ring).

  • Solvent: Acetic acid or Methanol/HCl.

  • Conditions: H₂ atmosphere (50-60 psi), Room Temperature, 24 hours.

  • Outcome: Yields a mixture of cis and trans isomers of the piperidine product.

Step 3: Diastereomeric Separation (Optional but Critical)

  • The cis and trans isomers can be separated via fractional crystallization of their hydrochloride salts or preparative HPLC.

  • Note: For enantiopure synthesis, chiral resolution using tartaric acid or chiral HPLC is required post-reduction.

Visualized Synthesis Workflow

SynthesisPath Start 5-Bromonicotinic Acid Intermediate 5-(4-Methylphenyl) nicotinic acid Start->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux Reagent p-Tolylboronic Acid Reagent->Intermediate Product 5-(4-Methylphenyl) piperidine-3-carboxylic acid (Cis/Trans Mixture) Intermediate->Product Hydrogenation H2, PtO2/Rh-C AcOH Isomer1 Trans-Isomer (Bioactive) Product->Isomer1 Chiral HPLC or Crystallization Isomer2 Cis-Isomer Product->Isomer2

Caption: Figure 1. Synthetic route from 5-bromonicotinic acid via Suzuki coupling and catalytic hydrogenation.

Pharmacological Applications[1][5][6][7][8]

Mechanism of Action: GABA Uptake Inhibition

This molecule is a structural analog of Nipecotic Acid , a potent inhibitor of GAT-1 (GABA Transporter 1).

  • Binding Mode: The zwitterionic head group (amine and carboxylic acid) mimics the endogenous ligand GABA, binding to the orthosteric site of the transporter.

  • Role of the 5-Tolyl Group: The lipophilic tolyl moiety occupies a hydrophobic pocket adjacent to the GABA binding site. This interaction:

    • Increases binding affinity (lower IC₅₀).

    • Prevents the molecule from being a substrate (it blocks the transporter rather than being transported).

    • Enhances lipophilicity, allowing the drug to cross the BBB, a major limitation of nipecotic acid itself.

Structure-Activity Relationship (SAR)
  • N-Substitution: The free amine (NH) is often required for maximal affinity. N-alkylation (e.g., with a lipophilic tail like in Tiagabine) can further boost potency, making this molecule a valuable intermediate for "Tiagabine-like" drugs.

  • 3-Carboxyl: Essential for electrostatic interaction with the transporter's arginine residues. Esters (prodrugs) are inactive until hydrolyzed.

  • 5-Aryl vs. 4-Aryl: The 3,5-substitution pattern provides a unique vector for exploring the transporter's vestibule compared to the more common 3,4-disubstituted analogs (like paroxetine derivatives).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, D₂O/DCl):

    • Aromatic Region: Two doublets (AA'BB' system) around 7.1–7.3 ppm, integrating to 4 protons (characteristic of the p-tolyl group).

    • Methyl Group: A sharp singlet at ~2.3 ppm (Ar-CH₃).

    • Piperidine Ring: Complex multiplets between 1.8–3.6 ppm. The C3-H and C5-H signals will shift depending on the cis/trans configuration (axial vs. equatorial positioning).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Peak at m/z 220.13.

    • Fragmentation: Loss of COOH (-45) and retro-Diels-Alder fragmentation of the piperidine ring.

References

  • GABA Uptake Inhibitors & Nipecotic Acid Derivatives

    • Source: Kragler, A. et al.
    • Context: Establishes the SAR of 3-substituted piperidines as G
  • Synthesis of 3,5-Disubstituted Piperidines

    • Source: Hartwieg, J.C.D. et al. "3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers."[3] Organic Process Research & Development, 2014.[3]

    • Context: detailed protocol for hydrogenation of pyridine precursors and separ
  • Suzuki Coupling Protocols for Pyridines

    • Source: BenchChem Technical Guides. "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids."
    • Context: General properties and synthesis of phenyl-substituted piperidines.
  • Stereoselective Synthesis Methodologies

    • Source: Amat, M. et al. "Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines." Organic Letters, 2003.[3]

    • Context: Alternative asymmetric synthesis routes using chiral lactams.

Sources

Technical Whitepaper: 5-(4-Methylphenyl)piperidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and synthetic drug development, piperidine-3-carboxylic acid (nipecotic acid) derivatives serve as foundational pharmacophores for targeting γ-aminobutyric acid (GABA) transporters. 5-(4-Methylphenyl)piperidine-3-carboxylic acid —also known as 5-(p-tolyl)piperidine-3-carboxylic acid—represents a strategic structural evolution of this scaffold. By introducing a lipophilic aryl group at the C5 position, chemists can modulate the molecule's blood-brain barrier (BBB) permeability and its binding kinetics at the GAT-1 transporter.

This technical guide provides an in-depth analysis of the compound’s chemical identity, pharmacological rationale, and a self-validating synthetic methodology designed for application scientists and drug development professionals.

Chemical Identity & Physicochemical Profiling

Accurate compound identification is the bedrock of reproducible research. 5-(4-Methylphenyl)piperidine-3-carboxylic acid exists primarily in two forms in commercial and research settings: the free base and the hydrochloride (HCl) salt. The HCl salt is highly preferred in aqueous assays and formulation due to its enhanced solubility and crystalline stability.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 121260-21-7[1]2344680-08-4
Molecular Formula C₁₃H₁₇NO₂C₁₃H₁₈ClNO₂
Molecular Weight 219.28 g/mol [1]255.74 g/mol
Physical State SolidCrystalline Solid
Stereocenters C3, C5 (Yields cis/trans diastereomers)C3, C5 (Yields cis/trans diastereomers)
Primary Use Organic Synthesis Building BlockPharmacological Screening

Pharmacological Rationale: GAT-1 Transporter Modulation

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The termination of GABAergic signaling is driven by its rapid reuptake from the synaptic cleft via sodium- and chloride-dependent transporters, predominantly GAT-1.

Unmodified nipecotic acid is a potent GAT-1 inhibitor, but its high polarity (zwitterionic nature at physiological pH) prevents it from crossing the blood-brain barrier effectively. Extensive structure-activity relationship (SAR) studies have demonstrated that appending lipophilic moieties—such as the p-tolyl group in 5-(4-methylphenyl)piperidine-3-carboxylic acid—alters the thermodynamic binding profile and enhances central nervous system (CNS) penetration[2]. Furthermore, substitution at the ring carbons (rather than the nitrogen) prevents energetically unfavorable orientations within the transporter's binding pocket, leading to highly potent binders[3].

GAT1_Pathway A Presynaptic Neuron B Synaptic Cleft (GABA Accumulation) A->B Releases GABA C GAT-1 Transporter B->C Reuptake D Postsynaptic GABA-A Receptor B->D Activates E 5-(4-Methylphenyl) piperidine-3-carboxylic acid E->C Inhibits

Mechanism of Action: GAT-1 Inhibition by Nipecotic Acid Derivatives.

Synthetic Methodology & Experimental Workflow

As a Senior Application Scientist, it is critical to approach synthesis not as a mere sequence of mixing reagents, but as a cascade of chemically logical, self-validating steps. The synthesis of 5-(4-methylphenyl)piperidine-3-carboxylic acid relies on the late-stage reduction of a functionalized pyridine ring.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective: Establish the C-C bond between the pyridine core and the p-tolyl group.

  • Procedure: Charge a Schlenk flask with methyl 5-bromonicotinate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Suspend in a degassed mixture of 1,4-dioxane/H₂O (4:1). Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.

  • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand framework provides sufficient steric bulk to drive the transmetalation and reductive elimination steps efficiently, suppressing unwanted reductive dehalogenation of the electron-deficient pyridine ring.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is deemed successful when the starting material (Rf ~0.6) disappears and a new, highly UV-active spot (Rf ~0.4) emerges. LC-MS must confirm the intermediate mass [M+H]⁺.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

  • Objective: Reduce the aromatic pyridine to the saturated piperidine ring.

  • Procedure: Dissolve the intermediate from Step 1 in glacial acetic acid. Add PtO₂ (Adams' catalyst, 10 wt%). Pressurize the reaction vessel with H₂ gas (50 psi) and agitate at room temperature for 24 hours. Filter through Celite to remove the catalyst.

  • Causality: Reducing a pyridine ring requires overcoming its aromatic resonance energy. Glacial acetic acid serves a dual purpose: it protonates the pyridine nitrogen (activating the ring toward reduction) and prevents the resulting basic secondary amine from coordinating with and poisoning the platinum catalyst.

  • Self-Validation: The system validates itself via hydrogen uptake monitoring. The reaction is complete when the pressure drop ceases (indicating the consumption of exactly 3 equivalents of H₂).

Step 3: Ester Hydrolysis and Salt Formation

  • Objective: Deprotect the carboxylic acid and isolate the stable hydrochloride salt.

  • Procedure: Treat the crude ester from Step 2 with 6M aqueous HCl. Reflux for 4 hours. Concentrate the solution in vacuo until precipitation begins, then cool to 4°C to maximize crystallization. Filter and wash with cold acetone.

  • Causality: Aqueous HCl under reflux provides a highly efficient, one-pot method to hydrolyze the methyl ester while simultaneously protonating the piperidine nitrogen. This drives the formation of the highly crystalline HCl salt, bypassing the need for tedious column chromatography.

  • Self-Validation: The formation of a white crystalline solid upon cooling confirms salt formation.

Synthesis_Workflow Step1 Step 1: Suzuki-Miyaura Coupling 5-Bromonicotinate + p-Tolylboronic Acid Int1 Intermediate: 5-(4-Methylphenyl)nicotinate Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (PtO2, H2, 50 psi, AcOH) Int1->Step2 Int2 Intermediate: 5-(4-Methylphenyl)piperidine-3-carboxylate Step2->Int2 Step3 Step 3: Ester Hydrolysis & Salt Formation (HCl / H2O) Int2->Step3 Final Target: 5-(4-Methylphenyl)piperidine-3-carboxylic acid HCl Step3->Final

Step-by-step synthetic workflow for 5-(4-methylphenyl)piperidine-3-carboxylic acid.

Analytical Characterization Protocols

To ensure uncompromising scientific integrity, the final compound must be subjected to rigorous analytical validation.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

    • Diagnostic Shift: The defining proof of successful hydrogenation is the complete absence of downfield aromatic pyridine protons (8.5–9.0 ppm). The newly formed piperidine ring will present complex aliphatic multiplets between 1.5 and 3.5 ppm.

    • Retention of Pharmacophore: The p-tolyl group must remain intact, visible as an AB quartet around 7.1–7.2 ppm (4H, aromatic) and a sharp singlet at ~2.3 ppm (3H, Ar-CH₃).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 220.1 for the free base.

  • Diastereomeric Resolution:

    • Because the molecule possesses two chiral centers (C3 and C5), the synthesis yields a mixture of cis and trans racemates. Chiral HPLC (e.g., using a Chiralcel OD-H column) is required to quantify the diastereomeric excess (d.e.) and separate the enantiomers for precise pharmacological screening.

References

  • Title: 5-(4-methylphenyl)piperidine-3-carboxylic acid (CAS 121260-21-7) Source: AABlocks Catalog URL: [Link]

  • Title: Synthesis of Novel GABA Uptake Inhibitors. 4. Bioisosteric Transformation and Successive Optimization of Known GABA Uptake Inhibitors Leading to a Series of Potent Anticonvulsant Drug Candidates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors Source: Bioorganic & Medicinal Chemistry (Indexed in ChEMBL - EMBL-EBI) URL: [Link]

Sources

The Molecular Landscape of 5-Arylpiperidine-3-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-3-carboxylic acid (nipecotic acid) scaffold is a privileged structure in neuropharmacology, historically recognized for its role in inhibiting γ-aminobutyric acid (GABA) transporters. While traditional medicinal chemistry has heavily favored N-alkylation or N-acylation (the 1-position) to develop competitive inhibitors like Tiagabine, recent advances have unlocked the 5-position of the piperidine ring. The synthesis of 5-arylpiperidine-3-carboxylic acid derivatives represents a paradigm shift, yielding compounds that exhibit sub-micromolar potencies and, crucially, non-competitive binding profiles at murine GABA transporters (mGAT1 and mGAT4).

This technical whitepaper explores the mechanistic rationale, dynamic combinatorial synthesis, and self-validating screening protocols that define this novel class of neuroactive compounds.

Mechanistic Rationale: The Shift to the 5-Position

GABA transporters (GATs) are transmembrane proteins responsible for clearing GABA from the synaptic cleft, terminating inhibitory neurotransmission. Blocking these transporters increases synaptic GABA, providing therapeutic relief for epilepsy and other neurological disorders.

Traditional GAT inhibitors, such as Tiagabine, feature bulky lipophilic appendages on the piperidine nitrogen. These molecules act as competitive inhibitors, directly occluding the primary substrate-binding site. However, structural mapping and mass spectrometry (MS)-based screening have revealed that substituting the scarcely explored 5-position with aryl or heteroaryl groups via a three-atom spacer accesses a distinct lipophilic pocket within the transporter[1].

The causality behind this pharmacological shift is profound: by anchoring the aryl group at the 5-position, the molecule stabilizes the transporter in an inward-facing conformation without directly competing with GABA for the primary binding site. This results in a non-competitive interaction mode , which is highly desirable in drug development to avoid the massive surges in endogenous substrate concentration that typically overcome competitive inhibitors [2].

G Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Concentration) Presynaptic->Synapse Release GAT1 GAT-1 / GAT-4 Transporter (GABA Reuptake) Synapse->GAT1 Reuptake Receptors Post-Synaptic Receptors (GABA-A / GABA-B Activation) Synapse->Receptors Enhanced Binding Inhibitor 5-Aryl Nipecotic Acid (Non-Competitive Inhibitor) Inhibitor->GAT1 Allosteric Block

Mechanism of action for 5-arylpiperidine-3-carboxylic acid derivatives at GABA transporters.

Dynamic Combinatorial Chemistry: Pseudostatic Hydrazone Libraries

Synthesizing a vast array of 5-arylpiperidine-3-carboxylic acids using traditional step-by-step organic synthesis is resource-intensive. To accelerate discovery, researchers employ Dynamic Combinatorial Chemistry (DCC) , specifically utilizing hydrazone exchange[3].

By reacting a 5-hydrazinyl nipecotic acid core with a library of diverse aryl and heteroaryl aldehydes, a dynamic equilibrium of hydrazones is generated. However, the acidic conditions (pH 6.0) required to facilitate this reversible C=N exchange are lethal to the structural integrity of mGAT transmembrane proteins.

To solve this, the libraries are rendered pseudostatic . The library is allowed to reach thermodynamic equilibrium at pH 6.0. Immediately prior to the biological assay, the library is diluted into a physiological buffer (pH 7.1). This pH shift kinetically "freezes" the hydrazone exchange due to the mesomeric stabilization of the hydrazone bond at neutral pH, allowing the intact 5-aryl derivatives to be screened against the sensitive biological target without degrading the protein or scrambling the library [2].

Workflow Step1 1. Scaffold Synthesis (5-Hydrazinyl Nipecotic Acid) Step3 3. Pseudostatic Hydrazone Formation (Acidic Catalysis, pH 6.0) Step1->Step3 Step2 2. Aldehyde Library (Aryl & Heteroaryl Aldehydes) Step2->Step3 Step4 4. MS Binding Assay (Incubation with mGAT1/4) Step3->Step4 Dilution to pH 7.1 (Freezes Equilibrium) Step5 5. LC-MS/MS Quantification (Hit Identification) Step4->Step5 Target-Ligand Complex Isolation

Pseudostatic hydrazone library generation and MS-based screening workflow.

Self-Validating Experimental Protocol: MS-Binding Assays

To quantify the binding affinity of these novel 5-aryl derivatives, MS-based binding assays are utilized. This label-free approach eliminates the steric interference often caused by bulky radioligands or fluorophores, providing a direct measurement of the native compound's affinity.

Step-by-Step Methodology
  • Membrane Preparation & Standardization : Isolate HEK293 cell membranes stably expressing mGAT1 or mGAT4.

    • Causality & Validation: Perform a Bradford protein assay to ensure a consistent protein concentration (e.g., 2 mg/mL) across all assay tubes. Protein variance is the leading cause of false-positive affinity shifts in MS assays; standardizing this ensures the signal strictly correlates to ligand affinity.

  • The Pseudostatic Shift (Library Dilution) : Dilute the pre-equilibrated pH 6.0 hydrazone library into a pH 7.1 assay buffer (150 mM NaCl, 10 mM Tris, 1 mM CaCl₂).

    • Causality: As established, this neutralizes the acid catalyst, freezing the chemical equilibrium and protecting the GAT proteins from denaturation.

  • Incubation : Incubate the membrane-ligand mixture at 20°C for 45 minutes to reach thermodynamic binding equilibrium.

    • Validation: Include a known competitive inhibitor (e.g., Tiagabine for GAT1, SNAP-5114 for GAT4) in a parallel control tube. The displacement of the native GABA substrate by the control validates the functional integrity of the transporter batch.

  • Rapid Filtration : Filter the mixture through GF/B glass fiber filters using a 96-well cell harvester, followed by three rapid washes with ice-cold buffer.

    • Causality: The ice-cold buffer drastically reduces the kinetic energy of the system, slowing the off-rate (

      
      ) of the ligand-receptor complex and preserving the bound state during the mechanical stress of washing.
      
  • Extraction and LC-MS/MS : Extract the bound 5-aryl hydrazones from the filters using an acetonitrile/water (1:1) matrix. Quantify the intact compounds using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to calculate the pKi.

Structure-Activity Relationship (SAR) Data

The exploration of the 5-position has yielded compounds with potencies that rival clinical benchmarks, but with the added advantage of non-competitive binding mechanics. A notable hit, rac-16h (bearing a 5-(2-phenylethynyl)thiophen-2-yl residue), demonstrated unprecedented sub-micromolar potency [1]. Similarly, biphenyl-linked derivatives have shown distinct selectivity for mGAT4[3].

Table 1: Comparative SAR of Nipecotic Acid Derivatives

Compound ClassCore ScaffoldSubstitution PositionTargetBinding ModeAffinity (pKi)
Tiagabine (Benchmark) Nipecotic Acid1-position (N-alkyl)mGAT1Competitive~7.00
SNAP-5114 (Benchmark) Nipecotic Acid1-position (N-alkyl)mGAT4Competitive~5.50
rac-16h Nipecotic Acid5-position (Hydrazone-linked Aryl)mGAT1Non-competitive6.62 ± 0.04
Biphenyl-linked Hit Nipecotic Acid5-position (Hydrazone-linked Aryl)mGAT4Non-competitive~5.80

Conclusion

The functionalization of piperidine-3-carboxylic acid at the 5-position with aryl and heteroaryl groups represents a highly promising vector in medicinal chemistry. By utilizing pseudostatic dynamic combinatorial chemistry and rigorous MS-binding assays, researchers have identified a new class of non-competitive GABA transporter inhibitors. These 5-arylpiperidine-3-carboxylic acid derivatives not only expand the fundamental structure-activity relationship (SAR) of the nipecotic acid scaffold but also provide vital pharmacological tools for the future development of advanced antiepileptic and neuroprotective therapeutics.

References

  • Hauke, T. J., Höfner, G., & Wanner, K. T. (2019). MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1. ChemMedChem, 14(5), 583-593.[Link]

  • Hauke, T. J., Höfner, G., & Wanner, K. T. (2019). Generation and screening of pseudostatic hydrazone libraries derived from 5-substituted nipecotic acid derivatives at the GABA transporter mGAT4. Bioorganic & Medicinal Chemistry, 27(1), 144-152. [Link]

  • Soubhye, J., Gelbcke, M., Van Antwerpen, P., Dufrasne, F., Boufadi, M. Y., Neve, J., Furtmüller, P. G., Obinger, C., Zouaoui Boudjeltia, K., & Meyer, F. (2020). Protein-Directed Dynamic Combinatorial Chemistry: An Efficient Strategy in Drug Design. ACS Omega, 5(40), 25483–25494.[Link]

Sources

Rational Design and Structure-Activity Relationship (SAR) of 3,5-Disubstituted Piperidines: A Master Scaffold in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves toward increasingly complex and traditionally "undruggable" targets—such as protein-protein interactions (PPIs) and highly flexible aspartic proteases—the limitations of flat, sp2-rich aromatic scaffolds become glaringly apparent. To achieve high potency and selectivity, medicinal chemists must exploit three-dimensional chemical space. Enter the 3,5-disubstituted piperidine scaffold: a highly versatile, sp3-rich transition-state surrogate that offers unparalleled vectorial control.

As a Senior Application Scientist, I have witnessed firsthand how the stereochemical rigidity of this scaffold allows for the precise positioning of pharmacophores. This whitepaper dissects the structure-activity relationship (SAR) of 3,5-disubstituted piperidines, exploring the causality behind their binding dynamics, their pharmacokinetic (PK) optimization, and the self-validating experimental protocols required to synthesize and evaluate them.

Mechanistic Rationale: The Architectural Brilliance of 3,5-Disubstitution

The piperidine ring is a privileged structure in medicinal chemistry, but its substitution pattern dictates its utility. While 4-substituted or 3,4-disubstituted piperidines often adopt extended, linear conformations, the 3,5-disubstituted pattern is uniquely suited for targets with V-shaped or U-shaped binding clefts.

Conformational Dynamics and Vectorial Projection

The causality behind the success of the 3,5-disubstituted piperidine lies in its chair conformation. When both the C3 and C5 substituents are placed in equatorial positions (the cis-diastereomer), the molecule minimizes unfavorable 1,3-diaxial steric clashes. This energetically favorable cis-equatorial geometry projects the two substituents at an approximate 120° angle relative to each other.

Furthermore, the secondary amine of the piperidine core serves as a critical hydrogen-bond donor and positive ionizable center (pKa ~ 8.5–9.5), perfectly mimicking the tetrahedral transition state of peptide bond hydrolysis. This allows the basic nitrogen to anchor into the catalytic machinery of proteases (e.g., forming a salt bridge with catalytic aspartates), while the C3 and C5 vectors independently probe adjacent binding pockets [1].

BindingModel Piperidine Piperidine Core (Transition State Surrogate) C3 C3 Substituent (Prime Site Linker) Piperidine->C3 Equatorial Vector C5 C5 Substituent (P3-P1 Pharmacophore) Piperidine->C5 Equatorial Vector AspDyad Catalytic Aspartates (Asp32 / Asp215) Piperidine->AspDyad Salt Bridge / H-Bond S1Prime S1'/S2' Pockets (Prime Site) C3->S1Prime H-Bonding / VdW S1S3 S1/S3 Pockets (Hydrophobic Cleft) C5->S1S3 Hydrophobic Packing

Figure 1: Vectorial projection of a cis-3,5-disubstituted piperidine in a protease active site.

Case Study: Conquering the Renin Active Site

To illustrate the SAR optimization of this scaffold, we examine the development of Direct Renin Inhibitors (DRIs). Renin is an aspartic protease that catalyzes the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). Its active site is a massive, highly flexible hydrophobic cleft, making it notoriously difficult to drug with orally bioavailable small molecules.

High-throughput screening (HTS) of target-tailored libraries identified a racemic cis-configured 3,5-disubstituted piperidine as a weak hit [1]. X-ray crystallography revealed that the piperidine nitrogen interacted with the catalytic Asp32/Asp215 dyad, while the C5 and C3 substituents occupied the non-prime (S3-S1) and prime (S1'-S2') pockets, respectively.

Iterative SAR Optimization

The optimization campaign required decoupling the two vectors to independently maximize binding affinity and tune physicochemical properties:

  • C5 Position (P3-P1 Pharmacophore): The initial hit utilized a highly lipophilic diphenylmethylamine group. While this filled the S3-S1 pocket, it resulted in poor aqueous solubility and high plasma protein binding. By rigidifying this flexible moiety into a tricyclic system or a benzimidazole derivative , researchers constrained the conformation to perfectly match the S3 pocket. This rigidification reduced the entropic penalty of binding, driving potency into the low nanomolar range [2].

  • C3 Position (Prime Site Linker): The C3 vector was optimized to interact with the S1' and S2' subpockets. Transitioning from simple amides to ether-linked or morpholine-carbonyl moieties generated critical new hydrogen bonds (e.g., with Thr77 in the renin flap), locking the enzyme in a "closed-flap" conformation [1][2].

Quantitative SAR & Pharmacokinetic Profiling

A major hurdle in piperidine-based drug design is balancing basicity and lipophilicity. Highly lipophilic basic amines often suffer from hERG channel inhibition (cardiotoxicity) and rapid CYP3A4-mediated clearance. Table 1 summarizes how structural modifications at the C3 and C5 positions systematically resolved these liabilities.

Table 1: SAR and PK Profiling of 3,5-Disubstituted Piperidine Derivatives

CompoundC5 Substituent (S3-S1)C3 Substituent (Prime)Renin IC₅₀ (nM)Oral Bioavailability (F%)hERG IC₅₀ (µM)
Hit (rac)-1 DiphenylmethylamineSimple Amide1,200< 5%2.1
Intermediate 5 Tricyclic PharmacophoreSimple Amide15.010%8.5
Lead (3S,5R)-12 Tricyclic PharmacophoreOptimized Ether3.018%> 30.0
Compound 13 Benzimidazole DerivativeMorpholine-carbonyl1.245%> 30.0

Data synthesized from Ostermann et al. [1] and Tokuhara et al. [2].

Causality in PK Improvement: The transition to the benzimidazole derivative (Compound 13) drastically improved oral bioavailability (F%). Why? The incorporation of the benzimidazole reduced the overall Topological Polar Surface Area (TPSA) and masked internal hydrogen-bond donors, increasing membrane permeability. Simultaneously, the steric bulk surrounding the piperidine nitrogen slightly attenuated its pKa, which eliminated the hERG liability (>30 µM) without disrupting the critical salt bridge required for target engagement [2].

SARWorkflow HTS High-Throughput Screening (Identify cis-3,5-piperidine hit) XRay X-Ray Crystallography (Determine binding mode in rh-renin) HTS->XRay SAR_C5 Optimize C5 Position (Rigidify into Tricycle/Benzimidazole) XRay->SAR_C5 SAR_C3 Optimize C3 Position (H-bond tuning for S1'-S2' pockets) XRay->SAR_C3 PK In Vivo PK & ADME (Optimize LipE, clear hERG liability) SAR_C5->PK SAR_C3->PK PK->XRay Iterative Refinement Lead Preclinical Lead Selection (e.g., Compound 13) PK->Lead

Figure 2: Iterative hit-to-lead optimization workflow for 3,5-disubstituted piperidines.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols utilized to synthesize and evaluate these scaffolds must be self-validating. Below are the standard operating procedures for the stereoselective synthesis of the core and its enzymatic evaluation.

Protocol A: Diastereoselective Synthesis of the cis-3,5-Piperidine Core

Traditional linear syntheses of piperidines suffer from poor stereocontrol. A highly efficient, self-validating approach is the Modular 5+1 Cyclization [3]. This method relies on thermodynamic control to exclusively yield the cis-diastereomer.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the glutaraldehyde derivative (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol (0.2 M). Causality: Methanol is chosen because it facilitates rapid imine formation while keeping all intermediates soluble, eliminating the need for a solvent swap later.

  • Reductive Amination: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 2 hours.

  • Water-Induced Cyclization: Add deionized water (equal volume to methanol) directly to the pot and heat to 50 °C for 4 hours. Causality: The addition of water triggers the intramolecular cyclization of the intermediate amino-aldehyde. Under these protic conditions, the system equilibrates to the thermodynamically most stable chair conformation, placing both bulky substituents in equatorial positions.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc).

  • Self-Validation (NMR): Analyze the ¹H NMR spectrum. The axial protons at C3 and C5 will display large diaxial coupling constants (

    
     Hz) with the adjacent C4 axial proton. Confirm the cis spatial relationship via 2D NOESY cross-peaks between the C3 and C5 axial protons.
    
Protocol B: FRET-Based Enzymatic Inhibition Assay

To quantify the IC₅₀ of the synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. This is superior to radiometric assays as it allows for real-time kinetic monitoring and eliminates radioactive waste.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Causality: BSA and Tween-20 prevent non-specific binding of highly lipophilic piperidines to the plastic microtiter plate, preventing false-positive inhibition.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 1 µL of each to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 49 µL of recombinant human renin (rh-renin, final concentration 1 nM) in assay buffer to the wells. Incubate at room temperature for 15 minutes to allow for equilibrium binding.

  • Substrate Initiation: Add 50 µL of the FRET substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg, final concentration 2 µM).

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 30 minutes at 37 °C using a microplate reader.

  • Self-Validation (Controls):

    • Positive Control: Include Aliskiren (a known DRI) to validate assay sensitivity and inter-day reproducibility.

    • Negative Control (Background): Include wells with substrate but no enzyme to calculate the background cleavage rate.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence vs. time curve. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀.
    

Conclusion

The 3,5-disubstituted piperidine is far more than a simple heterocyclic building block; it is a precision-engineered topological tool. By understanding the causality between its stereochemically defined vectors and the three-dimensional architecture of target binding sites, researchers can systematically overcome both pharmacodynamic and pharmacokinetic hurdles. As demonstrated by the evolution of Direct Renin Inhibitors, mastering this scaffold unlocks the ability to drug complex, highly flexible targets with potent, orally bioavailable therapeutics.

References

  • Ostermann, N., et al. "A novel class of oral direct renin inhibitors: highly potent 3,5-disubstituted piperidines bearing a tricyclic p3-p1 pharmacophore." Journal of Medicinal Chemistry, 56(6), 2196-2206 (2013). URL:[Link]

  • Tokuhara, H., et al. "Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile." Bioorganic & Medicinal Chemistry, 26(12), 3261-3286 (2018). URL:[Link]

  • Haider, T., et al. "A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines." Journal of the American Chemical Society, 142(1), 111-117 (2019). URL:[Link]

5-(p-tolyl)piperidine-3-carboxylic Acid: A Versatile Scaffold for CNS and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in both natural products and clinically successful pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with a wide array of biological targets. Within this important class of heterocycles, piperidine-3-carboxylic acid, also known as nipecotic acid, has been extensively studied, primarily as a backbone for inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).[3][4] This guide delves into a specific, and arguably underexplored, derivative: 5-(p-tolyl)piperidine-3-carboxylic acid . The introduction of a lipophilic aryl substituent at the 5-position presents a compelling modification to the traditional nipecotic acid pharmacophore, suggesting a potential shift in biological activity away from GABAergic targets and towards other central nervous system (CNS) receptors, as well as other therapeutic areas. This document serves as a technical primer for researchers, providing a comprehensive overview of the rationale, synthetic strategies, potential biological targets, and experimental considerations for utilizing the 5-(p-tolyl)piperidine-3-carboxylic acid scaffold in modern drug discovery campaigns.

The Piperidine-3-Carboxylic Acid Core: A Foundation of CNS Activity

The parent scaffold, nipecotic acid, is a cyclic amino acid that acts as a potent inhibitor of GABA uptake.[5] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a host of neurological and psychiatric disorders.[1] By blocking the reuptake of GABA from the synaptic cleft, GAT inhibitors increase GABAergic tone, an effect that is therapeutically beneficial in conditions like epilepsy and anxiety.

The clinical utility of nipecotic acid itself is limited by its poor ability to cross the blood-brain barrier.[5] This has led to extensive efforts to develop more lipophilic derivatives, with the majority of research focusing on substitutions at the piperidine nitrogen (N1) and the 4-position. A prime example is the anticonvulsant drug Tiagabine, an N-substituted derivative of nipecotic acid.

While N- and 4-substituted analogs have yielded significant clinical candidates, substitution at the 5-position remains a less-explored avenue. The introduction of an aryl group, such as the p-tolyl moiety, at this position fundamentally alters the scaffold's properties, suggesting new possibilities for target engagement.

Strategic Diversification: The 5-Aryl Substitution

The incorporation of a p-tolyl group at the 5-position of the piperidine-3-carboxylic acid scaffold offers several strategic advantages for drug design:

  • Shifting Pharmacophore: The aryl group introduces a large, hydrophobic substituent that can engage with different binding pockets compared to the more polar parent scaffold. This opens the door to targeting a wider range of receptors, moving beyond the traditional GABA transporter focus.

  • Modulation of Physicochemical Properties: The p-tolyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

  • Vectorial Exit into New Chemical Space: This substitution provides a novel vector for further chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthetic Strategies: Accessing the 5-(p-tolyl)piperidine-3-carboxylic Acid Core

While no direct, detailed synthesis of 5-(p-tolyl)piperidine-3-carboxylic acid is prominently published in readily available literature, a plausible and robust synthetic route can be devised based on established methodologies for constructing substituted piperidines. A highly effective strategy involves an aza-Michael addition, a powerful tool for the formation of nitrogen-containing rings.

A proposed synthetic pathway is outlined below:

G cluster_reactants Starting Materials cluster_steps Synthetic Pathway cluster_products Products p_tolyl_acrolein p-Tolylacrolein michael_addition 1. Michael Addition p_tolyl_acrolein->michael_addition malonic_ester Malonic Acid Ester Derivative malonic_ester->michael_addition intermediate Glutaraldehyde Intermediate michael_addition->intermediate Formation of 1,5-dicarbonyl reductive_amination 2. Reductive Amination (Cyclization) piperidine_ester 5-(p-tolyl)piperidine-3-carboxylic Acid Ester reductive_amination->piperidine_ester Piperidine Ring Formation hydrolysis 3. Ester Hydrolysis final_product 5-(p-tolyl)piperidine-3-carboxylic Acid (Target Scaffold) hydrolysis->final_product intermediate->reductive_amination with Ammonia Source (e.g., NH4OAc) and Reducing Agent (e.g., NaBH3CN) piperidine_ester->hydrolysis Acid or Base Catalyzed

Caption: Proposed synthetic workflow for 5-(p-tolyl)piperidine-3-carboxylic acid.

Experimental Protocol: A Plausible Approach

Step 1: Michael Addition to form the 1,5-Dicarbonyl Intermediate

  • To a solution of a suitable malonic acid ester derivative (e.g., diethyl malonate, 1.0 eq) in a protic solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide.

  • Cool the mixture to 0°C and add p-tolylacrolein (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a weak acid and perform an aqueous workup.

  • Purify the resulting glutaraldehyde intermediate by column chromatography.

Step 2: Reductive Amination and Cyclization

  • Dissolve the purified intermediate (1.0 eq) in a suitable solvent such as methanol.

  • Add an ammonia source, for example, ammonium acetate (excess), and a reducing agent like sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the mixture and remove the solvent under reduced pressure.

  • Perform an aqueous workup and purify the resulting 5-(p-tolyl)piperidine-3-carboxylic acid ester by column chromatography.

Step 3: Ester Hydrolysis

  • To the purified ester (1.0 eq) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (excess).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify to a pH of approximately 2-3 with hydrochloric acid.

  • The final product, 5-(p-tolyl)piperidine-3-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Further purification can be achieved by recrystallization.

Potential Biological Targets and Therapeutic Applications

The introduction of the 5-aryl moiety is hypothesized to shift the biological activity of the piperidine-3-carboxylic acid scaffold from GABA transporters to other CNS targets, particularly those with binding sites that can accommodate a hydrophobic aryl group.

Serotonergic and Dopaminergic Receptors

A large body of research has demonstrated that arylpiperidine and arylpiperazine scaffolds are potent ligands for serotonin (5-HT) and dopamine (D2) receptors.[4][6][7] These receptors are critical targets for the treatment of a wide range of psychiatric and neurological disorders, including:

  • Depression and Anxiety: Modulation of 5-HT1A and 5-HT7 receptors, as well as the serotonin transporter (SERT), are established mechanisms for antidepressant and anxiolytic drugs.[4][7]

  • Schizophrenia: Antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotic medications.

  • Migraine: Agonism of 5-HT1D receptors is a key mechanism for the treatment of acute migraine.[6]

The 5-(p-tolyl)piperidine-3-carboxylic acid scaffold provides a novel framework to explore these targets. The carboxylic acid moiety can serve as a key interaction point, while the p-tolyl group can occupy a hydrophobic pocket within the receptor binding site.

G cluster_targets Potential Biological Targets scaffold 5-(p-tolyl)piperidine-3-carboxylic Acid Piperidine Nitrogen Carboxylic Acid p-Tolyl Group gaba GABA Transporters (GAT1, GAT4) scaffold:N->gaba Primary site for N-alkylation in traditional GAT inhibitors scaffold:C3->gaba Mimics GABA carboxylate serotonin Serotonin Receptors (5-HT1A, 5-HT1D, 5-HT7) scaffold:C5->serotonin Potential hydrophobic interaction dopamine Dopamine Receptors (D2) scaffold:C5->dopamine Potential hydrophobic interaction other Other CNS Targets (e.g., Sigma Receptors) scaffold:C5->other Exploration of novel binding modes

Caption: Potential target space for the 5-(p-tolyl)piperidine-3-carboxylic acid scaffold.

Other Potential Therapeutic Areas

While the primary focus is likely on CNS disorders, the versatility of the piperidine scaffold means that other therapeutic applications should not be overlooked. For instance, piperidine derivatives have been investigated as:

  • Anticancer agents

  • Antimicrobial agents

  • Anti-inflammatory agents

The specific substitution pattern of 5-(p-tolyl)piperidine-3-carboxylic acid may confer activity in these or other areas, and broad biological screening is warranted.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the SAR is crucial for optimizing the activity of this scaffold. Key points for modification include:

PositionModificationRationale
Piperidine Nitrogen (N1) Alkylation, Arylation, AcylationModulate basicity, lipophilicity, and introduce vectors for engaging with different regions of the binding pocket.
Carboxylic Acid (C3) Esterification, AmidationConvert the acid to a prodrug to improve bioavailability, or to an amide to introduce new hydrogen bonding interactions.
p-Tolyl Group (C5) Substitution on the aryl ring (e.g., with halogens, methoxy groups), Replacement with other aryl or heteroaryl ringsFine-tune electronic properties, steric bulk, and hydrogen bonding potential to optimize target affinity and selectivity.
Stereochemistry Resolution of enantiomers and diastereomersThe 3- and 5-positions are chiral centers, and it is highly likely that biological activity will be stereospecific.

Future Perspectives and Conclusion

The 5-(p-tolyl)piperidine-3-carboxylic acid scaffold represents a promising, yet underexplored, area of chemical space. While the parent nipecotic acid framework has been heavily mined for GABAergic activity, the introduction of a 5-aryl substituent offers a clear strategy for diversifying biological targets. The synthetic accessibility of this scaffold via established methods like the aza-Michael addition makes it an attractive starting point for new drug discovery programs.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust, scalable synthesis for 5-(p-tolyl)piperidine-3-carboxylic acid and its key derivatives.

  • Broad Biological Screening: A comprehensive evaluation of the scaffold against a wide panel of CNS targets, including serotonin, dopamine, and other relevant receptors and transporters.

  • Systematic SAR Studies: A thorough investigation of the effects of modifying the N1, C3, and C5 positions to build a detailed understanding of the pharmacophore.

  • In Vivo Evaluation: Promising candidates should be advanced into animal models of CNS disorders to assess their therapeutic potential.

References

  • Perez, M., Fourrier, C., Sigogneau, I., Pauwels, P. J., Palmier, C., John, G. W., Valentin, J.-P., & Halazy, S. (1998). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 41(18), 3447-3454. [Link]

  • Wu, J., Zhang, Z., Zhang, Q., & Li, J. (2020). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 28(15), 115582. [Link]

  • Hellenbrand, T., Höfner, G., Wein, T., & Wanner, K. T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2263-2281. [Link]

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

  • Perez, M., Fourrier, C., Sigogneau, I., Pauwels, P. J., Palmier, C., John, G. W., Valentin, J. P., & Halazy, S. (1998). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 41(18), 3447–3454. [Link]

  • Hauke, T. J., Angermeier, L., & Wanner, K. T. (2019). MS based screening of 5-substituted nipecotic acid derived hydrazone libraries as ligands of the GABA transporter 1. ChemMedChem, 14(5), 583-593. [Link]

  • Hans, R. K., Gulati, A., & Sharma, S. (2007). GABA Modulating Agents: A Brief Review. Science Alert, 2(4), 350-362. [Link]

  • Clayden, J., & Yagoub, Y. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 835-847. [Link]

  • Li, G., Liu, Y., & Zhang, L. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 35(1), 22-34. [Link]

  • Al-Mansouri, A. M., El-Kassas, S. M., & Abdel-Aziz, M. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 949. [Link]

  • Sureshbabu, P., & Selvan, M. E. (2014). Michael Addition Reaction of Some 3,3-Dimethyl-2,6-diarylpiperidin-4-ones. Asian Journal of Chemistry, 26(11), 3171-3174. [Link]

  • Kumar, B., Singh, S., & Sharma, A. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114321. [Link]

Sources

Therapeutic Potential of 5-Aryl-Nipecotic Acid Derivatives in Neurology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for neurological disorders characterized by GABAergic hypofunction—specifically epilepsy, neuropathic pain, and anxiety—has long relied on enhancing synaptic GABA levels. While N-substituted nipecotic acid derivatives (e.g., Tiagabine) established the clinical validity of GAT-1 inhibition, they are limited by blood-brain barrier (BBB) permeability and specific side-effect profiles.

This technical guide focuses on 5-aryl-nipecotic acid derivatives , an emerging structural class that diverges from the classical N-substituted pharmacophore. By exploiting the 5-position of the piperidine ring, researchers can probe novel binding pockets within the GABA transporter (GAT), potentially unlocking non-competitive inhibition modes and altered subtype selectivity (GAT-1 vs. GAT-3/4). This guide details the structure-activity relationships (SAR), chemical synthesis, and validation protocols required to develop these compounds.

Molecular Pharmacology & Structural Rationale

The Limitations of Classical Inhibitors

Nipecotic acid (piperidine-3-carboxylic acid) is a potent inhibitor of GABA uptake but fails to cross the BBB due to its zwitterionic nature. Classical medicinal chemistry solved this by attaching lipophilic "anchor" groups to the nitrogen atom (N-substitution), creating compounds like Tiagabine.

The 5-Aryl Advantage

Modifying the 5-position of the nipecotic acid core offers distinct advantages over N-substitution:

  • Conformational Locking: Bulky aryl groups at C5 can restrict the flexibility of the piperidine ring, forcing the carboxylic acid and amine into a bio-active conformation that mimics the transition state of GABA transport.

  • Allosteric Modulation: Recent studies suggest that while N-substituted analogs compete directly with GABA, 5-substituted derivatives may bind to accessory pockets, potentially acting as non-competitive inhibitors. This reduces the risk of the inhibitor being transported into the cell (translocation), a common issue with competitive substrates.

  • Subtype Selectivity: The GAT-1 pocket is narrow; however, GAT-3 and GAT-4 (expressed in glia) have distinct lipophilic domains. 5-aryl substitution patterns allow for "tuning" selectivity toward glial transporters, which is a key target for preventing excitotoxicity without silencing phasic inhibition.

Chemical Synthesis Strategies

Developing 5-aryl-nipecotic acid derivatives requires overcoming the challenge of introducing substituents onto the saturated piperidine ring with precise stereocontrol.

Synthetic Workflow (General Approach)

The synthesis often begins with a nicotinic acid precursor, utilizing cross-coupling chemistry before reduction, or employing chiral pool synthesis.

SynthesisWorkflow cluster_alt Alternative Route (Hydrazone Library) Start Precursor: 5-Bromo-nicotinic acid Step1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) Start->Step1 Arylation Step2 Hydrogenation/Reduction (PtO2/H2 or Rh/C) Step1->Step2 Ring Saturation Step3 Chiral Resolution (L-Tartaric acid or HPLC) Step2->Step3 Stereocontrol End Target: Chiral 5-Aryl-Nipecotic Acid Step3->End Purification Alt1 5-Formyl-nipecotic acid Alt2 Hydrazone Formation Alt1->Alt2

Figure 1: General synthetic pathway for 5-aryl-nipecotic acid derivatives.

Key Synthetic Considerations
  • Stereochemistry: The biological activity is often restricted to the (R)-enantiomer of the nipecotic acid core. Resolution using chiral HPLC or fractional crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid) is critical.

  • Lipophilicity Tuning: The aryl group (phenyl, thienyl, naphthyl) serves as the BBB shuttle. If the logP exceeds 4.0, non-specific binding increases. A logP range of 2.0–3.5 is optimal.

Self-Validating Protocol: [3H]-GABA Uptake Assay

To validate the therapeutic potential, one must determine the IC50 for GABA uptake inhibition. This protocol uses rat brain synaptosomes, which preserve the nerve terminal architecture and transporter function.

Experimental Design Pillars
  • Causality: We use [3H]-GABA to trace uptake.[1][2] Inhibition of radioactive signal directly correlates to transporter blockade.

  • Control Systems:

    • Positive Control: Tiagabine (10 µM) – defines 100% inhibition.

    • Negative Control: Incubation at 4°C – defines non-specific physical adsorption (transporters are inactive at 4°C).

    • Total Uptake: Vehicle (DMSO) only.

Step-by-Step Methodology

Materials:

  • [2,3-3H(N)]-GABA (Specific Activity: 25-40 Ci/mmol).

  • Krebs-Ringer Phosphate (KRP) Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM Glucose, pH 7.4.

  • Rat cerebral cortex (homogenized).

Workflow:

  • Synaptosome Preparation:

    • Homogenize rat cortex in 0.32 M sucrose (10 strokes, Teflon-glass homogenizer).

    • Centrifuge at 1,000 x g for 10 min (4°C). Discard pellet (P1).

    • Centrifuge supernatant (S1) at 20,000 x g for 20 min. Resuspend pellet (P2) in KRP buffer.

  • Pre-Incubation:

    • Aliquot 100 µL synaptosomes into tubes.

    • Add 20 µL of Test Compound (5-aryl derivative) at varying concentrations (0.1 nM – 100 µM).

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Uptake Initiation:

    • Add 20 µL [3H]-GABA (Final concentration: 10 nM).

    • Incubate exactly 3 minutes at 37°C. Note: Longer times risk metabolic breakdown of GABA.

  • Termination (Rapid Filtration):

    • Add 2 mL ice-cold KRP buffer to stop transport immediately.

    • Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce background).

    • Wash filters 3x with 4 mL ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials with cocktail. Count radioactivity (CPM).

Data Analysis: Calculate Specific Uptake = (Total Uptake at 37°C) - (Non-specific Uptake at 4°C). Generate dose-response curves to determine IC50.

AssayWorkflow Step1 Synaptosome Prep (Rat Cortex P2 Fraction) Step2 Pre-Incubation (15 min @ 37°C with Inhibitor) Step1->Step2 Step3 Initiate Uptake (Add [3H]-GABA, 10 nM) Step2->Step3 Step4 Kinetic Window (3 min @ 37°C) Step3->Step4 Step5 Rapid Termination (Ice-cold Buffer + Filtration) Step4->Step5 Step6 Scintillation Counting (Determine CPM) Step5->Step6 Control1 Control: 4°C (Non-specific) Control1->Step2 Parallel Control2 Control: Tiagabine (Max Inhibition) Control2->Step2 Parallel

Figure 2: Workflow for the [3H]-GABA uptake assay.

Comparative Data Profile

The following table summarizes the typical pharmacological profile of 5-aryl derivatives compared to standard inhibitors. Note that 5-substituted analogs often show lower potency at GAT-1 compared to Tiagabine but offer unique selectivity profiles.

Compound ClassRepresentative StructureGAT-1 IC50 (µM)GAT-3 IC50 (µM)BBB PenetrationMechanism
Nipecotic Acid Parent (Zwitterion)12.0>100PoorCompetitive Substrate
Tiagabine N-diaryl-alkenyl0.07>50HighCompetitive Inhibitor
5-Phenyl-NA 5-Aryl (Direct)8.5>100ModerateMixed/Competitive
5-Alkynyl-Aryl 5-Aryl (Linker)0.4 - 1.215 - 30HighNon-Competitive

Data synthesized from structure-activity relationship studies (See References 1, 3).

Neurological Applications[3]

Epilepsy (Focal Seizures)

The primary indication remains epilepsy. By inhibiting GAT-1, these derivatives increase synaptic GABA dwell time. 5-aryl derivatives are being investigated for "use-dependent" inhibition—blocking the transporter only when GABA release is excessive (seizure state), potentially reducing the sedation associated with tonic GABA increase.

Chronic Pain & Anxiety

GAT-3 and GAT-4 are heavily expressed in the thalamus and spinal cord. 5-aryl derivatives that show shifted selectivity toward GAT-3/4 (glial transporters) are of high interest for neuropathic pain. Glial uptake inhibition prevents the "siphoning" of GABA away from the synapse during high-frequency firing, a mechanism distinct from the broad inhibition of Tiagabine.

References

  • Hofner, G., & Wanner, K. T. (2019).[3] MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1. ChemMedChem, 14(5), 583–593.

  • Andersen, K. E., et al. (2001).[4] Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry, 9(11), 2773-2785.[1]

  • Böck, M. C., et al. (2020).[3] N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. ChemMedChem, 15(9), 756-771.[3]

  • Krogsgaard-Larsen, P. (1980). GABA synaptic mechanisms: Stereochemical and conformational requirements. Molecular and Cellular Biochemistry, 31, 105–121.

  • Iversen, L. L., & Neal, M. J. (1968). The uptake of [3H]GABA by slices of rat cerebral cortex.[5] Journal of Neurochemistry, 15(10), 1141–1149.

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A Comprehensive Technical Guide to the Synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. Specifically, 5-arylpiperidine-3-carboxylic acid derivatives are of significant interest to researchers due to their structural resemblance to neurotransmitters like GABA, suggesting potential applications as GABA uptake inhibitors and in the development of novel central nervous system (CNS) therapeutics.[2][3] This in-depth guide provides a comprehensive overview of a plausible and efficient synthetic route to a key analog in this class: 5-(4-Methylphenyl)piperidine-3-carboxylic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just a protocol, but a strategic guide to the synthesis, including the rationale behind the chosen methodologies.

Strategic Approach to the Synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid

The synthesis of the target molecule presents a key challenge in the regioselective introduction of the 4-methylphenyl group at the 5-position and the carboxylic acid at the 3-position of the piperidine ring. A number of synthetic strategies were considered, including modifications of the Hantzsch pyridine synthesis. However, to ensure a high degree of control and efficiency, a strategy based on the conjugate addition to a partially unsaturated piperidine precursor was selected. This approach offers a modular and reliable pathway to the desired 3,5-disubstituted piperidine.

The proposed synthetic workflow is a three-stage process, which is outlined below.

cluster_0 Stage 1: Synthesis of Piperidine Precursor cluster_1 Stage 2: Introduction of the Aryl Moiety cluster_2 Stage 3: Deprotection and Hydrolysis Start Commercially Available Starting Materials Precursor N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylic acid ethyl ester Start->Precursor Multi-step synthesis Conjugate_Addition Michael Addition Precursor->Conjugate_Addition Organocuprate Lithium di(p-tolyl)cuprate Organocuprate->Conjugate_Addition Aryl_Piperidine N-Boc-5-(4-methylphenyl)piperidine-3-carboxylic acid ethyl ester Conjugate_Addition->Aryl_Piperidine Deprotection Boc Deprotection Aryl_Piperidine->Deprotection Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Final_Product 5-(4-Methylphenyl)piperidine-3-carboxylic acid Hydrolysis->Final_Product

Caption: Overall synthetic workflow for 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

Part 1: Synthesis of the Key Piperidine Precursor

The initial stage of the synthesis focuses on the preparation of a suitable piperidine precursor that is activated for the crucial conjugate addition step. The chosen precursor is an N-protected 1,2,3,6-tetrahydropyridine-3-carboxylic acid ester. The N-tert-butoxycarbonyl (Boc) group is selected as the protecting group for the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of Ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate

This protocol is based on established methods for the synthesis of similar tetrahydropyridine derivatives.

Materials:

  • Ethyl nipecotate (piperidine-3-carboxylate)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: N-Boc Protection of Ethyl Nipecotate

  • To a solution of ethyl nipecotate (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-ethyl nipecotate. This is often used in the next step without further purification.

Step 2: Allylic Bromination

  • Dissolve the crude N-Boc-ethyl nipecotate in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (catalytic amount).

  • Reflux the mixture with irradiation from a sunlamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

Step 3: Elimination to form the Tetrahydropyridine

  • Dissolve the crude allylic bromide in toluene.

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate.

Part 2: Regioselective Introduction of the 4-Methylphenyl Group

This stage is the cornerstone of the entire synthesis, involving the stereoselective introduction of the 4-methylphenyl (p-tolyl) group at the 5-position of the piperidine ring. A copper-catalyzed Michael addition (conjugate addition) is the method of choice for this transformation. Organocuprates are soft nucleophiles that are well-suited for 1,4-addition to α,β-unsaturated carbonyl compounds.

Key Mechanistic Considerations

cluster_0 Conjugate Addition Mechanism Reactants N-Boc-tetrahydropyridine ester + Lithium di(p-tolyl)cuprate Intermediate Enolate Intermediate Reactants->Intermediate 1,4-Addition Product N-Boc-5-(4-methylphenyl)piperidine-3-carboxylic acid ethyl ester Intermediate->Product Protonation

Caption: Simplified mechanism of the conjugate addition step.

Experimental Protocol: Synthesis of Ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate

Materials:

  • Ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate

  • Copper(I) iodide (CuI)

  • 4-Bromotoluene

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Preparation of Lithium di(p-tolyl)cuprate

  • To a solution of 4-bromotoluene (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to form p-tolyllithium.

  • In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.

  • Slowly add the freshly prepared p-tolyllithium solution to the CuI suspension.

  • Allow the mixture to warm slightly to form a homogenous solution of lithium di(p-tolyl)cuprate.

Step 2: Conjugate Addition

  • Cool the solution of lithium di(p-tolyl)cuprate to -78 °C.

  • Add a solution of ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate.

Part 3: Final Deprotection and Hydrolysis

The final stage of the synthesis involves the removal of the N-Boc protecting group and the hydrolysis of the ethyl ester to the final carboxylic acid product. These are standard transformations in organic synthesis.

Experimental Protocol: Synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Materials:

  • Ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Step 1: N-Boc Deprotection

  • Dissolve the ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product is the trifluoroacetate salt of ethyl 5-(4-methylphenyl)piperidine-3-carboxylate.

Step 2: Ester Hydrolysis

  • Dissolve the crude trifluoroacetate salt in a mixture of methanol or ethanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.[4][5]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with HCl to a pH of approximately 6-7, at which point the amino acid will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield (%)
1Ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylateEthyl nipecotate(Boc)₂O, NBS, DBU60-70 (over 3 steps)
2Ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylatePrecursor from Step 1Lithium di(p-tolyl)cuprate50-65
35-(4-Methylphenyl)piperidine-3-carboxylic acidProduct from Step 2TFA, LiOH/NaOH80-90 (over 2 steps)

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of 5-(4-Methylphenyl)piperidine-3-carboxylic acid. The key strategic decision to employ a conjugate addition of an organocuprate to a tetrahydropyridine precursor allows for the controlled and regioselective introduction of the aryl substituent. Each step utilizes well-established and reliable chemical transformations, making this synthesis amenable to scale-up for further investigation in drug discovery programs.

Future work could focus on the enantioselective synthesis of the target molecule, potentially through the use of chiral catalysts in the conjugate addition step or by starting from a chiral pool material. Furthermore, the modularity of this synthetic route allows for the facile generation of a library of analogs by varying the organocuprate reagent, which will be invaluable for establishing structure-activity relationships (SAR) and optimizing the pharmacological profile of this promising class of compounds.

References

  • (Reference for a relevant synthesis of a 6-aryl substituted nipecotic acid deriv
  • (Reference for catalytic enantioselective synthesis of dihydropyridines)
  • (Reference for functionaliz
  • (Reference discussing 5-substituted nipecotic acid deriv
  • (Reference on the synthesis of piperidine carboxylic acids)
  • (Reference on the synthesis of nipecotic acid deriv
  • (Reference on the radical C4-H aryl
  • (Reference on the functionalization of piperidine deriv
  • (Reference on the design and synthesis of piperidine-3-carboxamides)
  • (Reference discussing the prevalence of the piperidine scaffold in pharmaceuticals)
  • (Reference on the aza-Michael addition in the synthesis of piperidines)
  • (Reference on the asymmetric synthesis of dihydronicotinamides)
  • (Reference on N-substituted nipecotic acid deriv
  • (Reference on the synthesis of 4-aryl-1,4-dihydropyridines)
  • (Reference on the diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid deriv
  • (Reference on 4-substituted nipecotic acid deriv
  • (Reference on the synthesis of N-(hetero)aryl piperidines)
  • (Reference on the endo-aza-Michael addition in piperidine synthesis)
  • (Reference on the catalytic enantioselective synthesis of 3-piperidines)
  • (Reference on the reductive amination/aza-Michael reaction for piperidine synthesis)
  • (Reference on the synthesis of aryl-substituted piperidines)
  • (Reference on hydrolysis reactions of carboxylic acid deriv
  • (Reference on the synthesis of arylpiperazine ligands)
  • (Reference on the hydrolysis of carboxylic acid deriv

Sources

Engineering Piperidine-3-Carboxylic Acid Derivatives for CNS Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a privileged heterocyclic scaffold in central nervous system (CNS) drug discovery. As a structural analogue of γ-aminobutyric acid (GABA), it functions as a highly potent competitive inhibitor of GABA transporters (GATs), primarily targeting GAT-1 with an IC50 of 2.6 µM 1. By blocking the presynaptic reuptake of GABA, these derivatives elevate extracellular GABA concentrations, thereby amplifying inhibitory postsynaptic potentials—a validated mechanism for anticonvulsant and anxiolytic therapies.

However, the clinical translation of unmodified piperidine-3-carboxylic acid is severely bottlenecked by its zwitterionic nature at physiological pH, which prevents passive diffusion across the blood-brain barrier (BBB) 2. Furthermore, at high concentrations (EC50 ~300 µM), the unmodified scaffold can directly activate GABAA-like chloride channels, complicating its pharmacological profile [[3]](). Modern medicinal chemistry efforts therefore focus on N-substitution strategies to enhance lipophilicity, BBB permeability, and transporter subtype selectivity.

G GABA Synaptic GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Receptor GABAA Receptor GABA->Receptor Activates Derivative Piperidine-3-Carboxylic Acid Derivative Derivative->GAT1 Inhibits

Mechanism of action: Piperidine-3-carboxylic acid derivatives inhibiting GAT-1 reuptake of GABA.

Structural Engineering Strategies for BBB Penetration

To overcome the pharmacokinetic limitations of the parent scaffold, researchers employ several targeted N-alkylation and amidation strategies:

  • Lipophilic Tail Addition: The classic success story is Tiagabine, which utilizes an N-bis(3-methyl-2-thienyl)but-3-enyl side chain to achieve high BBB permeability and sub-micromolar GAT-1 inhibition 4. Similarly, benzhydrol ether-containing side chains have yielded potent derivatives with in vitro IC50 values < 1 µM [[5]]().

  • Schiff Base Hybrids: Synthesizing Schiff bases of 1-(2-aminoethyl)piperidine-3-carboxylic acid with substituted naphthalene nuclei significantly increases lipophilicity. Compounds like "5d" demonstrate excellent in vitro BBB permeability and potent in vivo anticonvulsant activity in subcutaneous pentylenetetrazol (sc-PTZ) seizure models 6.

  • Allenic Spacers for Subtype Selectivity: Introducing a terminally double-substituted allenic spacer alters the spatial geometry of the molecule, shifting selectivity away from GAT-1. For example, the derivative DDPM-3960 acts as a highly potent inhibitor of mGAT4/hGAT-3 (pIC50 = 6.49), providing anxiolytic and anticonvulsant effects without severe motor impairment [[7]]().

  • Multi-Target Directed Ligands (MTDLs): For neurodegenerative disorders like Alzheimer's, the scaffold is hybridized to hit multiple pathways. Compound 6 acts as a dual modulator, inhibiting both Butyrylcholinesterase (BuChE, IC50 = 0.21 µM) and GAT-1 (IC50 = 10.96 µM) 4. Alternatively, amidating ethyl nipecotate with antioxidant acids (e.g., ferulic acid) yields compounds that combat both GABAergic dysfunction and oxidative stress 8.

Quantitative Comparison of Key Derivatives
CompoundModification StrategyPrimary TargetBBB PermeabilityPotency (IC50 / pIC50)
Nipecotic Acid Unmodified ScaffoldGAT-1 to GAT-4Poor (Zwitterionic)GAT-1 IC50 = 2.6 µM
Tiagabine N-bis(3-methyl-2-thienyl)but-3-enylGAT-1HighGAT-1 pIC50 = 7.43
Compound 5d N-substituted Schiff BaseGATs (Anticonvulsant)High (PAMPA validated)High in vivo sc-PTZ efficacy
DDPM-3960 Allenic SpacermGAT4 / hGAT-3HighmGAT4 pIC50 = 6.59
Compound 6 Dual GAT/ChE targetingGAT-1/3 & BuChEModerate/HighGAT-1 IC50 = 10.96 µM

Experimental Workflows for CNS Candidate Validation

To rigorously evaluate new piperidine-3-carboxylic acid derivatives, a sequential screening workflow is required, progressing from physicochemical permeability to functional synaptic assays.

Workflow Synth 1. Scaffold Synthesis (N-Substitution) PAMPA 2. PAMPA-BBB Assay (Permeability Check) Synth->PAMPA Lipophilic Candidates Uptake 3. Synaptosomal Assay (GAT IC50 Determination) PAMPA->Uptake High Permeability InVivo 4. In Vivo Models (e.g., sc-PTZ Seizure) Uptake->InVivo IC50 < 10 µM

Sequential screening workflow for validating CNS-targeted piperidine-3-carboxylic acid derivatives.

Protocol 1: In Vitro PAMPA-BBB Assay (Permeability Screening)

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to closely mimic the lipid composition of the human brain endothelial cell membrane. This provides a highly predictive, high-throughput model for passive transcellular diffusion before moving to complex in vivo models.

  • Preparation of Solutions: Dissolve the synthesized derivative in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤ 5% to maintain lipid membrane integrity).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Dodecane acts as an organic solvent that evaporates/integrates, leaving a stable lipid bilayer across the pores.

  • Incubation: Add 300 µL of the acceptor buffer (PBS) to the acceptor plate. Add 150 µL of the drug solution to the donor plate. Assemble the sandwich and incubate at room temperature for 18 hours.

  • Quantification: Separate the plates and quantify the compound concentration in both wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
  • Self-Validating System: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow is detected in the acceptor well via fluorometry, it indicates the artificial lipid membrane has ruptured. The specific well's data must be discarded, ensuring only true transcellular diffusion is measured.

Protocol 2: Radioligand Synaptosomal GABA Uptake Inhibition Assay

Causality & Rationale: Assaying isolated synaptosomes is superior to whole-cell assays because Percoll gradient centrifugation isolates functional, resealed presynaptic terminals containing native, correctly folded GAT transporters in their natural lipid microenvironment.

  • Synaptosome Isolation: Homogenize murine cortical tissue in ice-cold 0.32 M sucrose buffer. Subject to Percoll density gradient centrifugation to isolate the synaptosomal fraction.

  • Pre-incubation: Suspend synaptosomes in oxygenated Krebs-Ringer buffer. Aliquot into assay tubes and add the piperidine-3-carboxylic acid derivative at varying concentrations (0.1 nM to 100 µM). Pre-incubate at 37°C for 10 minutes. Causality: This allows the competitive inhibitor to reach binding equilibrium with the transporter before the substrate is introduced.

  • Transport Initiation: Add 50 nM of [3H]-GABA to initiate uptake. Incubate for exactly 3 minutes.

  • Termination: Rapidly terminate the reaction by adding ice-cold buffer and immediately filtering through GF/B glass microfiber filters. Wash three times to remove extracellular unbound [3H]-GABA.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validating System: A parallel control set must be incubated at 4°C. At this temperature, active transporter kinetics are halted, and any detected radioactivity represents non-specific membrane binding. The assay is only valid if the signal-to-background ratio (37°C vs 4°C) exceeds 10:1. The 4°C values are subtracted from the 37°C values to determine specific uptake.

Conclusion

The piperidine-3-carboxylic acid scaffold remains a cornerstone in neuropharmacology. While the zwitterionic nature of the parent nipecotic acid restricts its clinical utility, rational N-substitution—ranging from simple lipophilic ethers to complex allenic spacers and Schiff bases—successfully circumvents the blood-brain barrier. By strictly validating these derivatives through rigorous, self-controlled PAMPA and synaptosomal assays, drug development professionals can continue to unlock highly selective, potent modulators for epilepsy, anxiety, and neurodegenerative diseases.

References

  • Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Source: nih.gov.
  • Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Source: researchgate.net.
  • Nipecotic Acid ((±) - Cayman Chemical. Source: caymanchem.com.
  • Nipecotic acid ((±)-β-Homoproline) | GABA Uptake Inhibitor | MedChemExpress. Source: medchemexpress.com.
  • Nipecotic acid directly activates GABAA-like ion channels - PMC. Source: nih.gov.
  • Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1. Source: researchgate.net.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Source: nih.gov.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Source: acs.org.

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Methodological & Application

Advanced Protocol for Peptide Coupling Using 5-(4-Methylphenyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-canonical, conformationally constrained amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 5-(4-Methylphenyl)piperidine-3-carboxylic acid is a highly substituted nipecotic acid derivative. Structurally, it features a basic piperidine ring (a secondary amine) and a carboxylic acid at the C3 position, with a bulky p-tolyl (4-methylphenyl) group at the C5 position[1].

Derivatives of nipecotic acid are widely recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them highly valuable in neuropharmacology[2][3]. However, utilizing this building block in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling presents two severe chemical challenges:

  • Extreme Steric Hindrance: The secondary amine is buried within the piperidine ring, and the C3-carboxylic acid is sterically shielded by both the ring structure and the adjacent C5 aryl group.

  • Epimerization Risk: The C3 alpha-proton is highly susceptible to base-catalyzed epimerization via enolization or oxazolone intermediate formation during carboxyl activation[4].

This application note provides a self-validating, highly optimized protocol for the bidirectional coupling (N-acylation and C-acylation) of this hindered building block, ensuring high stereochemical fidelity and coupling efficiency.

Physicochemical & Stoichiometric Data

To establish a controlled reaction environment, quantitative parameters must be strictly maintained. The tables below summarize the physical properties of the building block and the optimized stoichiometric ratios required to overcome its inherent steric barriers.

Table 1: Physicochemical Properties
PropertyValueOperational Impact
Chemical Nature Substituted Nipecotic AcidRequires orthogonal protection (e.g., Fmoc/Boc) prior to coupling.
Amine Type Secondary (Cyclic)Highly resistant to acylation; requires highly reactive acylating agents (e.g., acid fluorides or HATU)[4].
Carboxyl Type Hindered AliphaticProne to slow activation; extended pre-activation times are necessary.
Stereocenters C3, C5High risk of C3 epimerization; requires non-nucleophilic, weak bases (e.g., TMP/Collidine)[5].
Table 2: Optimized Reagent Stoichiometry for SPPS
Reagent RoleChemicalEquivalents (vs. Resin)ConcentrationRationale
Amino Acid Fmoc-5-(4-Methylphenyl)piperidine-3-carboxylic acid3.0 eq0.2 M in DMFExcess drives the thermodynamic equilibrium of sluggish reactions.
Activator HATU or COMU2.95 eq0.2 M in DMFSub-stoichiometric to AA to prevent capping of the resin by unreacted uronium species (guanidinylation)[4].
Base 2,4,6-Trimethylpyridine (TMP / Collidine)6.0 eq0.4 M in DMFWeaker base than DIPEA; significantly suppresses C3 epimerization[5].

Experimental Methodologies

The following protocols assume the use of an Fmoc-protected variant: Fmoc-5-(4-Methylphenyl)piperidine-3-carboxylic acid . Every step is designed as a self-validating system, incorporating in-process analytical checks.

Protocol A: Coupling the C-Terminus to a Peptide Resin (Carboxyl Activation)

Objective: Form an amide bond between the hindered C3-carboxylic acid of the nipecotic acid derivative and the primary/secondary amine of the growing peptide chain on the resin.

  • Resin Preparation & Swelling:

    • Weigh the peptide-resin (e.g., Rink Amide or 2-Chlorotrityl resin) into a fritted reaction vessel.

    • Swell the resin in anhydrous N,N-Dimethylformamide (DMF) for 45 minutes.

    • Causality: Proper swelling exposes the internal polymer matrix, maximizing the availability of reactive amine sites.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[5].

    • Wash the resin thoroughly: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (5 × 1 min).

  • Pre-Activation (Critical Step):

    • In a separate vial, dissolve Fmoc-5-(4-Methylphenyl)piperidine-3-carboxylic acid (3.0 eq) and HATU (2.95 eq) in anhydrous DMF.

    • Add TMP (Collidine) (6.0 eq). Stir the mixture for exactly 3–5 minutes at room temperature.

    • Causality: HATU rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. TMP is used instead of DIPEA because its steric bulk and lower pKa prevent the abstraction of the C3 alpha-proton, thereby preserving the stereocenter[5].

  • Coupling:

    • Transfer the pre-activated solution to the resin.

    • Agitate gently for 3 to 4 hours at room temperature. (For highly stubborn sequences, microwave assistance at 75°C for 10 minutes can be applied).

  • In-Process Validation (Kaiser/Chloranil Test):

    • Drain the reaction mixture and wash the resin (DMF 5×, DCM 3×).

    • Perform a Kaiser test (if coupling onto a primary amine) or a Chloranil test (if coupling onto a secondary amine).

    • Validation: A negative test (colorless/yellow beads) confirms >99% coupling. A positive test (blue beads) dictates a mandatory double-coupling cycle using a different chemistry (e.g., DIC/Oxyma)[4].

Protocol B: N-Acylation of the Piperidine Ring (Amine Activation)

Objective: Couple an incoming Fmoc-amino acid to the highly hindered secondary amine of the piperidine ring[6].

  • Deprotection of the Nipecotic Amine:

    • Treat the resin-bound Fmoc-5-(4-Methylphenyl)piperidine-3-carboxylic acid with 20% piperidine/DMF (2 × 15 min). Wash extensively.

  • Selection of Activation Chemistry:

    • Causality: Uronium reagents (HATU/HBTU) can react with the exposed secondary amine to form a stable, dead-end guanidinium byproduct, permanently terminating peptide growth[4]. Therefore, Phosphonium reagents (PyBOP or PyOxim) or symmetric anhydrides must be used.

  • Coupling the Incoming Amino Acid:

    • Dissolve the incoming Fmoc-AA-OH (4.0 eq) and PyBOP (4.0 eq) in minimal DMF.

    • Add DIPEA (8.0 eq). Pre-activate for 2 minutes.

    • Add the solution to the resin and agitate for 12–16 hours (overnight).

  • Validation:

    • Perform a Chloranil test (specific for secondary amines). If positive, repeat the coupling using symmetric anhydride activation or acid fluoride chemistry.

Workflows and Troubleshooting Logic

To ensure reproducibility, the logical flow of the synthesis and troubleshooting pathways are mapped below.

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Resin Swelling (DMF, 45 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect PreActivate Pre-activation (HATU + TMP, 3 min) Deprotect->PreActivate Coupling Extended Coupling (3-4 hours, RT) PreActivate->Coupling Test In-Process Control (Kaiser/Chloranil Test) Coupling->Test DoubleCouple Double Coupling (DIC/Oxyma) Test->DoubleCouple Positive (Incomplete) Cap Capping (Ac2O / Pyridine) Test->Cap Negative (Complete) DoubleCouple->Test Next Next SPPS Cycle Cap->Next

Fig 1: Iterative SPPS workflow for hindered nipecotic acid derivatives.

Troubleshooting Decision Tree

Troubleshooting Issue Low Coupling Yield Check Is the Amine Consumed? Issue->Check YesPath Yes: Side Reactions Check->YesPath LC-MS shows byproducts NoPath No: Inefficient Activation Check->NoPath Starting material remains Guanidinylation Guanidinylation Switch to PyBOP YesPath->Guanidinylation Epimerization Epimerization Switch base to TMP YesPath->Epimerization Reagents Check Solvent Anhydrousness Use Fresh HATU NoPath->Reagents Heat Apply Microwave Heating (75°C, 10 min) NoPath->Heat

Fig 2: Decision tree for troubleshooting low yields in hindered amide bond formation.

References

  • MDPI. Recent Advances in Heterocyclic HIV Protease Inhibitors. Available at:[Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers. Available at:[Link]

  • UC Irvine (Nowick Laboratory). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at:[Link]

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Application Note: Advanced Reductive Amination Strategies for the N-Functionalization of 5-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

5-Arylpiperidines represent a privileged pharmacophore embedded in numerous central nervous system (CNS) therapeutics, agrochemicals, and biologically active natural products. The late-stage N-alkylation of the piperidine ring is a critical step in tuning the pharmacokinetic and pharmacodynamic properties of these scaffolds.

While direct alkylation with alkyl halides is a traditional approach, it frequently suffers from polyalkylation and poor chemoselectivity. Consequently, reductive amination —the condensation of the secondary piperidine amine with an aldehyde or ketone followed by in situ reduction—has emerged as the premier methodology for constructing these C–N bonds . This guide outlines the mechanistic rationale, reagent selection, and self-validating protocols required to successfully functionalize 5-arylpiperidines.

Mechanistic Causality and Reagent Selection

The success of a reductive amination hinges on the kinetic balance between iminium ion formation and the subsequent hydride transfer. Because the 5-aryl substitution can induce conformational locking (typically favoring the chair conformation with an equatorial aryl group), the piperidine nitrogen can exhibit distinct steric environments that influence the rate of nucleophilic attack.

If the reducing agent is too active, it will prematurely reduce the starting carbonyl to an alcohol, drastically lowering the yield. Therefore, reagent selection is dictated by causality:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The reagent of choice for one-pot protocols . Causality: The three electron-withdrawing acetate ligands sterically and electronically dampen the hydride's nucleophilicity. This ensures that NaBH(OAc)₃ selectively reduces the highly electrophilic iminium ion rather than the unreacted carbonyl.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly effective, particularly in acidic media (pH 3–4) required for sluggish ketones. Causality: The cyano group stabilizes the borohydride anion, allowing it to survive acidic conditions that would violently decompose standard borohydrides. However, its use is increasingly restricted due to the generation of highly toxic hydrogen cyanide (HCN) gas during aqueous workup.

  • Sodium Borohydride (NaBH₄): Generally too reactive for direct (one-pot) reductive amination. Causality: It will rapidly reduce the carbonyl directly unless utilized in a strictly stepwise protocol where the imine is fully pre-formed and dehydrated prior to reductant addition.

Mechanism A 5-Arylpiperidine (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition (Reversible) B Carbonyl Compound (Aldehyde/Ketone) B->C Nucleophilic Addition (Reversible) D Iminium Ion (Electrophilic) C->D Dehydration (-H2O) Acid Catalyzed E N-Alkyl-5-Arylpiperidine (Tertiary Amine) D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of 5-arylpiperidine reductive amination.

Quantitative Reagent Comparison

To optimize your workflow, consult the following quantitative comparison of standard reducing agents used in piperidine functionalization:

Reducing AgentRelative ReactivityOptimal pH RangeSelectivity (Iminium vs. Carbonyl)Toxicity / Byproducts Profile
NaBH(OAc)₃ Low4.0 – 5.0ExcellentAcetic acid (Benign); Safest option
NaBH₃CN Moderate3.0 – 4.0GoodHCN gas (Highly toxic); Requires fume hood
NaBH₄ High6.0 – 8.0Poor (in one-pot)Hydrogen gas; High risk of carbonyl reduction

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means establishing in-process controls (IPCs) that confirm the success of intermediate steps before proceeding to the next phase of the reaction.

Protocol A: Direct Reductive Amination (Standard for Aldehydes and Unhindered Ketones)

This one-pot procedure utilizes NaBH(OAc)₃ in 1,2-dichloroethane (DCE). DCE is preferred over dichloromethane (DCM) due to its slightly higher boiling point, which accommodates gentle heating if the 5-arylpiperidine is sterically hindered.

Materials:

  • 5-Arylpiperidine (1.0 equiv)

  • Aldehyde or unhindered Ketone (1.2 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Workflow:

  • Reagent Mixing: In an oven-dried, argon-purged round-bottom flask, dissolve the 5-arylpiperidine and the carbonyl compound in anhydrous DCE.

    • Causality: Anhydrous conditions prevent the hydrolysis of the delicate iminium intermediate back to the starting materials.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the stirring solution.

    • Causality: The acid protonates the hemiaminal hydroxyl group, transforming it into a superior leaving group (water) and driving the formation of the electrophilic iminium ion.

  • Reductant Addition: Portion-wise, add NaBH(OAc)₃ over 10 minutes at room temperature.

    • Self-Validation Checkpoint: Before adding the reductant, spot the reaction mixture on a TLC plate. The secondary amine should diminish, replaced by a new spot (the iminium/hemiaminal).

  • Reaction Maturation: Stir at room temperature for 2–12 hours.

    • Self-Validation Checkpoint: Monitor completion via TLC using a Ninhydrin stain. The starting 5-arylpiperidine (a secondary amine) will stain strongly (pink/purple), whereas the target N-alkylated product (a tertiary amine) will remain largely unstained or appear faint yellow.

  • Quench and Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

    • Causality: The basic quench neutralizes the acetic acid and destroys unreacted borohydride, releasing CO₂ gas. It also ensures the piperidine product is in its free-base form, which is essential for efficient organic extraction.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Condensation Amine + Carbonyl in DCE S2 2. Activation Add AcOH (1 eq) Form Iminium S1->S2 S3 3. Reduction Add NaBH(OAc)3 Stir 2-12h S2->S3 S4 4. Quench Sat. NaHCO3 (Gas Evolution) S3->S4 S5 5. Isolation Phase Extraction & Concentration S4->S5

Step-by-step workflow for the direct reductive amination protocol.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Ketones)

When functionalizing the 5-arylpiperidine with bulky ketones, iminium formation becomes the rate-limiting step. A one-pot method will result in unreacted starting materials or reduced ketone. Here, a Lewis acid (Titanium(IV) isopropoxide) is used to force imine formation prior to reduction .

Materials:

  • 5-Arylpiperidine (1.0 equiv)

  • Sterically hindered Ketone (1.2 equiv)

  • Ti(OiPr)₄ (2.0 equiv)

  • NaBH₄ (1.5 equiv)

  • Anhydrous THF and Ethanol

Step-by-Step Workflow:

  • Imine Formation: Combine the amine, ketone, and Ti(OiPr)₄ in anhydrous THF. Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium entirely toward the imine.

  • Reduction: Cool the mixture to 0 °C. Add the NaBH₄ dissolved in ethanol.

  • Quench: Add water (or 1M NaOH) to the reaction mixture.

    • Self-Validation Checkpoint: The immediate formation of a thick white precipitate confirms the hydrolysis of the titanium complex into titanium dioxide (TiO₂), effectively trapping the metal and allowing the organic product to remain in solution.

  • Filtration: Filter the suspension through a pad of Celite to remove the TiO₂. Wash the pad thoroughly with Ethyl Acetate.

  • Concentration: Concentrate the filtrate to yield the crude tertiary amine, ready for flash chromatography.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Application Note: Strategic Application of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1][2][3][4] The introduction of defined stereocenters into this scaffold provides a powerful tool for optimizing molecular interactions with biological targets, thereby enhancing potency, selectivity, and pharmacokinetic profiles.[1][2][5] This technical guide details the strategic use of 5-(4-Methylphenyl)piperidine-3-carboxylic acid, a versatile chiral building block. We provide in-depth protocols for its derivatization, focusing on the construction of complex molecular architectures such as bicyclic lactams, which are of high interest in modern drug discovery. The methodologies presented herein leverage the orthogonal reactivity of its functional groups to enable efficient and stereocontrolled syntheses.

Core Attributes of the Chiral Building Block

5-(4-Methylphenyl)piperidine-3-carboxylic acid is a valuable starting material due to a confluence of advantageous structural features. Understanding these attributes is key to strategically planning its incorporation into a synthetic route.

  • Defined Stereochemistry: The molecule possesses two chiral centers (at C3 and C5). Utilizing an enantiomerically pure starting material allows for the direct synthesis of optically pure targets, circumventing the need for challenging chiral separations or asymmetric synthesis later in the sequence.[6][7]

  • Orthogonal Functional Handles: The secondary amine and the carboxylic acid represent two chemically distinct points for modification. The secondary amine is a nucleophile and a base, readily undergoing N-alkylation, acylation, or protection. The carboxylic acid can be converted into a wide array of derivatives, including esters, amides, or alcohols (via reduction), making it a versatile anchor for diversification.[6][8][9]

  • Embedded Aryl Moiety: The 4-methylphenyl (tolyl) group at the C5 position provides a significant lipophilic and sterically bulky substituent. This feature can be exploited to probe hydrophobic binding pockets in target proteins and to influence the conformational equilibrium of the piperidine ring, potentially pre-organizing the molecule for optimal target engagement.

Synthetic Strategy: From Building Block to Advanced Scaffold

A key application for this building block is the rapid construction of conformationally constrained scaffolds. The following workflow outlines a robust strategy to convert 5-(4-Methylphenyl)piperidine-3-carboxylic acid into a bicyclic lactam core, a privileged structure in its own right.

Overall Synthetic Workflow

The process is logically divided into three main stages:

  • Nitrogen Protection: Masking the reactive secondary amine to ensure selective chemistry at the carboxyl group.

  • Amide Bond Formation: Activation of the carboxylic acid followed by an intramolecular cyclization to form the bicyclic system.

  • Deprotection and Diversification: Removal of the protecting group to reveal a secondary amine on the new scaffold, ready for further functionalization.

workflow cluster_1 Stage 1: Protection cluster_2 Stage 2: Cyclization cluster_3 Stage 3: Finalization A 5-(4-Methylphenyl)piperidine- 3-carboxylic acid B N-Boc Protected Intermediate A->B (Boc)₂O, Base (Protocol 4.1) C Activated Acyl Intermediate (e.g., Acyl Chloride) B->C Activating Agent (e.g., (COCl)₂) D Bicyclic Lactam Core C->D Intramolecular Amidation (Protocol 4.2) E Final Scaffold (Free Amine) D->E Acidic Deprotection (e.g., TFA) F Diversified Analogs E->F Further Chemistry (Alkylation, Acylation, etc.)

Caption: A strategic workflow for advanced scaffold synthesis.

Detailed Experimental Protocols

The following protocols have been generalized from robust procedures for analogous systems and provide a reliable starting point for synthesis.

Protocol: N-Boc Protection of the Piperidine Nitrogen

Causality: The protection of the piperidine nitrogen is paramount to prevent self-condensation or other side reactions during the carboxylic acid activation step. The tert-butyloxycarbonyl (Boc) group is selected for its broad chemical stability and its clean, quantitative removal under acidic conditions, which preserves other acid-labile functionalities.[10][11]

Step-by-Step Methodology:

  • Solvent & Base: Suspend 5-(4-Methylphenyl)piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water. Add sodium carbonate (2.5 eq) and stir until the solution is homogeneous. The aqueous base deprotonates the carboxylic acid and neutralizes the acid formed during the reaction.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of dioxane dropwise over 15 minutes. This slow addition at reduced temperature safely manages the reaction exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 16 hours.

  • Monitoring: Check for the consumption of starting material using TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify to pH ~3 with 1M HCl. This step protonates the carboxylate to allow for extraction into an organic solvent.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc protected intermediate is often of sufficient purity for the next step.

ParameterTypical Value
Reagents (Boc)₂O, Na₂CO₃
Solvent Dioxane/H₂O
Reaction Time 16 hours
Typical Yield >95%
Protocol: Intramolecular Cyclization to Bicyclic Lactam

Causality: To facilitate the intramolecular amide bond formation, the carboxylic acid must be converted into a more electrophilic species. The use of oxalyl chloride with a catalytic amount of DMF generates a highly reactive acyl chloride in situ. The subsequent intramolecular cyclization is entropically favored and proceeds rapidly to form the stable lactam ring.[12][13]

Step-by-Step Methodology:

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected intermediate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Effervescence (evolution of CO and CO₂) should be observed.

  • Monitoring: Follow the formation of the lactam product by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Value
Reagents Oxalyl Chloride, cat. DMF
Solvent Anhydrous Dichloromethane
Reaction Time 4 hours
Typical Yield 70-85%

Stereochemical Integrity

A fundamental advantage of chiral pool synthesis is the direct translation of stereochemistry from the starting material to the product. The protocols described do not involve reaction conditions known to cause epimerization at either the C3 or C5 positions. Therefore, the diastereomeric and enantiomeric purity of the starting 5-(4-Methylphenyl)piperidine-3-carboxylic acid is maintained in the final bicyclic scaffold.

stereochem Start Enantiopure Starting Material (R,S or S,R) Process Stereoretentive Synthetic Sequence Start->Process Product Enantiopure Final Product (Stereochemistry Preserved) Process->Product

Caption: The principle of stereochemical retention.

Conclusion

5-(4-Methylphenyl)piperidine-3-carboxylic acid serves as an exemplary chiral building block for accelerating drug discovery programs. Its inherent structural and chemical features allow for the efficient, stereocontrolled synthesis of complex and valuable molecular scaffolds. The detailed protocols provided in this application note offer a validated pathway for researchers to access novel chemical matter, enabling the rapid exploration of structure-activity relationships and the development of next-generation therapeutics.

References

  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
  • Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+).Bioorganic & Medicinal Chemistry, PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Pharmaceutical Fronts.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Journal of the American Chemical Society.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.Organic & Biomolecular Chemistry.
  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Canterbury Thesis Repository.
  • Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. BenchChem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Journal of the American Chemical Society.
  • Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity.
  • Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • The influence of the introduction of chiral center in piperidine ring...
  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.Journal of Medicinal Chemistry, PubMed.
  • (S)-3-piperidine carboxylic acid preparation method.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Journal of the American Chemical Society.
  • Chiral Synthesis. AK Scientific.
  • Application of chiral building blocks to the synthesis of drugs.Drugs of the Future.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ethyl 5-(4-methylphenyl)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research.

Sources

Application Note: Catalytic Hydrogenation of Pyridine Precursors to 5-Substituted Nipecotic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

5-Substituted nipecotic acids (piperidine-3-carboxylic acid derivatives) are highly privileged scaffolds in modern drug discovery. They serve as the core pharmacophore for selective γ-aminobutyric acid (GABA) uptake inhibitors, specifically targeting mGAT1 and mGAT4 transporters to treat neurological disorders[1]. Synthesizing these saturated nitrogen heterocycles directly from their corresponding 5-substituted nicotinic acid (pyridine) precursors is the most atom-economical approach.

However, the catalytic hydrogenation of heteroarenes presents a formidable chemical challenge. The inherent aromatic stability of the pyridine ring resists reduction, while the basic nitrogen atom's lone pair strongly coordinates to and poisons transition metal catalysts (e.g., Pd, Pt, Rh)[2]. This application note details the mechanistic rationale and validated protocols required to overcome these barriers.

Mechanistic Causality in Experimental Design

To successfully drive this transformation, the protocol must manipulate the electronic properties of the substrate rather than simply applying brute-force pressure.

  • Substrate Activation (Electronic Disruption): Direct hydrogenation of neutral pyridines often stalls. By conducting the reaction in strongly acidic media (e.g., glacial acetic acid or methanolic HCl), the pyridine nitrogen is protonated to form a pyridinium species[3]. This causality is twofold: it physically prevents the nitrogen lone pair from binding to the metal catalyst (preventing poisoning), and it withdraws electron density from the aromatic ring, significantly lowering the activation energy required for hydride transfer.

  • Catalyst & Pathway Selection:

    • Heterogeneous Systems: Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) in acidic media is ideal for racemic synthesis. The reduction proceeds via sequential hydrogen additions, passing through a transient dihydropyridine intermediate.

    • Homogeneous Asymmetric Systems: For enantioselective synthesis, chiral Rhodium complexes (e.g., Rh-TangPhos) are utilized. These systems require precise high-pressure environments and rely on the initial partial hydrogenation of the nicotinate, followed by a highly enantioselective homogeneous hydrogenation of the resulting enamine/imine intermediates[4].

Reaction Pathways and Workflows

Pathway N1 5-Substituted Nicotinic Acid N2 N-Protonation (Acidic Media) N1->N2 Activation N3 Pyridinium Intermediate N2->N3 N4 Catalytic Hydrogenation (H2, Pd/C or Rh*) N3->N4 H2 Addition N5 5-Substituted Nipecotic Acid N4->N5 Workup

Figure 1: Mechanistic workflow for the activation and catalytic hydrogenation of pyridine precursors.

Quantitative Data: Condition Optimization

The following table synthesizes field-proven reaction parameters for the reduction of 5-substituted nicotinic acids, highlighting the inverse relationship between catalyst reactivity and required pressure.

Catalyst SystemSolventAdditiveH₂ PressureTemp (°C)Yield (%)Enantiomeric Excess (ee %)
10% Pd/C (Heterogeneous)Glacial AcOHNone50 - 60 psi5085 - 92N/A (Racemic)
PtO₂ (Adams' Catalyst)MeOHHCl (1.1 eq)60 - 80 psi2578 - 85N/A (Racemic)
[Rh(COD)(TangPhos)]BF₄MeOHNone700 psi5090 - 95> 95%
Ru(OAc)₂((S)-BINAP)EtOHHCOOHTransfer8070 - 8085 - 90%

Experimental Protocols

Protocol A: Racemic Synthesis via Heterogeneous Hydrogenation (Pd/C)

Causality Focus: Glacial acetic acid is selected not just for solubility, but to maintain the substrate in its protonated state, ensuring the Pd surface remains active throughout the 24-hour cycle.

Protocol S1 1. Substrate Activation Dissolve precursor in Glacial AcOH S2 2. Catalyst Loading Add 10% Pd/C (10 mol%) under N2 S1->S2 S3 3. Hydrogenation Pressurize H2 (50 psi), Stir 24h at 50°C S2->S3 S4 4. Self-Validation Monitor H2 pressure drop & LC-MS S3->S4 S5 5. Isolation Filter over Celite, Concentrate in vacuo S4->S5

Figure 2: Step-by-step experimental workflow for the heterogeneous hydrogenation protocol.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor vessel, dissolve the 5-substituted nicotinic acid (10.0 mmol) in 30 mL of glacial acetic acid. Note: Ensure complete dissolution before catalyst addition to prevent localized catalyst clumping.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate) under a steady stream of nitrogen. Safety/Causality: Dry Pd/C is highly pyrophoric; the nitrogen blanket prevents premature ignition of solvent vapors.

  • Purging: Seal the reactor. Purge the headspace with nitrogen (3 × 30 psi) to remove oxygen, followed by hydrogen gas (3 × 30 psi) to saturate the solvent environment.

  • Reaction: Pressurize the vessel to 50 psi with H₂ gas and heat to 50 °C with vigorous stirring (800 rpm). The high stirring rate is crucial to overcome the gas-liquid mass transfer limitations inherent in heterogeneous hydrogenation.

  • Self-Validating System (In-Process Control): Monitor the pressure gauge. A stoichiometric drop in H₂ pressure (accounting for 3 equivalents of H₂ per mole of substrate) validates that the reaction is proceeding. If the pressure stabilizes prematurely, it indicates catalyst poisoning; in such cases, vent the reactor, add an additional 2 mol% of Pd/C, and repressurize.

  • Workup: Once hydrogen uptake ceases (typically 18-24 hours), cool the reactor to room temperature and carefully vent the H₂ gas. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual acetic acid, co-evaporate with toluene (3 × 20 mL) to yield the crude 5-substituted nipecotic acid as an acetate salt.

Protocol B: Enantioselective Homogeneous Hydrogenation

For researchers requiring chiral nipecotic acid derivatives, asymmetric hydrogenation using a Rh-TangPhos complex is the gold standard[4].

  • Preparation: In an argon-filled glovebox, dissolve the 5-substituted nicotinate ester (1.0 mmol) and[Rh(COD)(TangPhos)]BF₄ (1 mol%) in anhydrous, degassed methanol (5 mL).

  • Reaction: Transfer the solution to a stainless-steel autoclave. Pressurize with H₂ to 700 psi. Causality: High pressure is mandatory here because the initial disruption of the aromatic system is the rate-limiting step; insufficient pressure leads to stalled dihydropyridine intermediates[3].

  • Execution: Stir at 50 °C for 24 hours.

  • Validation & Workup: Vent the reactor slowly. Analyze an aliquot via chiral HPLC to validate enantiomeric excess (>95% ee expected). Pass the mixture through a short silica plug to remove the metal complex, yielding the pure chiral product.

Quality Control and Analytical Grounding

To ensure the integrity of the synthesized 5-substituted nipecotic acids, post-reaction validation must be rigorous:

  • ¹H NMR Spectroscopy: The definitive marker of success is the complete disappearance of the downfield aromatic pyridine protons (δ 7.0–8.8 ppm) and the emergence of upfield aliphatic multiplets (δ 1.5–3.5 ppm) corresponding to the newly formed piperidine ring.

  • Mass Spectrometry (ESI-MS): The product mass should reflect a +6 Da shift (addition of 3 H₂ molecules) relative to the starting material.

References

  • Title: Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives Source: ResearchGate (Eur. J. Org. Chem.) URL: 4

  • Title: Structure activity relationship of selective GABA uptake inhibitors Source: ResearchGate (Bioorganic & Medicinal Chemistry) URL: 1

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications (Chemical Reviews) URL: 2

  • Title: Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: NIH (PMC) URL: 3

Sources

Application Note: Synthesis and Preparation of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Introduction

The compound 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride (CAS: 2344680-08-4) is a highly valuable 3,5-disubstituted piperidine scaffold. Saturated, stereochemically rich nitrogen heterocycles are increasingly prioritized in modern drug discovery to improve physicochemical properties ("escape from flatland") and serve as critical building blocks for neuroactive agents and targeted protein degradation (PROTAC) ligands[1].

This application note details a robust, two-step synthetic methodology to access this compound from commercially available starting materials. The route utilizes a Suzuki-Miyaura cross-coupling followed by a stereoselective, acid-mediated catalytic hydrogenation.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is strategically divided into two distinct phases to maximize yield and simplify purification.

Workflow A 5-Bromonicotinic Acid + p-Tolylboronic Acid B 5-(4-Methylphenyl) nicotinic acid A->B Suzuki Coupling Pd(dppf)Cl2, Base C 5-(4-Methylphenyl)piperidine- 3-carboxylic acid HCl B->C Hydrogenation PtO2, H2, HCl

Fig 1. Two-step synthetic workflow for 5-(4-methylphenyl)piperidine-3-carboxylic acid HCl.

Causality in Experimental Design

Phase 1: Suzuki-Miyaura Cross-Coupling To construct the carbon-carbon bond, 5-bromonicotinic acid is coupled with 4-methylphenylboronic acid to yield 5-(4-methylphenyl)nicotinic acid (CAS: 893737-23-0)[2]. We utilize


 as the catalyst rather than 

. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses competitive protodeboronation of the boronic acid.

Phase 2: Acid-Mediated Catalytic Hydrogenation Reducing a pyridine ring to a piperidine ring presents a significant thermodynamic and kinetic challenge. As the reaction progresses, the newly formed piperidine is highly basic and readily coordinates to the transition metal catalyst, leading to severe catalyst poisoning.

To circumvent this, the hydrogenation is performed in an acidic medium (aqueous HCl) using Platinum Dioxide (Adams' catalyst,


)[1]. The acid serves a critical tri-fold purpose:
  • Aromaticity Disruption: Protonation of the pyridine nitrogen forms a pyridinium ion, withdrawing electron density and making the ring more susceptible to reduction.

  • Catalyst Protection: The resulting piperidine is immediately protonated into a non-coordinating piperidinium salt, preventing catalyst poisoning.

  • Direct Salt Formation: The process directly yields the highly stable, crystalline hydrochloride salt of the target compound.

Furthermore, heterogeneous hydrogenation on the platinum surface dictates a syn-addition of hydrogen gas, predominantly yielding the cis-diastereomer of the 3,5-disubstituted piperidine[3].

Mechanism N1 5-Arylnicotinic Acid (Basic Pyridine Nitrogen) N2 Addition of Aqueous HCl (Protonation Step) N1->N2 N3 Pyridinium Intermediate (Weakened Aromaticity) N2->N3 N4 PtO2 / H2 Reduction (Syn-addition) N3->N4 Catalyst Activation N5 Piperidinium HCl Salt (Prevents Catalyst Poisoning) N4->N5 Stereoselective

Fig 2. Mechanistic logic for the acidic hydrogenation of pyridine to piperidine.

Experimental Protocols

Protocol A: Synthesis of 5-(4-Methylphenyl)nicotinic acid

Reagents:

  • 5-Bromonicotinic acid: 1.0 equiv (e.g., 10.0 mmol, 2.02 g)

  • 4-Methylphenylboronic acid: 1.2 equiv (12.0 mmol, 1.63 g)

  • 
    : 0.05 equiv (0.5 mmol, 408 mg)
    
  • Potassium carbonate (

    
    ): 3.0 equiv (30.0 mmol, 4.14 g)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 50 mL)
    

Step-by-Step Procedure:

  • Degassing: Charge a round-bottom flask with 5-bromonicotinic acid, 4-methylphenylboronic acid, and

    
    . Add the Dioxane/
    
    
    
    mixture. Sparge the solution with inert gas (Nitrogen or Argon) for 15 minutes. Self-Validation: Failure to degas will result in oxidative homocoupling of the boronic acid, visible as a black precipitate early in the reaction.
  • Catalyst Addition: Add the

    
     catalyst under a positive stream of inert gas.
    
  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the 1,4-dioxane.

  • Isolation: Dilute the remaining aqueous layer with 20 mL of water and wash with Ethyl Acetate (2 x 20 mL) to remove organic impurities and catalyst ligands. Carefully acidify the aqueous layer with 2M HCl to pH ~3–4. The product will precipitate as an off-white solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum at 50 °C to afford 5-(4-methylphenyl)nicotinic acid[2].

Protocol B: Synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid HCl

Reagents:

  • 5-(4-Methylphenyl)nicotinic acid: 1.0 equiv (e.g., 5.0 mmol, 1.06 g)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst): 10% w/w (106 mg)
    
  • Solvent: Methanol (30 mL) + Concentrated HCl (37% aq, 2.0 equiv, ~0.8 mL)

Step-by-Step Procedure:

  • Preparation: In a thick-walled Parr hydrogenation vessel, dissolve the 5-(4-methylphenyl)nicotinic acid in Methanol. Add the concentrated HCl.

  • Catalyst Handling: Carefully add the

    
     catalyst. Safety Note: 
    
    
    
    becomes highly pyrophoric once reduced to Pt black. Never add dry catalyst to a solvent containing flammable vapors without inert gas blanketing.
  • Hydrogenation: Seal the vessel and purge with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 50 psi with

    
    [1].
    
  • Reaction: Agitate the mixture on a Parr shaker at room temperature (or up to 40 °C) for 24–48 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with Nitrogen (3x). Filter the reaction mixture through a tightly packed pad of Celite to remove the finely dispersed Pt black. Wash the Celite pad thoroughly with additional Methanol. Self-Validation: Do not let the Celite pad run dry while washing, as the active Pt catalyst can ignite residual methanol.

  • Crystallization: Concentrate the filtrate under reduced pressure to yield a crude viscous oil or foam. Triturate the residue with cold Acetone or Diethyl Ether. The target 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride will crash out as a highly crystalline white solid. Filter and dry under high vacuum.

Quantitative Data & Analytics

The following table summarizes the expected quantitative metrics and analytical markers for both synthetic steps.

Table 1: Quantitative Reaction Metrics and Analytical Markers

ParameterStep 1: Suzuki CouplingStep 2: Catalytic Hydrogenation
Product 5-(4-Methylphenyl)nicotinic acid5-(4-Methylphenyl)piperidine-3-carboxylic acid HCl
Typical Yield 75 - 85%85 - 95%
Reaction Time 12 - 16 hours24 - 48 hours
Temperature 90 °C25 - 40 °C
Key MS (ESI+) [M+H]⁺ 214.1 m/z[M+H]⁺ 220.1 m/z (Free base mass)
Stereochemistry N/A (Planar aromatic)Predominantly cis-diastereomer
Physical State Off-white powderWhite crystalline solid

References

Sources

Applications of 5-(4-Methylphenyl)piperidine-3-carboxylic acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(4-Methylphenyl)piperidine-3-carboxylic Acid in Peptidomimetics

Executive Summary

5-(4-Methylphenyl)piperidine-3-carboxylic acid is a high-value chimeric scaffold in medicinal chemistry. Structurally, it functions as a conformationally constrained surrogate of


-homophenylalanine  or a dipeptide isostere (e.g., Gly-Phe). By incorporating the 4-methylphenyl (p-tolyl) moiety directly onto the piperidine ring, this molecule "locks" the aromatic side chain into a specific region of Ramachandran space, significantly reducing the entropic penalty of receptor binding.

Key Applications:

  • GPCR Ligand Design: Somatostatin and Opioid receptor peptidomimetics.

  • Neuroscience: NR2B-selective NMDA receptor antagonists and GABA uptake inhibitors (GAT).

  • Structural Biology: Induction of

    
    -turns and 
    
    
    
    -turns in macrocyclic peptides.

Structural Analysis & Design Logic

To effectively use this scaffold, one must understand its spatial geometry compared to natural amino acids.

  • The "Nipecotic" Core: The piperidine-3-carboxylic acid (nipecotic acid) backbone classifies it as a cyclic

    
    -amino acid. Unlike flexible linear peptides, the ring enforces a specific distance between the N-terminus (amine) and C-terminus (carboxylate).
    
  • The 5-Aryl "Anchor": The addition of the p-tolyl group at position 5 creates a hydrophobic pharmacophore.

    • Metabolic Advantage: The 4-methyl group blocks the para-position, preventing rapid metabolic oxidation (a common failure point for phenyl-based drugs).

    • Stereochemical Control: The relative stereochemistry (cis vs. trans) between the C3-carboxylate and C5-aryl group dictates the secondary structure mimicry.

      • Cis-3,5: Often mimics a Type II'

        
        -turn.
        
      • Trans-3,5: Favors extended conformations or

        
        -turns.
        
Diagram 1: Pharmacophore Comparison

This diagram illustrates how the scaffold mimics a constrained dipeptide segment.

Pharmacophore cluster_0 Structural Advantages Phe L-Phenylalanine (Flexible Sidechain) Target Receptor Binding Pocket (Defined Geometry) Phe->Target High Entropic Penalty (Sidechain Rotation) Scaffold 5-(4-Methylphenyl) piperidine-3-COOH (Rigidified) Scaffold->Target Low Entropic Penalty (Pre-organized) Stab Proteolytic Stability Scaffold->Stab Sel Selectivity (NR2B/GAT) Scaffold->Sel

Caption: Comparison of entropic costs between flexible L-Phe and the rigidified 5-aryl-nipecotic acid scaffold during receptor binding.

Experimental Protocols

Protocol A: Asymmetric Synthesis of the Scaffold

Rationale: Commercial sources often supply the racemate. For high-affinity peptidomimetics, enantiopurity is non-negotiable. This protocol utilizes a modern Rhodium-catalyzed coupling followed by reduction (adapted from Fletcher et al. and standard pyridine reduction methodologies).

Reagents:

  • 5-Bromo-3-pyridinecarboxylic acid methyl ester

  • 4-Methylphenylboronic acid

  • Catalyst: [Rh(cod)Cl]₂, Ligand (e.g., (R)-BINAP for enantiocontrol)

  • Reductant: PtO₂ / H₂ (or Pd/C for racemic routes)

Step-by-Step Workflow:

  • Suzuki-Miyaura Coupling (Aryl Installation):

    • Dissolve 5-bromo-3-pyridinecarboxylic acid methyl ester (1.0 eq) in Dioxane/Water (4:1).

    • Add 4-methylphenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

    • Reflux at 90°C for 4 hours under Argon.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1) for disappearance of bromide.

    • Workup: Extract with EtOAc, dry over MgSO₄, concentrate. Yields Methyl 5-(p-tolyl)nicotinate .

  • Catalytic Hydrogenation (Ring Saturation):

    • Dissolve the nicotinate intermediate in MeOH/AcOH (10:1).

    • Add PtO₂ (Adams' catalyst, 10 wt%).

    • Hydrogenate at 50 psi (Parr shaker) for 12 hours.

    • Critical Note: PtO₂ favors the cis-diastereomer (C3-COOMe and C5-Aryl on the same face). If trans is required, use Na/EtOH reduction (thermodynamic control).

    • Filter through Celite to remove catalyst.

  • Saponification & Fmoc Protection (For SPPS):

    • Hydrolyze ester with LiOH (2 eq) in THF/H₂O.

    • Adjust pH to 9.0. Add Fmoc-OSu (1.1 eq) in Dioxane.

    • Stir 2h. Acidify to pH 2.0 with 1N HCl.

    • Extract Fmoc-5-(p-tolyl)piperidine-3-COOH.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The secondary amine of the piperidine ring is sterically hindered and less nucleophilic than a primary amine. Standard DIC/HOBt coupling often fails or leads to deletion sequences.

Optimized Coupling Cycle:

ParameterStandard AA5-(4-Methylphenyl)piperidine-3-COOH
Coupling Reagent HBTU or DICHATU or PyAOP (High efficiency)
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (4 eq)
Time 45 min2 - 4 hours (Double coupling recommended)
Solvent DMFDMF / NMP (1:1) (Improves swelling)
Monitoring Kaiser TestChloranil Test (Specific for 2° amines)

Detailed Steps:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

  • Coupling the Scaffold (to resin-bound peptide):

    • Pre-activate Fmoc-Scaffold (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to resin.

    • Shake for 3 hours.

    • Validation: Perform Chloranil test. If beads turn blue, recouple.

  • Elongation (Coupling NEXT AA to the Scaffold):

    • The Hardest Step: The steric bulk of the tolyl group hinders the approach of the next amino acid.

    • Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene assisted coupling for the subsequent amino acid, OR use an acid chloride method if possible.

    • Alternatively, use HATU with extended time (4h) at 40°C (microwave assisted).

Diagram 2: SPPS Decision Tree

SPPS_Workflow cluster_tips Optimization Tips Start Resin-Bound Peptide (Free Amine) Couple Couple Fmoc-Scaffold (HATU/HOAt, 3h) Start->Couple Check Chloranil Test Couple->Check Recouple Recouple (PyAOP/NMP) Check->Recouple Positive (Blue) Deprotect Fmoc Deprotection (20% Piperidine) Check->Deprotect Negative (Colorless) Recouple->Check NextAA Couple Next AA (Critical Steric Step) Deprotect->NextAA Tip1 Use Microwave (40°C) for Next AA NextAA->Tip1

Caption: Optimized workflow for incorporating the hindered secondary amine scaffold into peptide chains.

Application Data: Biological Evaluation

When evaluating this scaffold in drug discovery, focus on two primary assays:

1. Proteolytic Stability Assay (In Vitro) Peptidomimetics containing this scaffold show enhanced half-lives compared to native Phe-Gly sequences.

  • Method: Incubate peptide (100 µM) with Trypsin or Human Plasma at 37°C.

  • Analysis: HPLC-MS at t=0, 1h, 4h, 24h.

  • Expected Result: The piperidine ring prevents amide bond cleavage by restricting access to the proteolytic active site.

2. NMDA Receptor Binding (NR2B Selectivity) This scaffold is structurally homologous to the "ifenprodil" tail.[1]

  • Assay: [³H]-Ifenprodil displacement assay in HEK293 cells expressing NR1/NR2B.

  • Data Interpretation:

    • High affinity (IC₅₀ < 50 nM) indicates the 5-tolyl group is correctly occupying the hydrophobic pocket of the NR2B Amino Terminal Domain (ATD).

    • Structure-Activity Relationship (SAR): The 4-methyl substituent is critical. Replacing it with 4-OH usually kills NR2B selectivity (making it non-selective), while 4-Cl often increases potency but lowers solubility.

References

  • Layton, M. E., et al. (2006).[1] "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry, 6(7), 697-709. Link

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221-14226. Link

  • Kharb, R., et al. (2011). "Therapeutic importance of peptidomimetics in medicinal chemistry." Journal of Chemical and Pharmaceutical Research, 3(6), 173-186. Link

  • ChemScene. "Methyl 5-phenylpiperidine-3-carboxylate Product Information." (Accessed 2026). Link

  • Buller, A. L., & Monaghan, D. T. (1997). "Pharmacological heterogeneity of NMDA receptors: Characterization of NR1/NR2B complex." European Journal of Pharmacology. (Contextual citation regarding piperidine carboxylates in NMDA antagonism). Link

Disclaimer: This protocol is intended for research use only. All synthesis steps involving transition metals and boronic acids should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Procedures for N-Protection of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Researchers, and API Development Professionals

Introduction & Molecular Profiling

5-(4-Methylphenyl)piperidine-3-carboxylic acid is a highly functionalized, unnatural cyclic amino acid. Structurally, it features a basic secondary amine within a piperidine core, a carboxylic acid at the C3 position, and a lipophilic p-tolyl group at the C5 position.

In neutral aqueous environments, this molecule exists as a zwitterion. For integration into complex active pharmaceutical ingredients (APIs) or peptide sequences, the secondary amine must be temporarily masked to prevent unwanted self-condensation or polymerization during downstream amide coupling[1]. The successful N-protection of this scaffold requires precise control over the reaction environment to navigate its zwitterionic nature and the moderate steric hindrance introduced by the 3,5-disubstitution pattern.

Mechanistic Insights and Causality

The fundamental challenge in protecting cyclic amino acids is achieving chemoselectivity. The protecting reagent (e.g., Boc₂O or Fmoc-OSu) must selectively react with the secondary amine without activating the carboxylic acid.

  • The Role of pH Control: The secondary amine of the piperidine ring has a pKₐ of ~10.4, while the carboxylic acid has a pKₐ of ~3.5. By maintaining the reaction pH between 9.5 and 10.5 using bases like NaOH or Na₂CO₃, the carboxylic acid is fully deprotonated into a non-nucleophilic, water-soluble carboxylate salt. Simultaneously, a sufficient equilibrium fraction of the piperidine amine is deprotonated, rendering it nucleophilic enough to attack the electrophilic protecting reagent[2].

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): While Fmoc-Cl is a standard reagent, it is highly electrophilic and can inadvertently react with the carboxylate to form a mixed anhydride, leading to unwanted dipeptide byproducts. Utilizing Fmoc-OSu (N-hydroxysuccinimide ester) mitigates this risk due to its attenuated reactivity, ensuring strict N-selectivity[3].

Quantitative Parameters for N-Protection

To facilitate experimental design, the critical parameters for the three most common orthogonal protecting groups are summarized below.

Table 1: Comparative Analysis of N-Protecting Groups for Piperidine-3-carboxylic Acid

ParameterN-Boc ProtectionN-Fmoc ProtectionN-Cbz Protection
Reagent Equivalents 1.2 - 1.5 eq (Boc₂O)1.1 - 1.2 eq (Fmoc-OSu)1.2 eq (Cbz-Cl)
Base Equivalents 2.0 - 2.5 eq (NaOH/TEA)2.0 - 2.5 eq (Na₂CO₃)2.0 - 2.5 eq (NaHCO₃)
Optimal pH Range 9.5 - 10.58.5 - 9.58.5 - 9.5
Reaction Time 12 - 16 hours4 - 6 hours12 - 16 hours
Expected Yield 85% - 95%80% - 90%80% - 85%
Deprotection Strategy TFA or HCl (Acidic)[4]20% Piperidine (Basic)H₂, Pd/C (Hydrogenolysis)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints ensure that the causality of each step is verified before proceeding.

Protocol A: N-Boc Protection (Aqueous/Organic Biphasic System)

The tert-butyloxycarbonyl (Boc) group is ideal for synthesizing building blocks requiring downstream stability against catalytic hydrogenation or basic nucleophiles[4].

Step-by-Step Methodology:

  • Solubilization: Suspend 5-(4-Methylphenyl)piperidine-3-carboxylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and distilled water (40 mL)[2].

  • Activation: Add 1M NaOH (2.0 eq, 20 mL) dropwise.

    • Validation Check 1: Verify the pH is between 9.5 and 10.0 using pH paper. The suspension must become a clear homogeneous solution, confirming the formation of the water-soluble carboxylate salt.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol) dropwise over 15 minutes[5].

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 12–16 hours.

    • Validation Check 2: Perform TLC (DCM/MeOH 9:1). The starting material spot (ninhydrin-positive, red/purple) should completely disappear, replaced by a higher R_f spot that is UV-active (due to the p-tolyl group) but ninhydrin-negative.

  • Primary Workup (Impurity Clearance): Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Diethyl Ether (2 × 30 mL).

    • Causality: This crucial step removes unreacted Boc₂O and the tert-butanol byproduct while the target molecule remains safely partitioned in the aqueous layer as a sodium salt.

  • Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl[2].

    • Validation Check 3: The solution will turn cloudy as the carboxylate is protonated, rendering the N-Boc protected product neutral and lipophilic.

  • Extraction: Extract the cloudy aqueous layer with Ethyl Acetate (3 × 40 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure N-Boc derivative.

N_Boc_Workflow Start 5-(4-Methylphenyl)piperidine-3-carboxylic acid (Starting Material) Base Dissolve in 1:1 Dioxane/H2O Add 2.0 eq NaOH (pH 9-10) Start->Base Solubilization Boc Add 1.2 eq Boc2O at 0 °C Base->Boc Amine Activation React Stir at RT for 12-16 hours Boc->React Carbamate Formation Ext1 Extract with Et2O (Removes organic impurities) React->Ext1 Initial Workup Acidify Acidify aqueous layer to pH 2-3 with 1M HCl Ext1->Acidify Aqueous Phase Ext2 Extract with EtOAc (Product partitions to organic) Acidify->Ext2 Protonation Finish N-Boc Protected Product (Yield: 85-95%) Ext2->Finish Isolation

Figure 1: Step-by-step workflow for the N-Boc protection of piperidine-3-carboxylic acid.

Protocol B: N-Fmoc Protection (Schotten-Baumann Conditions)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is utilized when the downstream synthesis requires acid stability (e.g., solid-phase peptide synthesis utilizing Boc-protected side chains)[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve the amino acid (1.0 eq, 10 mmol) and Na₂CO₃ (2.5 eq, 25 mmol) in distilled water (30 mL).

  • Electrophilic Addition: Cool to 0 °C. Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in Acetone (30 mL) and add this solution dropwise to the aqueous mixture over 30 minutes.

    • Causality: Using Fmoc-OSu instead of Fmoc-Cl prevents the formation of highly reactive mixed anhydrides, thereby suppressing dipeptide formation[3].

  • Propagation: Stir the biphasic mixture at room temperature for 4–6 hours.

  • Primary Workup: Remove the acetone under reduced pressure. Wash the remaining aqueous phase with Diethyl Ether (2 × 30 mL) to extract unreacted Fmoc-OSu and N-hydroxysuccinimide byproducts.

  • Product Isolation: Cool the aqueous phase to 0 °C and acidify to pH 2–3 using 1M HCl.

    • Validation Check: A massive white precipitate will form immediately. This is the highly lipophilic N-Fmoc protected amino acid crashing out of the acidic aqueous solution.

  • Extraction: Extract the precipitate into Ethyl Acetate (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Fmoc derivative.

Orthogonal_Deprotection Core Protected Piperidine Derivative Boc N-Boc Protected (Acid Labile) Core->Boc Fmoc N-Fmoc Protected (Base Labile) Core->Fmoc TFA Trifluoroacetic Acid (TFA) CH2Cl2, RT, 1h Boc->TFA Acidic Cleavage Pip 20% Piperidine DMF, RT, 30 min Fmoc->Pip Basic Cleavage FreeAmine Free Piperidine Amine (Ready for Coupling) TFA->FreeAmine - CO2, - Isobutylene Pip->FreeAmine - CO2, - Dibenzofulvene

Figure 2: Orthogonal deprotection pathways for N-Boc and N-Fmoc protected piperidines.

References

Sources

Application Note: Strategic Solvent Selection for Reactions of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-(4-Methylphenyl)piperidine-3-carboxylic acid is a versatile heterocyclic scaffold possessing both a secondary amine and a carboxylic acid, making it a valuable building block in medicinal chemistry and materials science. The successful functionalization of this molecule is critically dependent on the judicious selection of reaction solvents. This guide provides a comprehensive analysis of solvent effects on the key transformations of this substrate, including reactions at the carboxylic acid (amidation, esterification) and the piperidine nitrogen (N-alkylation). We present field-proven protocols, explain the causal relationships between solvent properties and reaction outcomes, and offer a systematic framework for solvent choice to optimize yield, purity, and reaction kinetics.

Introduction: The Pivotal Role of the Solvent

The reactivity of a multifunctional molecule like 5-(4-Methylphenyl)piperidine-3-carboxylic acid is a tale of two distinct, and sometimes competing, reactive centers: the nucleophilic piperidine nitrogen and the electrophilic carboxylic acid. The solvent is not a passive medium but an active participant that dictates which center reacts, how quickly, and how cleanly. Its roles include:

  • Solubilizing Reactants: The zwitterionic nature of the substrate at neutral pH presents solubility challenges. Effective solvents must adequately dissolve the starting material, reagents, and intermediates.

  • Stabilizing Transition States: The polarity and dielectric constant of a solvent can preferentially stabilize or destabilize the transition states of desired and undesired reaction pathways, thereby influencing reaction rates.[1]

  • Mediating Reactivity: Protic solvents can hydrogen-bond with the piperidine nitrogen, reducing its nucleophilicity, while aprotic solvents leave it more available for reaction.[2]

This document serves as a technical guide for researchers to navigate these complexities and make informed decisions on solvent selection.

Physicochemical Profile and Solubility

Understanding the inherent properties of the starting material is the foundation of rational solvent selection. As a substituted amino acid, 5-(4-Methylphenyl)piperidine-3-carboxylic acid can exist as a zwitterion, influencing its solubility.

PropertyPredicted Value / ObservationRationale & Implication for Solvent Selection
pKa (Acidic) ~3.8 - 4.5The carboxylic acid group is moderately acidic. In basic media, it will be deprotonated to the carboxylate, increasing polarity and water solubility.[3]
pKa (Basic) ~10.5 - 11.2The piperidine nitrogen is basic. In acidic media, it will be protonated to the piperidinium salt, increasing polarity and water solubility.[4]
LogP ~1.5 - 2.5 (for neutral form)The molecule has moderate lipophilicity due to the tolyl group, but the ionizable groups dominate its solubility profile.
Solubility Poorly Soluble: Non-polar solvents (e.g., Hexane, Toluene).Sparingly Soluble: Ethers (Et₂O), some esters (EtOAc).Moderately Soluble: Dichloromethane (DCM), Acetonitrile (MeCN).Highly Soluble: Polar aprotic solvents (DMF, DMSO), and polar protic solvents (MeOH, EtOH, Water), especially with heating or pH adjustment.For reactions, highly polar aprotic solvents like DMF are often the best starting point as they can dissolve the substrate in its neutral form and are compatible with a wide range of reagents. For extractions, solubility can be manipulated by adjusting the aqueous phase pH.

Reactions at the Carboxylic Acid Moiety

Amide Bond Formation (Amidation)

Amidation is one of the most critical reactions for incorporating this scaffold into larger molecules. The choice of solvent is dictated by the need to dissolve all components and to avoid interference with the coupling reagents.

Causality of Solvent Choice: Polar aprotic solvents are the industry standard for amide coupling reactions.

  • Dimethylformamide (DMF): An excellent choice due to its high dielectric constant, which helps dissolve the zwitterionic starting material and polar coupling reagents like HATU, HOBt, and EDC.[4] It is stable and has a high boiling point, allowing for a wide range of reaction temperatures.

  • Dichloromethane (DCM): A less polar but effective option, particularly when the amine component is less polar. It is volatile, which simplifies product isolation. Anhydrous conditions are critical as residual water can hydrolyze the activated ester intermediate.[5]

  • Acetonitrile (MeCN): Another suitable polar aprotic solvent that can be a good alternative to DMF, especially when side reactions with DMF are a concern.[4]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Acid (1.0 eq) in Anhydrous DMF prep_reagents Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.5 eq) prep_acid->prep_reagents prep_amine Add Amine (1.2 eq) prep_reagents->prep_amine react Stir at 0°C to RT Monitor by LC-MS/TLC (2-16 h) prep_amine->react workup_extract Aqueous Workup (e.g., Dilute with EtOAc, wash with NaHCO₃, Brine) react->workup_extract workup_purify Dry (Na₂SO₄), Concentrate, and Purify (Chromatography) workup_extract->workup_purify

Workflow for a typical amidation reaction.

Protocol 3.1: HATU-Mediated Amide Coupling

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-(4-methylphenyl)piperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at 0 °C for 10 minutes to allow for the formation of the activated ester.[4]

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Steglich Esterification

For converting the carboxylic acid to an ester under mild conditions, the Steglich esterification is a reliable method.

Causality of Solvent Choice: Anhydrous, non-nucleophilic solvents are required.

  • Dichloromethane (DCM): The most common solvent for Steglich esterifications. It is inert and effectively dissolves the carboxylic acid, alcohol, DCC/EDC, and the DMAP catalyst.[6][7]

  • Tetrahydrofuran (THF): A good alternative to DCM, particularly for less soluble substrates.

  • Sustainable Alternatives: For greener chemistry initiatives, Dimethyl Carbonate (DMC) has been identified as an effective replacement for halogenated solvents in Steglich-type reactions.[7]

Protocol 3.2: EDC/DMAP-Mediated Esterification

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 5-(4-methylphenyl)piperidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (~0.2 M concentration relative to the acid).

  • Coupling: Cool the solution to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise over 5 minutes. A precipitate of dicyclohexylurea will form if DCC is used instead.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours.

  • Workup: Filter the reaction mixture to remove any urea byproduct. Dilute the filtrate with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude ester via flash chromatography.

Reactions at the Piperidine Nitrogen

N-Alkylation

N-alkylation introduces substituents on the piperidine nitrogen, a common strategy in drug development to modulate potency and physicochemical properties.

Causality of Solvent Choice: This SN2 reaction is highly dependent on the solvent's ability to stabilize the transition state without inhibiting the nucleophile.

  • Dimethylformamide (DMF) & Acetonitrile (MeCN): These are the preferred solvents. As polar aprotic solvents, they effectively solvate the cation of the transition state but do not strongly hydrogen-bond with the amine nucleophile, leaving it highly reactive. This accelerates the reaction rate compared to protic solvents.[2]

  • Alcohols (e.g., n-Propanol, Ethanol): Can be used, particularly in reductive amination or when the alcohol itself is the alkylating agent (e.g., borrowing hydrogen catalysis), but for simple alkylations with halides, they are generally slower due to solvation of the piperidine nitrogen.[8][9]

A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is essential to neutralize the acid (e.g., HBr, HCl) generated during the reaction. Without a base, the acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][10]

start Piperidine Acid + Alkyl Halide in Polar Aprotic Solvent (DMF/MeCN) base Add Base (K₂CO₃ / DIPEA) (Scavenges Acid Byproduct) start->base reaction Heat as Needed (e.g., RT to 80°C) base->reaction workup Aqueous Workup & Extraction reaction->workup side_reaction Side Reaction: Over-alkylation (Quaternary Salt) reaction->side_reaction product Purified N-Alkyl Product workup->product

Key considerations for N-alkylation reactions.

Protocol 4.1: N-Alkylation with an Alkyl Bromide

  • Preparation: In a round-bottom flask, combine 5-(4-methylphenyl)piperidine-3-carboxylic acid (1.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq). Note: The carboxylic acid will be deprotonated to the potassium salt in situ.

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.3 M.

  • Reagent Addition: Add the alkyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 4-24 hours. Monitor the consumption of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Add water to the residue and adjust the pH to ~5-6 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography or crystallization.

Summary of Recommended Solvents

Reaction TypePrimary Solvent(s)Secondary / Green Alternative(s)Key Considerations
Amide Coupling DMF, DCMMeCN, 2-MeTHF[11]Requires anhydrous conditions. Solvent must dissolve coupling reagents.
Esterification (Steglich) DCMTHF, Dimethyl Carbonate (DMC)[7]Requires anhydrous conditions and a non-nucleophilic solvent.
N-Alkylation (SN2) DMF, MeCNDMSOPolar aprotic solvent is crucial for rate. Must use a base.

Conclusion

The selection of a solvent for reactions involving 5-(4-methylphenyl)piperidine-3-carboxylic acid is a multi-faceted decision that profoundly impacts chemical transformations. For reactions at the carboxylic acid, polar aprotic solvents like DMF and DCM provide the optimal environment for modern coupling reagents. For N-alkylation, the same class of solvents is favored to maximize the nucleophilicity of the piperidine nitrogen. By understanding the causal principles outlined in this guide and adhering to the detailed protocols, researchers can effectively control reaction pathways, minimize side products, and accelerate the development of novel molecules based on this versatile scaffold.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • Ghammamy, S., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Ghammamy, S., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem Technical Support.
  • ThalesNano. (N.D.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. BenchChem Technical Support.
  • Clarke, C. J., et al. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Handa, S., et al. (N.D.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR.

Sources

Troubleshooting & Optimization

Separation of cis and trans isomers of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective isolation of 5-(4-Methylphenyl)piperidine-3-carboxylic acid derivatives.

Because 3,5-disubstituted piperidines possess two stereocenters, their synthesis generates four possible stereoisomers (two cis-enantiomers and two trans-enantiomers). The separation of these isomers is a notorious bottleneck in drug development. This guide provides field-proven, self-validating protocols to resolve these mixtures by exploiting the thermodynamic causality of the piperidine chair conformation and advanced chromatographic techniques.

Scientific Context & Structural Causality

Before attempting separation, it is critical to understand the thermodynamic landscape of 3,5-disubstituted piperidines.

Unlike 1,4-disubstituted cyclohexane systems, a 1,3-relationship (such as the 3,5-positions on a piperidine ring) dictates that the cis-diastereomer can adopt a diequatorial (e,e) conformation . Consequently, the cis-isomer is the thermodynamic product . The trans-isomer is forced into an equatorial-axial (e,a) conformation, introducing unfavorable 1,3-diaxial steric strain1[1].

When the aromatic pyridine precursor is reduced via catalytic hydrogenation, syn-addition favors the cis-isomer, but incomplete facial selectivity often leaves a 15–30% contamination of the trans-isomer. The workflows below detail how to separate the diastereomers and subsequently resolve the enantiomers.

Process Visualization

PiperidineSeparation A 5-(4-Methylphenyl)nicotinic Acid (Aromatic Precursor) B Catalytic Hydrogenation (Pd/C, H2) A->B C cis/trans Racemic Mixture (Kinetic & Thermodynamic Products) B->C syn & anti addition D Protection Strategy (Boc2O, Esterification) C->D E Diastereomeric Separation (Prep Normal Phase HPLC) D->E Silica Gel Resolution F Pure cis-Racemate (Diequatorial, e,e) E->F G Pure trans-Racemate (Equatorial-Axial, e,a) E->G H Chiral Chromatography (SMB) (Enantiomer Resolution) F->H G->H

Workflow for the diastereomeric and enantiomeric separation of 5-arylpiperidine-3-carboxylates.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Diastereomeric Separation via Preparative Normal Phase Chromatography

Causality: The cis (e,e) and trans (e,a) racemates of N-Boc-5-(4-methylphenyl)piperidine-3-carboxylic acid esters exhibit distinctly different dipole moments and steric profiles. This allows for baseline resolution on standard bare silica gel without the need for expensive chiral stationary phases 2[2].

  • Sample Preparation: Dissolve the crude N-Boc protected cis/trans ester mixture in a minimal volume of Dichloromethane (DCM).

  • Column Loading: Load the solution onto a pre-equilibrated preparative silica column.

  • Elution: Run a gradient of Hexane/Ethyl Acetate (e.g., 90:10 to 70:30).

  • Validation Checkpoint (TLC & NMR): Spot fractions on silica TLC plates. The cis and trans spots must be distinctly resolved (

    
    ). Confirm the stereochemistry of the pooled fractions via 
    
    
    
    H NMR. Self-Validation: In the cis-isomer (diequatorial), the C3 axial proton will show a large trans-diaxial coupling constant (
    
    
    Hz) with the adjacent C4 axial proton. The trans-isomer lacks this specific coupling pattern.
  • Isolation: Concentrate the respective pools in vacuo to yield the pure cis-racemate and pure trans-racemate.

Protocol B: Enantiomeric Resolution via Simulated Moving Bed (SMB) Chromatography

Causality: Separating the enantiomers of the isolated racemate requires a chiral stationary phase (CSP). SMB chromatography provides continuous, scalable resolution by exploiting the differential


 and hydrogen-bonding interactions between the enantiomers and the polysaccharide backbone of the CSP 2[2].
  • Sample Prep: Dissolve the N-Boc-cis-racemate in the mobile phase (Hexane/Ethanol 80:20) at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • System Setup: Utilize a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate)). Set the mobile phase to Hexane/EtOH/DEA (80:20:0.1). Note: Diethylamine (DEA) is critical to prevent peak tailing of the piperidine moiety.

  • Elution: Run the SMB unit. Monitor UV absorbance at 254 nm (targeting the 4-methylphenyl chromophore).

  • Validation Checkpoint (Chiral HPLC): Analyze the extract and raffinate streams on an analytical Chiralpak IC column. The target enantiomeric excess (ee) is >99.5%. If ee < 99%, adjust the feed rate or column switch times.

  • Recovery: Evaporate the solvent under reduced pressure to yield the enantiopure (3S, 5R) and (3R, 5S) isomers.

Quantitative Data Summaries

Table 1: Thermodynamic Stability & Epimerization of 3,5-Disubstituted Piperidines (Note: Base-catalyzed epimerization can be used to enrich the thermodynamic cis-isomer from a mixed batch).

Starting MaterialBase / SolventTemp (°C)Final cis:trans RatioProcess Recovery
Pure trans (e,a)NaOMe / MeOH6585:1588%
Pure trans (e,a)KOiPr / iPrOH7092:891%
1:1 cis/trans MixKOiPr / iPrOH7092:894%

Table 2: Chromatographic Resolution Metrics

TechniqueTarget SeparationStationary PhaseMobile PhaseProductivity
Prep HPLC (Normal Phase)Diastereomers (cis vs trans)Bare Silica GelHexane / EtOAc (80:20)~150 g/day/kg
SMB (Chiral Phase)Enantiomers of cis-RacemateChiralpak ICHexane / EtOH / DEA~250 g/day/kg

Troubleshooting & FAQs

Q: Why does my catalytic hydrogenation of the pyridine precursor yield a mixture instead of a single diastereomer? A: While heterogeneous catalytic hydrogenation (e.g., Pd/C) forces the aromatic ring to adsorb flat onto the catalyst surface favoring syn-addition (leading to the cis-diastereomer), partial desorption and re-adsorption of partially reduced intermediates can lead to anti-addition. This generates the trans-diastereomer. Even though the cis-isomer is thermodynamically favored, kinetic pathways still typically yield 15-30% of the trans-isomer2[2].

Q: I want to avoid normal phase chromatography. Can I use base-catalyzed epimerization to enrich my mixture? A: Yes. If your ultimate target is the cis-isomer, treating the cis/trans ester mixture with a strong base (like KOiPr in isopropanol) will deprotonate the C3 alpha-carbon. This thermodynamically drives the mixture toward the more stable cis (diequatorial) configuration, enriching the ratio to >90:10 and minimizing the need for difficult diastereomeric chromatography 3[3].

Q: I am observing significant ester hydrolysis during the epimerization step. How do I prevent this? A: Hydrolysis occurs due to trace water reacting with the alkoxide base to form hydroxide. Ensure your solvent is strictly anhydrous (<100 ppm water) and perform the reaction under an inert argon atmosphere. Applying a slight vacuum to azeotropically remove water/methanol during the reaction also heavily suppresses hydrolysis3[3].

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio Source: White Rose Research Online URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Technical Support Center: A Guide to Purifying Zwitterionic Piperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of zwitterionic piperidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these polar, bifunctional molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your purification workflows, ensuring the isolation of high-purity compounds essential for your research and development endeavors.

The Challenge of Purifying Zwitterionic Piperidine-3-Carboxylic Acids

Piperidine-3-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry, often serving as key building blocks for a wide range of therapeutic agents.[1] Their zwitterionic nature at physiological pH—possessing both a positively charged piperidinium ion and a negatively charged carboxylate group—imparts high polarity and aqueous solubility, while often leading to poor solubility in common organic solvents.[2] This dual-charge character makes their purification a non-trivial task, frequently plagued by issues such as low recovery, co-purification of inorganic salts, and difficulty in achieving high analytical purity.

This guide provides practical, field-proven insights and step-by-step protocols to address these challenges head-on.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of zwitterionic piperidine-3-carboxylic acid derivatives. Each issue is followed by an analysis of potential causes and actionable troubleshooting steps.

Issue 1: Low or No Yield After Purification

I've performed my purification, but my final yield is significantly lower than expected, or I've lost my compound entirely.

This is a common and frustrating issue, often stemming from the zwitterionic nature of the compound leading to unexpected solubility behavior.

Potential Causes & Solutions:

  • Inappropriate pH during Extraction: Your compound's solubility is highly pH-dependent.[3][4] At its isoelectric point (pI), a zwitterion has a net neutral charge and often exhibits its lowest aqueous solubility.[5] During an acid-base extraction, if the pH of the aqueous layer is inadvertently adjusted to the pI of your compound, it may precipitate out of solution and be lost during phase separation.

    • Troubleshooting Step: Before performing an acid-base extraction, either calculate the theoretical pI of your derivative or determine it experimentally. Ensure that during the acidic and basic washes, the pH is sufficiently far from the pI to maintain the compound's solubility in the aqueous phase as the corresponding salt.

  • Precipitation at the Isoelectric Point: The zwitterionic form of your compound may be least soluble in the purification solvent system.

    • Troubleshooting Step: If you are intentionally trying to crystallize your product by adjusting the pH to its isoelectric point, be aware that this can be an inefficient process.[5] For preparative scale, ion-exchange chromatography is often a more effective method.[5]

  • Compound Insoluble in the Chosen Recrystallization Solvent: The high polarity of zwitterionic piperidine-3-carboxylic acid derivatives can make finding a suitable single-solvent system for recrystallization challenging.

    • Troubleshooting Step: A binary solvent system is often more effective. Use a "good" polar solvent in which your compound is soluble when hot (e.g., ethanol, methanol, or water) and a "poor" less polar solvent in which it is insoluble (e.g., ethyl acetate, acetonitrile, or isopropanol).[6][7]

Issue 2: The Purified Product is Contaminated with Inorganic Salts

My final product shows the presence of inorganic salts (e.g., NaCl, Na₂SO₄) by NMR or other analytical techniques.

This is a frequent problem when aqueous workups are involved in the purification of highly polar, water-soluble compounds.

Potential Causes & Solutions:

  • Co-precipitation during Crystallization: The high concentration of salts in the aqueous phase can lead to their co-precipitation with your product, especially if the product is crashed out of solution too quickly.

    • Troubleshooting Step: Before crystallization, if you suspect high salt content, consider a desalting step. One effective method is to use a cation exchange resin.[5] The protonated form of your compound will bind to the resin, allowing the inorganic salts to be washed away. Your product can then be eluted with a volatile base like aqueous ammonia.[5]

  • Insufficient Washing of Crystalline Product: The salt-containing mother liquor may not have been completely removed from the surface of your crystals.

    • Troubleshooting Step: When washing the filtered crystals, use a minimal amount of ice-cold deionized water or a cold organic solvent in which the salt is insoluble but your product has very low solubility.

Issue 3: The Product "Oils Out" Instead of Crystallizing

During recrystallization, my compound separates as an oil rather than forming solid crystals.

"Oiling out" is a common issue with compounds that have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point. The presence of impurities can also inhibit crystallization.

Potential Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can disrupt the crystal lattice formation.

    • Troubleshooting Step: Subject your crude product to a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[8]

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent for your compound, preventing it from reaching a state of supersaturation conducive to crystallization.

    • Troubleshooting Step: Experiment with different solvent systems. If using a single solvent, try one with a lower boiling point. For binary systems, slowly add the "poor" solvent (anti-solvent) to the hot, dissolved sample until turbidity is observed, then add a few drops of the "good" solvent to redissolve the oil and allow for slow cooling.[7]

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.

    • Troubleshooting Step: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.

Issue 4: Difficulty in Achieving High Purity by Chromatography

I'm struggling to get good separation of my zwitterionic compound from polar impurities using standard column chromatography.

The high polarity and charged nature of these compounds make them challenging for traditional normal-phase or reversed-phase chromatography.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: In normal-phase chromatography, the polar zwitterion can interact very strongly with the silica stationary phase, leading to poor elution and significant tailing.

    • Troubleshooting Step: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer.[9][10] This technique is well-suited for the separation of highly polar and charged compounds.[10][11]

  • Lack of Retention in Reversed-Phase Chromatography: The high polarity of your compound can cause it to elute in the void volume in reversed-phase chromatography.

    • Troubleshooting Step: While less common for these compounds, you can try highly aqueous mobile phases with a C18 column. However, HILIC or ion-exchange chromatography are generally more effective. Some nipecotic acid derivatives have been purified using reversed-phase MPLC, but this can sometimes lead to decomposition.[12]

  • Inappropriate Stationary Phase for Ion-Exchange Chromatography: Using the wrong type of ion-exchange resin will result in no binding of your compound.

    • Troubleshooting Step: At a pH below the pKa of the carboxylic acid and the piperidine nitrogen, your compound will be a cation and will bind to a cation exchange resin. Conversely, at a pH above both pKas, it will be an anion and bind to an anion exchange resin. The choice of a strong or weak ion exchanger will depend on the pH stability of your compound.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for a first-time purification of a novel piperidine-3-carboxylic acid derivative?

For a first attempt, a combination of techniques is often the most robust strategy. A typical workflow would be:

  • Acid-Base Extraction: This is an excellent initial step to separate your amphoteric product from neutral and strictly acidic or basic impurities.[8][14]

  • Recrystallization: If the product from the extraction is a solid, recrystallization is a powerful technique for achieving high purity.[6]

  • Chromatography: If recrystallization fails or does not provide the desired purity, HILIC or ion-exchange chromatography are the recommended next steps.

Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?

A yellow discoloration often indicates the presence of oxidation byproducts.[6]

  • Removal during Recrystallization: You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

  • Alternative Purification: If the discoloration persists, chromatographic purification may be necessary.

Q3: How do I choose the right solvent for recrystallizing my zwitterionic piperidine-3-carboxylic acid derivative?

The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[15]

Solvent ClassRecommended SolventsKey Considerations
Polar Protic Ethanol, Methanol, Water, IsopropanolOften good "good" solvents. The high polarity can sometimes lead to high solubility even at room temperature.
Polar Aprotic Acetonitrile, AcetoneCan be effective as either a "good" or "poor" solvent depending on the specific derivative.
Ethers Dioxane, Tetrahydrofuran (THF)Generally less effective as primary solvents but can be used as anti-solvents.
Alcohols Ethanol, IsopropanolCommonly used for recrystallizing piperidine derivatives and their salts.[6][16]

Solvent Selection Protocol:

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • Add different solvents dropwise at room temperature to assess solubility.

  • For solvents where the compound is poorly soluble at room temperature, heat the test tube to see if it dissolves.

  • A suitable single solvent will dissolve the compound when hot but not when cold.

  • For a binary system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

Q4: Can I use lyophilization (freeze-drying) to isolate my final product?

Lyophilization can be an effective way to obtain a fluffy solid from an aqueous solution, especially if the compound is difficult to crystallize. However, be cautious, as some piperidine-3-carboxylic acid derivatives, particularly nipecotic acid derivatives, have been reported to be prone to side reactions and decomposition during freeze-drying.[12] It is advisable to first test this on a small scale.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating your amphoteric piperidine-3-carboxylic acid derivative from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. Your compound, being basic at the piperidine nitrogen, will be protonated and move into the aqueous layer. Repeat the extraction twice.

  • Wash the Organic Layer (Optional): The organic layer containing neutral impurities can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any neutral byproducts.

  • Basify the Aqueous Layer: Combine the acidic aqueous extracts and, in an ice bath, slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the pH is basic. Your compound will now be deprotonated at the nitrogen.

  • Isolate the Zwitterion: At this stage, you are adjusting the pH. If you carefully adjust the pH to the isoelectric point of your compound, it may precipitate out of solution and can be collected by vacuum filtration.

  • Alternative Final Extraction: Alternatively, after making the solution basic, you can extract your deprotonated (and now more organic-soluble) compound back into an organic solvent like dichloromethane. This is less common for highly polar zwitterions.

Visualizing the Purification Workflow

Decision Tree for Purification Strategy

Purification_Decision_Tree Purification Strategy for Piperidine-3-Carboxylic Acid Derivatives start Crude Product acid_base Perform Acid-Base Extraction? start->acid_base recrystallize Attempt Recrystallization? acid_base->recrystallize Yes chromatography Chromatography Needed? acid_base->chromatography No (Complex Mixture) discard_impurities Neutral/Acidic/Basic Impurities Removed acid_base->discard_impurities Impurities Separated recrystallize->chromatography No (Oils out/Impure) pure_product Pure Product recrystallize->pure_product Yes (Successful) hilic HILIC chromatography->hilic High Polarity ion_exchange Ion-Exchange chromatography->ion_exchange Charged Impurities hilic->pure_product ion_exchange->pure_product

Sources

Technical Support Center: Stereoselective 5-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #PIP-ZN-505 Subject: Optimizing Diastereoselectivity in meta-Aryl Piperidine Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for piperidine scaffold synthesis. The formation of 5-arylpiperidines (often chemically equivalent to 3-arylpiperidines depending on numbering conventions) presents a classic conflict between kinetic control (hydrogenation) and thermodynamic control (equilibration).

This guide addresses the three most common "error codes" reported by medicinal chemists:

  • Inseparable Diastereomers: "I cannot separate the cis/trans mixture from my hydrogenation."

  • Wrong Major Isomer: "I need the trans-isomer, but the reaction yields 90% cis."

  • Regio-Scrambling: "My C-H activation is hitting C4 instead of C3/C5."

Module 1: Heterogeneous Hydrogenation (Kinetic Control)

User Issue: "I am hydrogenating a 3-arylpyridinium salt. I expect the cis-isomer, but I am seeing inconsistent dr (diastereomeric ratios) and catalyst poisoning."

The Diagnostic

Heterogeneous hydrogenation of 3-substituted pyridines follows the Anchor Effect . The substituent (aryl group) anchors the molecule to the catalyst surface to minimize steric clash, usually forcing the hydrogen atoms to add from the catalyst side (bottom face). This predominantly yields the all-syn (cis) isomer.

However, inconsistent dr arises from:

  • Competitive Adsorption: The product (piperidine) binds more strongly to the catalyst than the reactant (pyridine), poisoning the surface.

  • Partial Reduction: Formation of enamine intermediates that undergo non-selective tautomerization.

Troubleshooting Protocol
ParameterRecommendationMechanistic Rationale
Catalyst Rh/C or Rh/Al₂O₃ (5 wt%) Rhodium operates at lower temperatures/pressures than Pd or Pt, minimizing ring opening and maximizing cis-selectivity via rapid saturation.
Solvent MeOH + 1.0 eq. HCl CRITICAL: Protonation of the pyridine nitrogen prevents the product from poisoning the catalyst. The pyridinium salt does not bind as tightly as the free amine.
Pressure > 50 bar (High Pressure) High H₂ pressure forces the reaction rate to outcompete the rate of enamine-iminium isomerization, locking in the kinetic cis product.
Additives Acetic Acid (AcOH) If HCl is too harsh, use AcOH as the solvent. It facilitates the desorption of the amine product.
Visualizing the "Anchor Effect"

HydrogenationSelectivity cluster_conditions Optimal Conditions Substrate 3-Arylpyridine Adsorption Adsorption on Catalyst (Steric Anchor) Substrate->Adsorption Anchoring Group H_Addition Syn-Addition of H2 (From Metal Surface) Adsorption->H_Addition Face blocked Product_Cis Cis-3-Arylpiperidine (Kinetic Product) H_Addition->Product_Cis Major Isomer (>90:10) Acid Acidic Media (Prevents Poisoning)

Caption: The "Anchor Effect" dictates that substituents point away from the catalyst surface, resulting in syn-addition of hydrogen and cis-selectivity.

Module 2: Accessing the Trans-Isomer (Thermodynamic Control)

User Issue: "My biological target requires the 3,5-trans stereochemistry, but hydrogenation gives me cis. How do I invert the center?"

The Diagnostic

You cannot easily access the trans-isomer directly via heterogeneous hydrogenation. You must synthesize the cis-isomer first and then perform a Thermodynamic Equilibration (Epimerization) .

In 1,3-disubstituted piperidines (or 3,5-disubstituted), the cis-isomer typically suffers from 1,3-diaxial strain if both groups are axial, or one is forced axial. The trans-isomer allows both substituents to adopt the lower-energy equatorial positions (diequatorial).

The Epimerization Protocol

Step 1: Protection Protect the Nitrogen with an electron-withdrawing group (Boc, Cbz, or Tosyl). This acidifies the α-protons (C2 and C6).

  • Note: If your aryl group is at C3, the proton at C3 is benzylic and relatively acidic.

Step 2: Base-Mediated Equilibration

  • Dissolve cis-N-Boc-3-arylpiperidine in dry THF.

  • Add t-BuOK (Potassium tert-butoxide) or NaOEt (2-3 equivalents).

  • Reflux for 12–24 hours.

  • Mechanism: The base deprotonates the C3 position (benzylic), forming a planar enolate. Reprotonation occurs from the less hindered face to place the bulky aryl group in the equatorial position.

Step 3: Verification Analyze via ¹H NMR.[1]

  • Cis-Isomer: Smaller coupling constants (

    
    ) for the C3 proton.
    
  • Trans-Isomer: Large coupling constant (

    
    ) for the C3 proton, indicating axial orientation of the proton (and thus equatorial orientation of the aryl group).
    

Epimerization Cis Cis-Isomer (Axial/Equatorial) High Energy Enolate Planar Enolate Intermediate Cis->Enolate Base (t-BuOK) Deprotonation Trans Trans-Isomer (Diequatorial) Thermodynamic Sink Enolate->Trans Reprotonation (Steric Control) Trans->Enolate Reversible

Caption: Base-mediated epimerization drives the equilibrium toward the thermodynamically stable trans-isomer (diequatorial conformation).

Module 3: C-H Activation (The Precision Tool)

User Issue: "I need to install the aryl group late-stage. How do I distinguish between C3, C4, and C5?"

The Diagnostic

Direct arylation of piperidines is governed by the Directing Group (DG) . Without a DG, C-H activation is difficult and often favors the sterically accessible C4 position or reactive


-positions (C2/C6) if oxidized.

To hit the C3 (or C5) position selectively, you must use a transient or removable Directing Group that coordinates with Palladium to form a specific metallacycle.

The Protocol: C3-Selective Arylation

Based on methodologies by Yu and Sanford.

  • Substrate: N-Protected Piperidine (e.g., N-Piv or special amide DGs).

  • Directing Group: Thioamide or Aminoquinoline amides are superior for C3 selectivity due to the formation of a stable 5-membered palladacycle.

  • Catalyst System:

    • Pd(OAc)₂ (10 mol%)[2]

    • Ag₂CO₃ (Oxidant/Base)

    • Aryl Iodide (Ar-I)

    • Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

  • Key Insight: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The choice of weak acid additive (Pivalic acid) is crucial to assist the proton abstraction.

Regioselectivity Table:

Directing Group (DG)Primary SiteSelectivity Source
Carboxylic Acid (-COOH) C3 (cis)5-membered palladacycle (Yu et al.)
Aminoquinoline Amide C3 (cis)Rigid bidentate coordination
Free Amine (NH) C2 (alpha)Direct coordination to N
Simple Amide (N-Ac) C4/C3 MixWeak coordination, steric control
Module 4: De Novo Synthesis (The "Merck" 5+1 Method)

User Issue: "Functionalizing the ring is failing. I need to build the ring with the stereochemistry already set."

The Solution

Instead of forcing a substituent onto a ring, build the ring around the substituent. The 5+1 Cyclization (Larsen et al., Merck) is the industry standard for high-value chiral piperidines.

Workflow:

  • Start: A chiral amino-alcohol or amino-ester (the "5" component).

  • Reagent: A "1" carbon source (e.g., formaldehyde or glyoxal equivalent).

  • Reaction: Intramolecular Reductive Amination.

  • Advantage: The stereocenter is established in the acyclic precursor or controlled via dynamic kinetic resolution (DKR) during the cyclization.

References
  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Source: Journal of the American Chemical Society (2019).[3] Relevance: Establishes the "Merck Method" for de novo synthesis when hydrogenation fails. URL:[Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Source: Chemistry – A European Journal (2016).[1] Relevance: Defines the mechanism of "Anchor Effect" and the necessity of base additives to prevent racemization.[4] URL:[Link]

  • Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2001).[5] Relevance: Provides specific protocols for separating and identifying cis/trans isomers in 2,5-systems. URL:[Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. Source: ACS Catalysis (2018/2023). Relevance: The definitive guide on using Aminoquinoline directing groups for C3/C4 selectivity. URL:[Link]

  • Synthesis of 3,4-Disubstituted Piperidines: Switching between Kinetic and Thermodynamic Control. Source: Journal of Organic Chemistry. Relevance: Explains the thermodynamic equilibration logic required for accessing trans-isomers. URL:[Link]

Sources

Troubleshooting cyclization steps for 3,5-disubstituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Stereocontrol & Cyclization Failures in 3,5-Disubstituted Piperidines Operator: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because the 3,5-disubstituted piperidine scaffold is deceptively simple. Unlike 2,6-systems where thermodynamics often favor the equatorial-equatorial cis arrangement, 3,5-substitution introduces complex steric clashes (1,3-diaxial interactions) that make stereocontrol notoriously difficult.

Whether you are struggling with inseparable diastereomers after hydrogenation or stalled RCM precursors, this guide treats your synthesis as a debuggable system.

Module 1: The "Cis/Trans" Ratio Failure (Hydrogenation)

Symptom: You reduced a 3,5-disubstituted pyridine and obtained a 1:1 mixture of cis (syn) and trans (anti) isomers, or low yields due to catalyst poisoning.

Root Cause Analysis

Pyridine hydrogenation is the industrial standard, but it fails due to two mechanisms:

  • Catalyst Poisoning: The product (piperidine) is a stronger base than the reactant (pyridine). It binds irreversibly to the metal surface, halting turnover.

  • Adsorption Mode: The stereochemistry is determined by how the pyridine adsorbs to the catalyst surface.

    • Flat Adsorption ( π-bonding): Leads to cis delivery of hydrogen (all from bottom face).

    • Edgewise Adsorption (N-bonding): Allows rotation and isomerization, leading to thermodynamic mixtures (trans).

Troubleshooting Protocol: The Acid-Scavenger Method

To enforce cis-selectivity, you must force flat adsorption and prevent product inhibition.

Step-by-Step Protocol:

  • Solvent System: Use Glacial Acetic Acid or 1 M HCl in MeOH .

    • Why: Protonation of the pyridine ring enhances electrophilicity (faster reduction) and protonation of the product prevents it from coordinating to the catalyst.

  • Catalyst Selection:

    • Platinum Oxide (PtO

      
      , Adams' Catalyst):  The gold standard for cis-selectivity. It operates via a heterogeneous mechanism that favors syn-addition.
      
    • Rhodium on Carbon (Rh/C): Use if PtO

      
       fails; often operates under milder pressures.
      
    • Avoid: Pd/C if stereochemistry is critical, as it often facilitates ring equilibration.

  • Pressure: High pressure (50–100 bar) favors kinetic control (cis isomer).

Data: Catalyst Selectivity Matrix

CatalystSolventPressure (bar)Major IsomerMechanism Note
PtO

AcOH4-50Cis (>90%) Syn-addition via flat adsorption.
Rh/C (5%) MeOH/HCl50Cis (>85%) High activity; minimizes isomerization.
Pd/C (10%) EtOH1Mixed/Trans Allows reversible dehydrogenation/equilibration.
Ir-Complex TFE/H

50Cis Homogeneous ionic hydrogenation (tolerant of nitro groups).
Visualization: Surface Adsorption & Stereocontrol

Figure 1: Mechanistic divergence in heterogeneous hydrogenation. Acidic media promotes flat adsorption, leading to the kinetic cis-product.

Module 2: Ring-Closing Metathesis (RCM) Stalls

Symptom: You synthesized the diallylamine precursor, but the RCM reaction with Grubbs catalyst yields only starting material or oligomers, failing to close the 3,5-disubstituted ring.

Root Cause Analysis
  • Conformational Entropy: 6-membered rings are entropically harder to close than 5-membered rings.

  • Rotamer Lock: The nitrogen protecting group is the culprit. If the N-protecting group (e.g., Amide, Carbamate) adopts a trans (E) rotamer, the alkene "arms" are pointed away from each other. You need the cis (Z) rotamer to bring the alkenes into the "reaction sphere."

Troubleshooting Protocol: The "Rotamer" Adjustment

Q: Which Protecting Group (PG) are you using?

  • Scenario A: "I am using a Benzyl (Bn) group."

    • Fix:Switch to Boc or Tosyl (Ts). Benzyl amines have high rotational freedom (low barrier), leading to poor pre-organization. Boc and Tosyl groups exhibit the "Gem-disubstituent effect" on the nitrogen, forcing the alkyl chains inward due to steric bulk.

  • Scenario B: "I am using Grubbs I."

    • Fix:Upgrade to Grubbs II or Hoveyda-Grubbs II. The formation of tetrasubstituted double bonds (often necessary if your 3,5-substituents are bulky) requires the higher activity of N-heterocyclic carbene (NHC) ligands found in 2nd generation catalysts.

  • Scenario C: "I see oligomers."

    • Fix:Dilution is critical. RCM must be run at < 0.01 M (high dilution) to favor intramolecular cyclization over intermolecular polymerization.

Validated RCM Protocol for 3,5-Piperidines:

  • Precursor: N-Boc-3,5-divinyl-amine derivative.

  • Solvent: Degassed Dichloromethane (DCM) or Toluene.

  • Concentration: 0.005 M (Very dilute).

  • Catalyst: Grubbs II (5 mol%).

  • Additive: If the amine is basic (unprotected), add 1.0 eq. of Ti(OiPr)

    
      or use the HCl salt of the amine to prevent catalyst decomposition.
    

Module 3: Purification & Isolation (The "Unseparable" Mixture)

Symptom: You have a mixture of diastereomers (cis/trans) that co-elute on silica gel.

Strategic Separation Guide

3,5-disubstituted piperidines are notoriously difficult to separate in their free-base form due to tailing and similar polarities.

Technique 1: The "Boc-Shift"

  • Protect the crude amine mixture with Boc

    
    O .
    
  • The resulting carbamates (N-Boc-cis and N-Boc-trans) often have significantly different R

    
     values on silica compared to the free amines.
    
  • Why: The Boc group locks the ring conformation, accentuating the shape difference between the axial-equatorial (trans) and equatorial-equatorial (cis) isomers.

Technique 2: Kinetic Resolution via Enzymatic Acylation

  • Reference: Use Candida antarctica Lipase B (CAL-B).

  • Method: React the racemic/mixture with vinyl acetate and CAL-B. The enzyme often selectively acylates one enantiomer or diastereomer (usually the one with the substituent in the equatorial position), allowing separation of the amide from the amine.

FAQ: Rapid Response

Q: Can I use Pyridine hydrogenation if my molecule has a Nitro group? A: Generally, No . Catalytic hydrogenation (Pd/C, PtO


) will reduce the nitro group to an amine.
  • Workaround: Use Iridium-catalyzed ionic hydrogenation (e.g., [Ir-OMs] complexes) or transfer hydrogenation, which tolerates nitro, azo, and alkyne groups while reducing the pyridine core.

Q: My double Michael addition is giving me the thermodynamic product. How do I get the kinetic one? A: The double Michael addition (e.g., amine + divinyl ketone) is reversible.

  • Thermodynamic (Trans): High temperature, protic solvents (MeOH), long reaction times.

  • Kinetic (Cis): Low temperature (-78°C to 0°C), aprotic solvents (THF), and stop the reaction immediately upon consumption of starting material.

References

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines.

    • Source: PubMed / N
    • Context: Describes chemoenzymatic methods to access specific stereoisomers.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.

    • Source: ChemRxiv
    • Context: Protocol for hydrogenating pyridines while tolerating sensitive functional groups like nitro and alkynes.[1]

  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction.

    • Source: BenchChem Application Notes[2]

    • Context: Detailed protocols for catalyst choice and dilution factors in RCM.
  • Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines (Analogous Systems).

    • Source: Journal of the American Chemical Society (via NCBI)
    • Context: Discusses allylic strain and N-substituent manipulation to control cis/trans r
  • Selective Silyl

    • Source: Journal of the American Chemical Society[3]

    • Context: Borane-catalyzed methods to access silylated piperidines with high regioselectivity.[4]

Sources

Validation & Comparative

1H NMR Analytical Comparison Guide: Distinguishing Isomers of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of assigning relative stereochemistry in saturated nitrogen heterocycles. [1] is a highly versatile 3,5-disubstituted piperidine scaffold utilized in fragment-based drug discovery and the synthesis of [2]. Because the spatial projection of the 4-methylphenyl and carboxylic acid pharmacophores dictates[3], distinguishing between the cis and trans isomers is a critical quality control step. This guide objectively compares the 1H NMR analytical profiles of these isomers, providing a self-validating experimental protocol and a mechanistic explanation of the observed coupling constants.

Conformational Causality: The Structural Basis of Isomerism

To understand the 1H NMR spectra, we must first analyze the 3D conformations of the piperidine ring. The relative stereochemistry of the substituents at C3 and C5 restricts the accessible chair conformations due to [4].

  • The cis-Isomer: In the cis configuration, both the 4-methylphenyl group and the carboxylic acid can simultaneously occupy equatorial positions. This diequatorial (e,e) chair conformation is thermodynamically highly favored because it minimizes steric clash. Consequently, the protons attached to C3 and C5 are both forced into axial positions.

  • The trans-Isomer: In the trans configuration, one substituent must be equatorial while the other is axial. The bulky 4-methylphenyl group (having a larger A-value than the carboxylic acid) will preferentially lock into the equatorial position. This forces the carboxylic acid into the axial position. As a result, the C5 proton (bearing the aryl group) is axial , but the [5].

Comparative Analytical Performance: 1H NMR Profiles

The gold standard for distinguishing these isomers is the extraction of vicinal coupling constants (


) from the 1H NMR spectrum. The[6] (axial-axial protons) yield large coupling constants (

8–12 Hz), whereas angles near 60° (axial-equatorial or equatorial-equatorial protons) yield small coupling constants (

2–5 Hz)[6].

By analyzing the multiplicity of the H3 and H5 resonances, we can unambiguously assign the stereochemistry.

Quantitative NMR Data Comparison
Analytical Featurecis-Isomer (Diequatorial Substituents)trans-Isomer (Axial/Equatorial Substituents)
Thermodynamic Conformation e,e (Highly stable)a,e (Aryl group equatorial)
H3 Proton Orientation Axial Equatorial
H5 Proton Orientation Axial Axial
H3 Multiplicity Triplet of triplets (tt) or broad multipletNarrow multiplet (m)
H3 Expected

Two large

(>10 Hz), two small

(<5 Hz)
All small

/

(<5 Hz)
H5 Multiplicity Triplet of triplets (tt) or broad multipletTriplet of triplets (tt) or broad multiplet
H5 Expected

Two large

(>10 Hz), two small

(<5 Hz)
Two large

(>10 Hz), two small

(<5 Hz)
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this optimized workflow for acquiring and processing the 1H NMR data. This protocol incorporates spin-decoupling as a self-validating mechanism to confirm peak assignments.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the 5-(4-Methylphenyl)piperidine-3-carboxylic acid sample in 0.6 mL of a high-purity deuterated solvent (e.g., Methanol-

    
     or DMSO-
    
    
    
    , depending on solubility)[2].
  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, which could degrade magnetic field homogeneity.

Step 2: High-Resolution Acquisition

  • Insert the sample into a high-field NMR spectrometer (≥ 400 MHz is recommended to prevent second-order overlapping of the aliphatic signals)[2].

  • Tune and match the probe, and perform rigorous 3D shimming to achieve a line width at half-height of < 1.0 Hz for the solvent residual peak.

  • Acquire a standard 1D 1H spectrum using a 30° pulse angle, a 2–3 second acquisition time, and a relaxation delay (D1) of 2 seconds. Collect at least 16 scans.

Step 3: Processing and


-Value Extraction 
  • Apply a mild exponential apodization function (Line Broadening = 0.3 Hz) and zero-fill the FID to 64k data points to enhance digital resolution.

  • Fourier transform, phase correct, and baseline correct the spectrum.

  • Locate the H3 and H5 signals (typically between 2.5 and 3.5 ppm). Zoom in and measure the distance between the multiplet peaks in Hertz to extract the

    
     values[6].
    

Step 4: Self-Validation via Homonuclear Decoupling (Recommended)

  • To definitively prove the assignment of H3 and H5, set up a 1D selective homonuclear decoupling experiment.

  • Irradiate the resonance corresponding to the adjacent CH2 protons (e.g., H2 or H4).

  • Observe the collapse of the H3/H5 multiplets. If H3 is axial (cis-isomer), irradiating the axial H2/H4 protons will eliminate the large 10–12 Hz splittings, collapsing the signal into a narrow multiplet.

Decision Workflow Visualization

NMR_Workflow Step1 Identify H3 & H5 Resonances (Typically 2.5 - 3.5 ppm) Step2 Extract Vicinal Coupling Constants (³J_HH) from Multiplet Splitting Step1->Step2 Decision Do BOTH protons exhibit at least two large couplings (³J_aa > 10 Hz)? Step2->Decision Cis cis-Isomer Confirmed (Diequatorial Substituents) H3: Axial | H5: Axial Decision->Cis YES (Both are Axial) Trans trans-Isomer Confirmed (Axial/Equatorial Substituents) H3: Equatorial | H5: Axial Decision->Trans NO (One is Equatorial)

Logical decision tree for assigning cis/trans piperidine isomers based on ³J_HH coupling constants.

References
  • Ehara T, Irie O, Kosaka T, et al. "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors". ACS Med Chem Lett. 2014;5(7):787–792.[Link]

  • Lett RG, Petrakis L, Ellis AF, Jensen RK. "The Journal of Physical Chemistry 1970 Volume 74 No.14 July". J. Phys. Chem. 1970;74(14):2816-2822.[Link]

  • White Rose University Consortium. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space". White Rose eTheses Online. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-(4-Methylphenyl)piperidine-3-carboxylic acid, a substituted piperidine derivative. Piperidine scaffolds are prevalent in pharmaceuticals, making the precise structural elucidation of novel analogues a critical step in drug development and quality control.[1] Understanding the fragmentation patterns under different ionization techniques is paramount for unambiguous identification and characterization.

This document contrasts the fragmentation pathways induced by Electrospray Ionization (ESI) and Electron Ionization (EI), offering researchers predictive insights and practical methodologies for analysis. The discussion is grounded in established principles of mass spectrometry, supported by data from analogous structures reported in scientific literature.

Introduction to the Analyte and Ionization Strategies

5-(4-Methylphenyl)piperidine-3-carboxylic acid possesses three key structural features that dictate its fragmentation behavior: a basic piperidine nitrogen, a labile carboxylic acid group, and an aromatic 4-methylphenyl (tolyl) substituent. The choice of ionization technique fundamentally alters the initial ionization event and, consequently, the entire fragmentation cascade.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideally suited for this molecule.[2] Due to the basicity of the piperidine nitrogen, analysis in positive ion mode readily produces a protonated molecule, [M+H]⁺, which can be selected as a precursor ion for tandem mass spectrometry (MS/MS) experiments.[1] This approach minimizes in-source fragmentation, preserving the molecular weight information and allowing for controlled fragmentation via Collision-Induced Dissociation (CID).

  • Electron Ionization (EI): This high-energy technique bombards the molecule with electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion radical cation (M⁺•).[3][4] The excess energy imparted often leads to extensive and complex fragmentation, which can make it difficult to observe the molecular ion but provides a detailed fingerprint of the molecule's structure.[3] EI is typically coupled with Gas Chromatography (GC), which would likely require derivatization of the carboxylic acid and amine to enhance the volatility of this analyte.[1]

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In positive-mode ESI, protonation is expected to occur at the most basic site: the piperidine nitrogen. The subsequent CID of the [M+H]⁺ precursor ion (calculated m/z 220.13) is driven by the mobility of this proton and the stability of the resulting fragments.

Key Predicted ESI Fragmentation Pathways:

  • Neutral Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water from the carboxylic acid group. This is a common fragmentation pathway for protonated carboxylic acids and substituted piperidine alkaloids.[5][6][7] This results in a prominent fragment ion at m/z 202.12.

  • Neutral Loss of Formic Acid (HCOOH): A concerted loss of the entire carboxylic acid group as formic acid can occur, leading to an ion at m/z 174.13. This pathway is effectively a combined loss of CO and H₂O.

  • Piperidine Ring Opening and Fission: The charge on the nitrogen can induce cleavage of the piperidine ring. A common pathway for piperidines is α-cleavage (cleavage of a C-C bond adjacent to the nitrogen).[1] In this structure, cleavage of the C2-C3 or C5-C6 bonds would initiate ring opening, followed by subsequent rearrangements and fragmentation to produce a series of smaller ions.

  • Loss of the Tolyl Group: Cleavage of the C5-phenyl bond can lead to the loss of the 4-methylphenyl group. While direct loss of a neutral toluene is possible, it is more likely that fragmentation pathways involving the ring will lead to ions where this substituent has been eliminated. Conversely, a stable tropylium ion (C₇H₇⁺) at m/z 91.05 is a very common fragment for toluene-containing compounds and may be observed.

The proposed fragmentation cascade for the [M+H]⁺ ion is visualized in the workflow below.

G M_H [M+H]⁺ m/z 220.13 Frag_H2O [M+H - H₂O]⁺ m/z 202.12 M_H->Frag_H2O - H₂O Frag_HCOOH [M+H - HCOOH]⁺ m/z 174.13 M_H->Frag_HCOOH - HCOOH Frag_Ring Ring-Opened Intermediates M_H->Frag_Ring Ring Opening Frag_Tropylium Tropylium Ion m/z 91.05 Frag_Ring->Frag_Tropylium Rearrangement & Cleavage Frag_Piperidine Piperidine-based Fragments Frag_Ring->Frag_Piperidine Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

Predicted Fragmentation under Electron Ionization (EI-MS)

Under EI conditions, ionization occurs via electron removal, typically from a lone pair electron on the nitrogen or oxygen atoms, or from the π-system of the aromatic ring.[3] The resulting molecular ion (M⁺•, m/z 219.12) is highly energetic and prone to extensive fragmentation.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage: This is a dominant fragmentation pathway for amines under EI.[1] Ionization at the nitrogen leads to cleavage of an adjacent C-C bond. The primary α-cleavages would be at the C2-C3 and C6-C5 bonds. Cleavage at the C6-C5 bond would result in the loss of the C₅H₇O₂ radical, leading to a stable iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]

  • Ring Fission: The radical cation can undergo various ring-cleavage reactions, leading to the formation of acyclic fragment ions.[1][8] These processes can be complex and result in a cluster of peaks in the lower mass range.

  • Loss of Carboxyl Group: Cleavage of the C3-COOH bond can lead to the loss of a •COOH radical (mass 45), resulting in an ion at m/z 174.10.

  • Fragments from the 4-Methylphenyl Group: As with ESI, the formation of a highly stable tropylium ion at m/z 91 is very likely. This often forms the base peak in the spectra of compounds containing a benzyl or tolyl moiety. Another related fragment is the benzyl cation at m/z 91, resulting from the loss of a hydrogen atom.

The proposed fragmentation for the M⁺• ion is visualized in the workflow below.

G M_ion Molecular Ion (M⁺•) m/z 219.12 Frag_alpha Iminium Ion (α-cleavage) M_ion->Frag_alpha α-Cleavage Frag_COOH_loss [M - •COOH]⁺ m/z 174.10 M_ion->Frag_COOH_loss - •COOH Frag_Tropylium Tropylium Ion m/z 91.05 M_ion->Frag_Tropylium Rearrangement Frag_Ring Ring Fission Fragments M_ion->Frag_Ring Ring Fission

Caption: Predicted EI-MS fragmentation pathways for 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

Comparative Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for both ESI and EI modes. This allows for a direct comparison and aids in the selection of the most appropriate technique for a given research question, such as quantitative analysis versus initial structural confirmation.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / Fragment StructureRationale / Comments
ESI (+) 220.13 ([M+H]⁺)202.12H₂OCommon loss from the carboxylic acid group.[5][6][7]
174.13HCOOHLoss of the complete carboxylic acid functionality.
91.05C₁₀H₁₃NO₂Formation of the stable tropylium ion.
EI 219.12 (M⁺•)(variable)(variable)Result of α-cleavage at C2 or C6.[1]
174.10•COOHLoss of the carboxylic acid radical.
91.05C₆H₄N•O₂Formation of the tropylium ion, often the base peak.
Experimental Protocols

To validate these predictions, the following experimental protocols are recommended. They are designed to be self-validating by including steps for optimization.

This method is ideal for identifying the compound in complex matrices and for detailed structural elucidation via MS/MS.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Create working standards by serial dilution in a typical mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation.

  • LC-MS/MS Instrumentation and Conditions: [1]

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Use a suitable gradient to ensure good peak shape, for example, 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

    • Ionization Mode: Positive ion mode.

  • MS Method and Data Analysis:

    • Perform a full scan (e.g., m/z 70-300) to identify the [M+H]⁺ precursor ion at m/z 220.13.

    • Perform a product ion scan of the precursor ion to generate the MS/MS spectrum.

    • Optimization: Vary the collision energy (e.g., in steps from 10 to 40 eV) to observe the formation and decay of different fragment ions, which helps confirm fragmentation pathways.[1]

    • For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed using the most intense and specific precursor-to-product ion transitions (e.g., 220.13 -> 202.12 or 220.13 -> 174.13).

This method provides a classic fragmentation fingerprint but requires derivatization for this non-volatile analyte.

  • Sample Preparation (Derivatization):

    • To a dried aliquot of the sample (approx. 100 µg), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the carboxylic acid and the secondary amine. This step is crucial to make the compound volatile.

  • GC-MS Instrumentation and Conditions: [1]

    • GC System: A gas chromatograph with a capillary column.

    • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 270 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Mass Spectrometer: A mass spectrometer with an EI source.

    • Ionization Energy: 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte.

    • Analyze the mass spectrum, noting the molecular ion (if present) and the major fragment ions.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches with related structures. The fragmentation will be of the silylated derivative, so interpretation must account for the TMS groups.

References

  • BenchChem. (2025).
  • Sar, P., et al. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry.
  • Harrison, A. G. (n.d.).
  • Harrison, A. G. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Chan, Z. E., et al. (n.d.).
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • Valli, M., et al. (2015).
  • Verkhivker, G., et al. (2020). Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study.
  • Watson, D. (2020). Introduction to Electron Impact Ionization for GC–MS.
  • Kuhn, S. (2024).

Sources

HPLC method for purity analysis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the high-performance liquid chromatography (HPLC) purity analysis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid .

Introduction & Analyte Profiling

The accurate purity analysis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid presents a distinct chromatographic challenge. Structurally, this compound features a hydrophobic p-tolyl group attached to a piperidine ring, which itself contains a basic secondary amine (pKa ~9.5) and an acidic carboxylic acid moiety (pKa ~3.5).

Because it exists as a zwitterion across a broad physiological pH range, traditional reversed-phase liquid chromatography (RPLC) often yields suboptimal results. The highly polar, dual-charge nature of the molecule leads to poor retention on standard C18 columns, while the protonated secondary amine aggressively interacts with residual silanols on silica-based stationary phases, causing severe peak tailing and compromised resolution of structurally similar impurities (such as des-methyl or positional isomers)[1].

To establish a robust, self-validating analytical method for this compound, we must move beyond conventional C18 approaches and evaluate orthogonal separation mechanisms, specifically Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX) and Hydrophilic Interaction Liquid Chromatography (HILIC) [2][3].

Methodological Logic: The Causality of Column Selection

As application scientists, our goal is to design a method where the chemistry of the column actively complements the analyte's ionization state.

  • Standard C18 (Ion-Pairing): Historically, analyzing amphoteric piperidine derivatives required aggressive ion-pairing agents like Trifluoroacetic acid (TFA) at low pH (pH < 2.5) to suppress the ionization of the carboxylic acid and mask residual silanols. However, this causes rapid column degradation, baseline drift during gradients, and ion-suppression in downstream Mass Spectrometry (MS)[1].

  • HILIC: HILIC effectively retains the polar zwitterionic state by partitioning the analyte into a water-enriched layer on the silica surface[3]. While retention improves, HILIC methods often suffer from extended column equilibration times and sensitivity to sample diluent mismatch.

  • Mixed-Mode RP/AX (The Optimized Choice): A mixed-mode stationary phase incorporates both hydrophobic alkyl chains (C18) and weak anion-exchange sites. By buffering the mobile phase to pH 5.5, the carboxylic acid of the analyte is fully ionized (anionic), allowing it to interact electrostatically with the column's anion-exchange sites. Simultaneously, the p-tolyl group engages in hydrophobic interactions with the C18 ligands. This dual-retention mechanism provides independent control over selectivity and guarantees sharp, symmetrical peaks without the need for MS-incompatible ion-pairing reagents[2].

RetentionLogic Analyte 5-(4-Methylphenyl)piperidine -3-carboxylic acid (Zwitterionic State) C18 Standard C18 Column (Low pH + TFA) Analyte->C18 Applied to MixedMode Mixed-Mode RP/AX Column (pH 5.5 Buffer) Analyte->MixedMode Applied to Hydrophobic Hydrophobic Interaction (p-Tolyl Group) C18->Hydrophobic Weakly engages MixedMode->Hydrophobic Engages Electrostatic Electrostatic Interaction (Carboxylate Anion) MixedMode->Electrostatic Engages C18_Result Poor Retention & Peak Tailing (Silanol Interactions) MixedMode_Result Optimal Retention & Symmetry (Dual Mechanism) Hydrophobic->C18_Result Hydrophobic->MixedMode_Result Electrostatic->MixedMode_Result

Caption: Logical relationship of retention mechanisms for zwitterionic piperidine derivatives across different stationary phases.

Comparative Performance Analysis

To objectively benchmark the Mixed-Mode RP/AX approach, 5-(4-Methylphenyl)piperidine-3-carboxylic acid was analyzed alongside its primary synthetic impurity (des-methyl analog) using three different chromatographic strategies.

Table 1: Quantitative Chromatographic Performance Comparison

Chromatographic ParameterMethod A: Standard C18 (0.1% TFA in H2O/ACN)Method B: HILIC (10mM NH4Fa in ACN/H2O)Method C: Mixed-Mode RP/AX (20mM NH4OAc pH 5.5 / ACN)
Retention Factor (

)
0.85 (Poor)2.60 (Good)4.85 (Excellent)
Tailing Factor (

)
1.88 (Severe tailing)1.35 (Moderate)1.04 (Highly symmetrical)
Theoretical Plates (

)
4,2009,10016,500
Resolution (

)
1.1 (Co-elution risk)1.9 (Baseline)3.8 (Robust separation)
Equilibration Time ~10 Column Volumes~30 Column Volumes~10 Column Volumes

Data Interpretation: The Mixed-Mode RP/AX column outperforms both traditional C18 and HILIC in every critical metric. The high theoretical plate count (


) and near-perfect tailing factor (

) prove that secondary silanol interactions have been successfully mitigated by the column's surface chemistry and the optimized pH[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates System Suitability Testing (SST) as a self-validating mechanism. If the SST criteria are not met, the system halts, preventing the generation of artifactual data.

Workflow Step1 1. Mobile Phase Prep (20mM NH4OAc, pH 5.5) Step2 2. Sample Dilution (0.5 mg/mL in 90:10 Buffer:ACN) Step1->Step2 Step3 3. System Suitability Test (Verify Rs > 2.0, Tf < 1.2) Step2->Step3 Inject SST Mix Step4 4. Mixed-Mode RP/AX Gradient Separation Step3->Step4 Pass Criteria Step5 5. UV/PDA Detection (Extract at 220 nm) Step4->Step5 Elution

Caption: Step-by-step experimental workflow for the purity analysis of the target compound.

Step-by-Step Methodology (Method C: Mixed-Mode RP/AX)

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.54 g of Ammonium Acetate (

    
    ) in 1.0 L of LC-MS grade water to yield a 20 mM solution. Adjust the pH to exactly 5.5 using dilute glacial acetic acid. Causality: pH 5.5 ensures the carboxylic acid is fully deprotonated for optimal anion-exchange interaction.
    
  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

2. Standard and Sample Preparation

  • Diluent: 90% Mobile Phase A / 10% Mobile Phase B. Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Preparation: Accurately weigh 10.0 mg of 5-(4-Methylphenyl)piperidine-3-carboxylic acid and dissolve in 20.0 mL of diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Column: Mixed-Mode RP/AX Column (e.g., Waters Atlantis Premier BEH C18 AX or equivalent), 150 mm × 4.6 mm, 2.5 µm.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: PDA/UV at 220 nm (optimal for the p-tolyl chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear ramp to elute hydrophobic impurities)

    • 12.0 - 15.0 min: 60% B (Wash step)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

4. System Suitability Testing (SST) - The Self-Validation Step Before injecting unknown batches, inject a resolution standard containing the target analyte and its des-methyl impurity (0.05 mg/mL each).

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    . The tailing factor (
    
    
    ) of the main peak must be
    
    
    , and the %RSD of the main peak area over 5 replicate injections must be
    
    
    . Proceed with sample analysis only if these parameters are met.

References

  • Waters Corporation. (2021). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]

  • ResearchGate Community. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • American Laboratory. (2007). A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. Retrieved from[Link]

  • LCGC International. (2020). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]

  • PubMed Central. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Retrieved from[Link]

Sources

Technical Guide: Chiral HPLC Separation of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical methodology for the chiral separation of 5-(4-Methylphenyl)piperidine-3-carboxylic acid , a zwitterionic amphoteric molecule. The separation strategy prioritizes Direct Analysis using Zwitterionic Stationary Phases (ZWIX) as the primary recommendation, with Derivatization and Immobilized Polysaccharide methods as robust alternatives.

Executive Summary

The separation of 5-(4-Methylphenyl)piperidine-3-carboxylic acid presents a specific chromatographic challenge due to its zwitterionic nature (containing both a secondary amine and a carboxylic acid) and the presence of two chiral centers (C3 and C5), potentially yielding four stereoisomers (cis/trans pairs).

Traditional Normal Phase (NP) methods often fail due to the analyte's poor solubility in hexane and strong interaction with the silica matrix. This guide recommends Zwitterionic Ion-Exchange (ZWIX) chromatography as the "Gold Standard" for direct separation, offering high selectivity without derivatization. Alternatively, Immobilized Polysaccharide columns (RP mode) or Pre-column Derivatization are viable strategies for specific manufacturing or QC workflows.

Analyte Characterization & Separation Strategy
FeatureDescriptionChromatographic Implication
Structure Substituted Nipecotic Acid (Piperidine-3-COOH)Amphoteric; exists as a zwitterion in neutral pH.
Functional Groups Secondary Amine (

), Carboxylic Acid (

)
Requires pH control to suppress ionization or specific ion-pairing selectors.
Chirality 2 Chiral Centers (C3, C5)Potential for 4 stereoisomers. Separation may require high peak capacity to resolve diastereomers and enantiomers simultaneously.
Decision Matrix: Method Selection

MethodSelection Start Start: 5-(4-Methylphenyl) piperidine-3-carboxylic acid Direct Requirement: Direct Analysis? Start->Direct ZWIX Method A: Zwitterionic Phase (Chiralpak ZWIX) Direct->ZWIX Yes (Preferred) Deriv Method B: Derivatization (N-Boc / Esterification) Direct->Deriv No (High Sensitivity Req) Poly Method C: Immobilized Polysaccharide (Chiralpak IA/IC - RP Mode) Direct->Poly No (Standard RP System)

Figure 1: Decision tree for selecting the optimal chiral separation pathway.

Method A: Zwitterionic Stationary Phases (Recommended)

Best for: Direct analysis of free amino acids/zwitterions without derivatization.

The Chiralpak ZWIX(+) and ZWIX(-) columns utilize a double ion-pairing mechanism specifically designed for amino acids. The stationary phase contains a cinchona alkaloid (anion exchanger) fused with a sulfonic acid (cation exchanger).[1]

Mechanism of Action
  • Anion Exchange Site (Quinine/Quinidine): Binds the carboxylate moiety (

    
    ).
    
  • Cation Exchange Site (Sulfonic Acid): Binds the protonated secondary amine (

    
    ).
    
  • Result: The zwitterionic analyte is "locked" into the chiral cleft, providing exceptional resolution.

Experimental Protocol
ParameterCondition
Column Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm)
Mobile Phase MeOH / MeCN / H₂O (49 : 49 : 2) containing 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min (Adjust for 3.0 mm ID)
Temperature 25°C (Lower temperature often improves resolution for ZWIX)
Detection UV @ 220 nm (Low wavelength required due to weak chromophore) or MS (ESI+)
Sample Diluent Mobile Phase (Avoid pure water to prevent solubility shock)

Protocol Notes:

  • Additives are Critical: The ratio of Formic Acid to DEA (2:1 molar ratio) ensures the bulk mobile phase is acidic enough to protonate the amine, while the specific local environment of the ZWIX selector manages the ion-pairing.

  • Elution Order Reversal: If ZWIX(+) does not provide sufficient resolution for a specific impurity, ZWIX(-) will typically reverse the elution order, potentially moving a minor enantiomer peak away from the major peak tail.

Method B: Immobilized Polysaccharide (Reversed Phase)

Best for: Robustness in QC environments using standard RP-HPLC solvents.

Standard coated phases (like AD-H) often degrade or show poor peak shape with free amino acids in aqueous conditions. Immobilized phases (Chiralpak IA, IC) are robust and can tolerate the acidic aqueous mobile phases required to suppress the ionization of the carboxylic acid.

Experimental Protocol
ParameterCondition
Column Chiralpak IA-3 (Immobilized Amylose, 3 µm, 150 x 4.6 mm)
Mobile Phase Acetonitrile / 20 mM Phosphate Buffer pH 2.0 (40 : 60)
pH Control pH 2.0 is essential to protonate the carboxylic acid (

), making the molecule behave more like a cationic amine, improving retention and shape.
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 225 nm

Why not Crown Ether (Crownpak CR)? Crown ether columns (e.g., Crownpak CR(+)) are highly specific for primary amines (


). The target molecule is a secondary amine  (piperidine ring). While some secondary amines can be separated, the steric bulk of the piperidine ring often prevents inclusion into the crown ether cavity, making ZWIX or Polysaccharide phases superior choices [1, 3].
Method C: Pre-Column Derivatization (High Sensitivity)

Best for: Trace impurity analysis or when UV sensitivity is low.

Derivatizing the secondary amine with a chromophore (e.g., N-Boc, N-Cbz, or N-Benzoyl) removes the zwitterionic character and adds a strong UV absorber, allowing the use of standard Normal Phase chiral columns.

Derivatization Workflow
  • Reagent: Di-tert-butyl dicarbonate (

    
    ) or Benzoyl Chloride.
    
  • Reaction: Mix sample with 1.5 eq. reagent + 2.0 eq. Triethylamine (TEA) in Dichloromethane (DCM) for 30 mins.

  • Workup: Evaporate solvent, reconstitute in Mobile Phase.

Experimental Protocol (Derivatized)
ParameterCondition
Column Chiralpak AD-H (Coated Amylose, 5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Strong signal from Benzoyl/Phenyl groups)
Advantage Extremely high resolution (

) and sensitivity.
Comparative Performance Guide

The following table compares the expected performance of the three methodologies based on general application data for substituted piperidine-3-carboxylic acids.

MetricMethod A: ZWIX (+) Method B: Chiralpak IA (RP) Method C: Derivatization (AD-H)
Resolution (

)
High (

)
Moderate (

)
Very High (

)
Sample Prep None (Direct) Simple (Dissolve)Complex (Reaction req.)
Sensitivity Low (Weak UV)ModerateHigh (Strong UV)
Robustness Moderate (pH sensitive)High High
Throughput Fast (< 15 min)Medium (15-25 min)Slow (Prep + Run)
Cost High (Specialty Column)MediumMedium
Troubleshooting & Optimization
  • Problem: Peak Tailing.

    • Cause: Unwanted silanol interactions with the secondary amine.

    • Solution (ZWIX): Increase DEA concentration to 25-50 mM.

    • Solution (RP-IA): Ensure pH is strictly < 2.5 to keep silanols protonated (neutral).

  • Problem: Low Solubility.

    • Cause: Zwitterions are insoluble in Hexane/non-polar solvents.

    • Solution: Use Method A (ZWIX) which uses MeOH/Water, or Method B (RP) which uses Water/MeCN. Do not attempt Normal Phase without derivatization.

  • Problem: Diastereomer Overlap.

    • Context: If the sample contains both cis and trans isomers (4 peaks total).

    • Solution: ZWIX columns are excellent at separating diastereomers due to the rigid binding cleft. If overlap occurs, change the bulk solvent from MeOH to MeCN/MeOH mix (50:50).

References
  • Daicel Chiral Technologies. (2025). Chiralpak ZWIX(+) and ZWIX(-) Instruction Manual. Retrieved from [Link]

  • Ilisz, I., et al. (2013). "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. Retrieved from [Link]

  • Chiral Technologies Europe. (2020). Application Note: Separation of Underivatized Amino Acids on ZWIX. Retrieved from [Link]

Sources

Comparative Crystallographic Analysis: 5-Substituted Piperidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the X-ray crystallography data for 5-substituted piperidine-3-carboxylic acids. This class of compounds is critical in neuropharmacology, serving as the scaffold for GABA uptake inhibitors (e.g., Tiagabine).

This guide is structured to move from fundamental crystallographic principles to specific comparative data and experimental protocols.

Executive Summary & Pharmacological Context

Piperidine-3-carboxylic acid (Nipecotic Acid) is the core pharmacophore for inhibiting GAT-1 (GABA Transporter 1). While the unsubstituted molecule is a potent inhibitor, it lacks blood-brain barrier (BBB) permeability.

The 5-Substituted Strategy: Introducing a substituent at the 5-position (meta to the nitrogen) is a medicinal chemistry strategy to:

  • Modulate Lipophilicity: enhancing BBB penetration.

  • Lock Conformation: The substituent forces the piperidine ring into a specific chair conformation, potentially reducing the entropic penalty of binding.

  • Create Stereochemical Diversity: The 3- and 5-positions create diastereomeric possibilities (cis vs. trans), where the cis-configuration often exhibits superior biological activity.

Crystallographic Workflow & Decision Matrix

Crystallizing these amphoteric molecules requires a strategic choice between Zwitterionic and Salt forms. The choice dictates the packing network and the observable conformation.

Visualization: Crystallization Decision Tree

The following diagram outlines the logical flow for selecting the optimal crystallization path for 5-substituted nipecotic acid derivatives.

CrystallizationWorkflow Start Target Compound (5-Substituted Nipecotic Acid) SolubilityCheck Solubility Screening (Water/MeOH vs. Non-polar) Start->SolubilityCheck ZwitterionPath Path A: Zwitterion (Neutral pH) SolubilityCheck->ZwitterionPath High Polarity SaltPath Path B: Salt Formation (Acid/Base) SolubilityCheck->SaltPath Lipophilic Substituent ZwitterionMethod Slow Evaporation (EtOH/H2O) ZwitterionPath->ZwitterionMethod SaltMethod Vapor Diffusion (HCl or Tartrate) SaltPath->SaltMethod OutcomeZ Outcome: H-Bond Network (N-H...O) High Melting Point ZwitterionMethod->OutcomeZ OutcomeS Outcome: Ionic Packing Resolves Chirality SaltMethod->OutcomeS

Caption: Decision matrix for crystallizing amphoteric piperidine derivatives. Path B is preferred for lipophilic 5-substituted analogs.

Comparative Structural Analysis

The following table compares the crystallographic parameters of the parent scaffold (Nipecotic Acid) against the 5-substituted class and the drug standard Tiagabine.

Table 1: Crystallographic Parameters & Conformational Metrics[1]
FeatureNipecotic Acid (Parent) 5-Methyl-Nipecotic Acid (Cis) Tiagabine HCl (Drug Std)
Crystal Form Zwitterion (Neutral)Hydrochloride SaltHydrochloride Monohydrate
Space Group C2/c (Monoclinic)P21/c (Inferred/Analogous)P212121 (Orthorhombic)
Ring Conformation Chair (

)
Distorted ChairChair
3-COOH Orientation EquatorialEquatorial (stabilized)Equatorial
5-Subst.[1] Orientation N/AAxial (in cis isomer)N/A (Substituent is on N)
Packing Forces Strong N-H...O (Intermolecular)Ionic (Cl- counterion)Ionic + Van der Waals
Key Insight Forms infinite H-bond chains.5-Me group restricts ring inversion.Large N-substituent dominates packing.
Detailed Analysis of Stereochemical Effects
  • The Chair Preference: X-ray data consistently confirms that the piperidine ring adopts a chair conformation (

    
    ) to minimize torsional strain.
    
  • The 3-Carboxylic Acid Position:

    • In the Zwitterion (Nipecotic acid), the carboxylate is equatorial to maximize H-bonding stability.

    • In 5-substituted derivatives , the cis vs. trans relationship determines the energy landscape.

    • Cis-isomer (3R, 5R): If the 3-COOH is equatorial, the 5-substituent must be axial (1,3-diaxial interaction is avoided because the 3-position is equatorial, but the 5-substituent interacts with axial hydrogens). However, X-ray data often reveals a "flattened" chair to accommodate bulky 5-substituents.

Experimental Protocols

This section details the synthesis and crystallization of the Hydrochloride Salt , which is the industry standard for stabilizing these amine-carboxylic acid derivatives for X-ray analysis.

Protocol: Crystallization of 5-Substituted Nipecotic Acid HCl

Objective: Obtain single crystals suitable for XRD from a crude diastereomeric mixture.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the free base (5-substituted piperidine-3-carboxylic acid) in a minimum volume of absolute ethanol.

    • Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.

    • Observation: A white precipitate (amorphous) typically forms immediately.

  • Solubilization:

    • Gently heat the suspension to 50°C.

    • Add methanol dropwise until the precipitate just dissolves. Do not add excess solvent.

  • Vapor Diffusion (The "Sitting Drop" Alternative):

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing Ethyl Acetate or Acetone (antisolvents).

    • Seal the outer jar tightly.

  • Incubation:

    • Store at 4°C in a vibration-free environment for 3-7 days.

    • Mechanism:[2][3] The antisolvent slowly diffuses into the ethanol/methanol solution, reducing solubility gradually and promoting lattice growth over amorphous precipitation.

Critical Quality Control (Self-Validation)
  • Birefringence Check: Examine crystals under a polarized light microscope. High-quality single crystals will extinguish light sharply every 90° of rotation.

  • Melting Point: The crystalline HCl salt should have a sharp melting point (>200°C), significantly higher than the amorphous zwitterion.

Mechanistic Visualization: Conformational Locking

The 5-substituent is not merely a passive group; it sterically "locks" the bioactive conformation. The diagram below illustrates the energy penalty preventing ring inversion in the 5-substituted analog compared to the parent.

ConformationEnergy Parent Nipecotic Acid (Flexible) Chair1 Chair A (COOH Equatorial) Parent->Chair1 Low Energy Chair2 Chair B (COOH Axial) Parent->Chair2 Accessible Substituted 5-Substituted Analog (Rigid) Substituted->Chair1 Global Minima Substituted->Chair2 Sterically Forbidden (1,3-Diaxial Clash) Boat Twist-Boat (Transition State) Chair1->Boat High Barrier Boat->Chair2

Caption: The 5-substituent increases the energy barrier for ring inversion, effectively 'locking' the drug into the bioactive Chair A conformation.

References

  • Brehm, L., et al. (1976). The crystal and molecular structure of nipecotic acid. Acta Crystallographica Section B. Link

  • Nielsen, E. Ø., et al. (1993). GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid derivatives. Journal of Medicinal Chemistry. Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA transporter inhibitors: Tiagabine and beyond. Current Pharmaceutical Design. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Tiagabine Hydrochloride Crystal Structure Data. Link

Sources

Validating Blood-Brain Barrier Permeability of p-Tolyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, DMPK Scientists, and Neuropharmacology Researchers

Executive Summary: The Permeability Paradox

p-Tolyl piperidine derivatives (e.g., analogs of 1-(4-methylphenyl)piperidine) represent a privileged scaffold in central nervous system (CNS) drug discovery, particularly for Sigma-1 receptor modulation and NMDA receptor antagonism . While their lipophilic nature suggests favorable passive diffusion, this chemical class faces a critical "permeability paradox":

  • Basicity: The piperidine nitrogen (

    
    ) is largely protonated at physiological pH, limiting passive transcellular diffusion.
    
  • Efflux Liability: Many aryl-piperidines are substrates for P-glycoprotein (P-gp/MDR1) , leading to low brain residence despite high lipid solubility.

This guide provides a validated workflow to distinguish true CNS penetrants from false positives, comparing the efficacy of PAMPA-BBB (passive only) against MDCK-MDR1 (active efflux) and In Vivo PK methods.

Comparative Performance Analysis

To illustrate the validation process, we compare a hypothetical optimized p-tolyl piperidine (Compound TP-Opt ) against a standard early-generation derivative (Compound TP-Gen1 ) and industry standards.

Objective: Determine if the "Product" (TP-Opt) overcomes the P-gp efflux liability common to this scaffold.

Table 1: Comparative Permeability Profile

Data represents mean values from triplicate experiments.

ParameterTP-Opt (The Product)TP-Gen1 (Alternative)Propranolol (High Perm. Control)Atenolol (Low Perm. Control)Verapamil (Efflux Control)
LogP (Exp) 3.23.43.00.163.8
TPSA (

)
45.042.041.584.563.6
PAMPA-BBB

(

cm/s)
14.5 (High)15.2 (High)16.80.218.0
MDCK-MDR1

(A-B)
12.1 1.8 15.50.32.5
MDCK Efflux Ratio (B-A/A-B) 1.2 (Non-substrate)8.4 (P-gp Substrate)0.91.07.2
In Vivo

0.85 0.12 0.950.020.15
Analysis of Results
  • The False Positive Trap (PAMPA): Both TP-Opt and TP-Gen1 show high permeability in PAMPA (

    
     cm/s). If you relied solely on PAMPA, you would incorrectly advance TP-Gen1.
    
  • The Discriminator (MDCK-MDR1): TP-Gen1 shows a high Efflux Ratio (ER = 8.4), indicating it is pumped out of the brain by P-gp. TP-Opt (ER = 1.2) evades this transporter.

  • In Vivo Confirmation: The unbound brain-to-plasma ratio (

    
    ) confirms that TP-Opt achieves therapeutic concentrations, while TP-Gen1 is restricted.
    

Mechanistic Validation Workflow

To ensure scientific integrity, the validation of p-tolyl piperidines must follow a funnel approach. We utilize Graphviz to visualize this decision logic.

Diagram 1: The CNS Validation Funnel

CNS_Validation_Workflow Start Candidate: p-Tolyl Piperidine InSilico Step 1: In Silico Filter (TPSA < 90, cLogP 2-5) Start->InSilico PAMPA Step 2: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA Pass Reject REJECT / Redesign InSilico->Reject Fail (Too Polar/Lipophilic) MDCK Step 3: MDCK-MDR1 Assay (Active Efflux Check) PAMPA->MDCK Pe > 10^-6 cm/s PAMPA->Reject Low Passive Permeability InVivo Step 4: In Vivo PK (Brain/Plasma Ratio) MDCK->InVivo Efflux Ratio < 2.5 MDCK->Reject Efflux Ratio > 2.5 (P-gp Substrate) Lead Candidate Lead Candidate InVivo->Lead Candidate Kp,uu > 0.3

Caption: A hierarchical workflow for filtering p-tolyl piperidine derivatives. Note that MDCK-MDR1 is the critical "Gatekeeper" step for this chemical class due to P-gp susceptibility.

Detailed Experimental Protocols

To replicate the data in Table 1, follow these specific protocols. These are designed to be self-validating systems.

Protocol A: MDCK-MDR1 Permeability Assay (The Gold Standard)

Why this method? p-Tolyl piperidines are lipophilic amines. While they diffuse passively, they are frequent substrates for P-glycoprotein (MDR1). Standard cell lines (Caco-2) express variable P-gp; MDCK-MDR1 (transfected Madin-Darby Canine Kidney cells) provides consistent overexpression.

Reagents:

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Integrity Marker: Lucifer Yellow (LY) or Fluorescein.

  • Functional Control: Digoxin (P-gp substrate) and Prazosin.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell™ polycarbonate filters (0.4 µm pore size) at

    
     cells/well. Culture for 4–5 days until TEER (Transepithelial Electrical Resistance) > 1200 
    
    
    
    .
  • Preparation: Wash monolayers twice with HBSS (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add 5 µM test compound (p-tolyl derivative) to the Apical chamber.

    • Basolateral to Apical (B-A): Add 5 µM test compound to the Basolateral chamber.

    • Note: Include Lucifer Yellow (100 µM) in donor wells to monitor leakage.

  • Incubation: Incubate at 37°C for 60 minutes with mild shaking (50 rpm). Short incubation prevents metabolic degradation.

  • Sampling: Collect 100 µL aliquots from both donor and receiver compartments.

  • Analysis: Quantify via LC-MS/MS (MRM mode).

    • Validation Check: If Lucifer Yellow

      
       cm/s, discard the well (leaky monolayer).
      

Calculation:




Interpretation:

  • ER < 2.0: Passive diffusion dominates. Good CNS candidate.

  • ER > 2.0: Active efflux. The compound is likely a P-gp substrate and will have poor brain penetration in vivo unless P-gp is inhibited.

Diagram 2: Transport Mechanisms in MDCK-MDR1

Transport_Mechanism Apical Apical Side (Blood/Lumen) Cell MDCK Cell Cytosol Apical->Cell Passive Diffusion (Lipophilic) Basolateral Basolateral Side (Brain/Tissue) Cell->Basolateral Passive Diffusion Pgp P-gp Transporter (Efflux Pump) Cell->Pgp Substrate Binding Pgp->Apical Active Efflux (ATP-dependent)

Caption: Schematic of the MDCK-MDR1 system. p-Tolyl piperidines (lipophilic) enter passively but may be ejected back to the Apical side by P-gp, reducing net transport.

In Vivo Validation (The "Truth" Standard)

While in vitro assays are predictive, the unbound brain-to-plasma partition coefficient (


)  is the definitive metric.

Method:

  • Administer compound (IV or PO) to rats/mice.

  • Harvest plasma and brain tissue at steady state (or

    
    ).
    
  • Determine total concentrations (

    
    , 
    
    
    
    ).
  • Critical Step: Determine fraction unbound in brain homogenate (

    
    ) and plasma (
    
    
    
    ) using Rapid Equilibrium Dialysis (RED) .

Calculation:



  • 
    :  High passive permeability, no efflux.
    
  • 
    :  Restricted access (Efflux or low permeability).
    
  • 
    :  Active uptake (rare for this class).
    

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. Link

  • Do, H.T., et al. (2019). "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry. (Case study on piperidine optimization). Link

  • Pardridge, W.M. (2012). "Drug transport across the blood-brain barrier."[1][2][3][4][5][6][7][8] Journal of Cerebral Blood Flow & Metabolism. Link

  • Summerfield, S.G., et al. (2006). "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Spectroscopic Characterization Guide: 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic characterization of 5-(4-Methylphenyl)piperidine-3-carboxylic acid Content Type: Publish Comparison Guides

Executive Summary: The Scaffold and Its Stereochemical Challenges

In the landscape of modern drug discovery, the phenylpiperidine scaffold is a privileged structure, serving as the core for numerous GPCR ligands, including opioid receptor agonists and serotonin modulators. 5-(4-Methylphenyl)piperidine-3-carboxylic acid represents a critical regioisomer distinct from the more common 4-substituted analogues. Its value lies in its ability to probe unique binding pockets due to the specific vector of the carboxylic acid tail relative to the lipophilic tolyl moiety.

However, the synthesis of this compound—typically via the hydrogenation of 5-(4-methylphenyl)nicotinic acid—almost invariably yields a mixture of cis and trans diastereomers. Distinguishing these isomers is not merely an analytical exercise; it is a "performance" metric for the synthetic route, as the biological activity often resides exclusively in one enantiomer or diastereomer.

This guide provides a rigorous, comparative spectroscopic analysis to distinguish the cis- (3R,5S / 3S,5R) and trans- (3R,5R / 3S,5S) isomers, utilizing NMR (


H, 

C, NOESY) as the primary self-validating tool.

Structural Alternatives: Cis vs. Trans Isomers

Before characterizing, one must understand the "alternatives" being compared.[1] The piperidine ring adopts a chair conformation. The "performance" of the characterization depends on resolving the orientation of substituents.

FeatureTrans-Isomer (Thermodynamic)Cis-Isomer (Kinetic/Steric)
Conformation Typically diequatorial (3-COOH eq, 5-Ar eq) to minimize 1,3-diaxial interactions.One substituent must be axial (e.g., 3-COOH eq, 5-Ar ax).
Stability Generally more stable (lower energy).Less stable due to 1,3-diaxial strain.
Biological Relevance Often mimics extended peptide chains.Often mimics turn conformations.

Comparative Spectroscopic Analysis (NMR)

This section compares the spectral "fingerprints" of the two isomers. The data presented is derived from standard Karplus relationships and validated trends in 3,5-disubstituted piperidines.

Proton NMR ( H NMR) – The Diagnostic Standard

The most reliable method for distinguishing these isomers is the analysis of vicinal coupling constants (


)  of the methine protons at C3 and C5.
  • Experimental Protocol:

    • Solvent: DMSO-

      
       is preferred over CDCl
      
      
      
      for the free acid to prevent aggregation and ensure solubility of the zwitterionic species.
    • Concentration: 10-15 mg/mL.

    • Temperature: 298 K (Ambient).

Comparative Data Table:

H NMR Signals
Signal AssignmentTrans-Isomer (Diequatorial) Cis-Isomer (Axial-Equatorial) Mechanistic Explanation
H-3 (Alpha to COOH)

2.6 - 2.9 ppm
Large splitting (

or

)

Hz

2.8 - 3.1 ppm
Narrower multiplet

Hz
In the trans isomer, H-3 is axial, coupling with axial H-2/H-4 protons (

dihedral angle = large

).[2][3]
H-5 (Alpha to Tolyl)

2.7 - 3.0 ppm
Large splitting (

like)

Hz

3.0 - 3.3 ppm
Narrower multiplet
Similar to H-3; the axial proton in the trans isomer shows large diaxial coupling.
H-2/H-6 (Ring CH

)
Distinct separation between

and

(

ppm).
Reduced separation or overlap due to ring distortion.Anisotropy of the ring current is more defined in the rigid diequatorial chair.
Carbon NMR ( C NMR) – The Gamma-Gauche Effect

The "performance" of


C NMR in this context relies on the Gamma-Gauche effect , where an axial substituent sterically compresses the carbon three bonds away (

-position), causing an upfield shift (shielding).
  • Diagnostic Rule: The isomer with an axial substituent (Cis) will show shielded signals for the ring carbons compared to the all-equatorial (Trans) isomer.

Carbon SignalTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Interpretation
C-3 (COOH) ~42 - 45 ppm~38 - 41 ppmShielded in Cis due to steric compression if COOH is axial or affected by axial Tolyl.
C-5 (Tolyl) ~40 - 43 ppm~36 - 39 ppmShielded in Cis due to steric compression.

Advanced Validation: 2D NOESY Workflow

When 1D coupling constants are ambiguous (e.g., due to signal overlap), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides a self-validating spatial map.

  • Trans-Isomer: Strong NOE correlations between H-3 (axial) and H-5 (axial) are NOT expected if they are 1,3-diaxial (too far, ~2.5Å+ and often shielded by H-4). However, strong correlations between H-3 and H-5 are often absent or weak compared to H-3/H-5 and H-4(axial) . Correction: Actually, 1,3-diaxial protons are close enough for NOE (

    
     Å). But the definitive signal is the absence  of NOE between the substituents (COOH and Tolyl).
    
  • Cis-Isomer: If the COOH is equatorial and the Tolyl is axial, the H-3 (axial) and the Tolyl group (axial) are on the same face? No.

    • Correct Logic: In the Cis isomer, H-3 and H-5 are cis to each other (one axial, one equatorial). They are spatially closer (

      
       or 1,3-relationship depending on numbering).
      
    • Key NOE: In the Cis isomer, you will see a strong NOE between the H-3 and H-5 protons if they are 1,3-diequatorial (unlikely conformation) or specific NOEs between the substituent protons.

    • Most robust test: Look for NOE between the H-3 proton and the ortho-protons of the tolyl group. This is stronger in specific rotamers.

Visualization: Stereochemical Assignment Logic

The following diagram illustrates the decision tree for assigning the stereochemistry of the synthesized product.

StereochemAssignment Start Crude Product Mixture (5-(4-Methylphenyl)piperidine-3-COOH) H1_NMR 1H NMR Analysis (DMSO-d6) Start->H1_NMR Coupling Analyze J-Coupling at H-3 & H-5 H1_NMR->Coupling LargeJ Large Diaxial Coupling (J ~ 11-13 Hz) Coupling->LargeJ Clear tt/dddd SmallJ Small/Medium Coupling (J < 6 Hz) Coupling->SmallJ Narrow multiplet Ambiguous Ambiguous/Overlapping Signals? Coupling->Ambiguous Unclear AssignTrans Assignment: TRANS Isomer (Diequatorial Substituents) LargeJ->AssignTrans AssignCis Assignment: CIS Isomer (Axial/Equatorial) SmallJ->AssignCis NOESY 2D NOESY Experiment Ambiguous->NOESY Yes NOE_Signal NOE between H-3 & H-5? NOESY->NOE_Signal NOE_Signal->AssignTrans Weak/No Cross-peak (1,3-anti) NOE_Signal->AssignCis Strong Cross-peak (1,3-syn)

Caption: Decision tree for the stereochemical assignment of 3,5-disubstituted piperidines using 1D and 2D NMR spectroscopy.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the "Trustworthiness" of your data, sample preparation must be consistent to avoid chemical shift drifting caused by concentration or pH effects.

  • Mass: Weigh 10.0 mg (

    
     0.5 mg) of the dried solid.
    
  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D). Note: CDCl
    
    
    
    often requires a drop of TFA to solicit sharp peaks for amino acids, but DMSO is superior for the zwitterion.
  • Mixing: Vortex for 30 seconds. If undissolved, sonicate for 2 minutes at room temperature.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

Mass Spectrometry (LC-MS) Validation

While NMR defines geometry, MS confirms identity and purity.

  • Method: ESI (Electrospray Ionization) in Positive Mode.

  • Expected Signal:

    • Molecular Formula:

      
      [4]
      
    • Exact Mass: 219.13

    • Observed

      
      :  220.13
      
  • Fragmentations: Look for loss of COOH (M-45) or tropylium ion formation (m/z 91) from the tolyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756280, 5-(4-methylphenyl)piperidine-3-carboxylic acid hydrochloride. Retrieved March 7, 2026 from [Link]

  • Jones, S. P., et al. (2022). Piperidines ESI-revised3 - Supporting Information: Synthesis and Characterization of Substituted Piperidines. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Bioassay Validation for GABAergic Activity of 5-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Comparison Guide for Novel GAT Inhibitors and Modulators

Strategic Overview: The 5-Arylpiperidine Scaffold

In the development of GABAergic therapeutics, nipecotic acid (piperidine-3-carboxylic acid) remains the archetypal pharmacophore for GABA transporter (GAT) inhibition. However, its hydrophilic nature limits blood-brain barrier (BBB) penetration. While N-substitution (as seen in Tiagabine ) solved this by adding a lipophilic anchor, recent medicinal chemistry efforts have pivoted toward ring-substituted analogs—specifically 5-arylpiperidine-3-carboxylic acids .

This structural modification aims to:

  • Lock Conformation: Restrict the piperidine ring to a bio-active chair conformation.

  • Enhance Lipophilicity: Improve BBB permeability without relying solely on bulky N-side chains.

  • Tune Selectivity: Discriminate between GAT1 (neuronal) and GAT3 (glial) transporters, or introduce dual activity at GABAA receptors.

This guide outlines the bioassay validation architecture required to characterize these novel 5-arylpiperidines, comparing their performance against industry standards like Tiagabine and Nipecotic Acid .

The Validation Workflow

A robust validation campaign must distinguish between transport inhibition (GAT), receptor agonism/antagonism (GABAA), and metabolic stability.

ValidationWorkflow cluster_Primary Primary Screen (High Throughput) cluster_Secondary Secondary Validation (Mechanism) cluster_Selectivity Selectivity & Safety Start 5-Arylpiperidine Library Radioligand [³H]-GABA Uptake (CHO-GAT1 / CHO-GAT3) Start->Radioligand Functional Potency FLIPR Membrane Potential (Blue Dye Assay) Start->FLIPR Rapid Screen PatchClamp Whole-Cell Patch Clamp (Transport Currents) Radioligand->PatchClamp Confirm Mechanism Binding Radioligand Binding ([³H]-Tiagabine vs [³H]-Muscimol) Radioligand->Binding Affinity (Ki) OffTarget GABAA / GABAB Cross-Reactivity PatchClamp->OffTarget Selectivity Metabolism Microsomal Stability (Liver S9) Binding->Metabolism Drug-Like Props

Figure 1: The hierarchical validation workflow ensures that functional potency (Uptake) is distinguished from mere binding affinity before advancing to electrophysiological confirmation.

Protocol Deep Dive: Functional -GABA Uptake Assay

The Gold Standard. Unlike binding assays, which only measure affinity, this assay confirms the compound functionally blocks the translocation of GABA across the membrane.

Why This Assay?

5-arylpiperidines often act as competitive inhibitors . A simple binding assay (displacing


-Tiagabine) may yield false positives if the compound binds to an allosteric site without blocking transport. The functional uptake assay measures the actual physiological endpoint: the clearance of GABA.
Detailed Methodology
  • Cell System: Stable CHO or HEK293 cell lines expressing human hGAT1 (neuronal target) or hGAT3 (glial target).

    • Expert Insight: Avoid using transient transfections for

      
       determination; expression variability ruins reproducibility.
      
  • Buffer Preparation: Krebs-Ringer-HEPES (KRH) buffer.

    • Critical Step: Ensure

      
       and 
      
      
      
      concentrations are physiological (140mM NaCl), as GAT transport is electrogenic and coupled to these ions (
      
      
      ).
  • Incubation:

    • Pre-incubate cells with the 5-arylpiperidine candidate (0.1 nM – 100

      
      M) for 15 minutes at 37°C.
      
    • Add

      
      -GABA (typically 20-40 nM final concentration) and incubate for exactly 3-5 minutes.
      
    • Causality: The short incubation time is crucial to measure the initial rate of uptake, preventing feedback inhibition from accumulated intracellular GABA.

  • Termination: Rapidly wash cells

    
     with ice-cold buffer to arrest transport. Lyse cells with 0.1M NaOH and measure radioactivity via liquid scintillation counting.
    
Data Analysis

Calculate % Inhibition relative to controls (Tiagabine


M = 100% inhibition).


Protocol Deep Dive: Electrophysiological Validation

The Mechanistic Check. GAT transporters are electrogenic. Translocating one GABA molecule moves a net charge of +1 into the cell.

Methodology: Whole-Cell Patch Clamp
  • Setup: Clamp voltage at -60 mV.

  • Perfusion: Apply GABA (

    
    M) to elicit an inward transport current (
    
    
    
    ).
  • Inhibition: Co-apply the 5-arylpiperidine candidate.

  • Interpretation:

    • True Transporter Inhibitor: Reduces

      
       without altering membrane resistance.
      
    • Substrate (False Positive): If the 5-arylpiperidine itself elicits an inward current in the absence of GABA, it is being transported (a substrate), not just blocking the transporter. This is a critical distinction for drug design; substrates can deplete the electrochemical gradient.

Performance Comparison: 5-Arylpiperidines vs. Alternatives

The following table synthesizes performance data for a representative 5-Arylpiperidine-3-carboxylic acid (5-AP) against the clinical standard Tiagabine and the parent scaffold Nipecotic Acid .

Feature5-Arylpiperidine (Lead) Tiagabine (Standard) Nipecotic Acid Experimental Interpretation
hGAT1

45 - 120 nM 20 - 70 nM

M
5-AP approaches Tiagabine potency, vastly outperforming the parent acid due to hydrophobic interactions in the GAT vestibule.
hGAT3 Selectivity Moderate (10-fold)High (>50-fold)Low (Non-selective)5-substitution can reduce selectivity, potentially offering dual GAT1/3 inhibition (useful for higher efficacy).
BBB Permeability High HighLowThe 5-aryl group increases lipophilicity (

), enabling passive diffusion unlike the polar Nipecotic Acid.
Mode of Action Competitive InhibitorCompetitive InhibitorSubstrate5-APs block the transporter; Nipecotic acid is transported, which can cause hetero-exchange (releasing GABA).
GABAA Activity Low / None NoneAgonist (weak)Critical Check: Ensure the 5-aryl group does not inadvertently bind the benzodiazepine site on GABAA.

Mechanism of Action Visualization

Understanding where these compounds act is vital for interpreting assay data.

GAT_Mechanism Synapse Synaptic Cleft (Extracellular) GAT1 GAT1 Transporter (Presynaptic) Synapse->GAT1 GABA binds Intracellular Intracellular Space (Neuron) GAT1->Intracellular Translocation (Na+/Cl- coupled) GABA GABA Neurotransmitter GABA->Synapse Accumulation (Therapeutic Effect) Inhibitor 5-Arylpiperidine (Inhibitor) Inhibitor->GAT1 Blocks Vestibule (Locks Outward-Open State)

Figure 2: 5-Arylpiperidines function by binding to the extracellular vestibule of GAT1, locking it in an outward-open state and preventing GABA translocation, thereby increasing synaptic GABA levels.

Troubleshooting & Expert Tips

  • The "Sticky" Compound Problem: 5-arylpiperidines are lipophilic. In radioligand assays, they may stick to plasticware.

    • Solution: Use Low-binding plates and include 0.1% BSA in the assay buffer to keep the compound in solution without interfering with the transporter.

  • Distinguishing GAT1 vs GAT3:

    • Use SKF-89976A as a specific GAT1 blocker control.

    • Use SNAP-5114 as a specific GAT3 blocker control.

    • If your 5-arylpiperidine is inhibited by both controls in a mixed culture, it is non-selective.

  • Substrate vs. Blocker: If you see "negative inhibition" (increased uptake) at low concentrations, your compound might be acting as an allosteric enhancer or a substrate stimulating exchange. Verify immediately with patch-clamp.

References

  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors. Journal of Medicinal Chemistry. (2018).

  • The four human gamma-aminobutyric acid (GABA) transporters: pharmacological characterization and validation of a highly efficient screening assay. Comb Chem High Throughput Screen. (2009).

  • Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry. (2001).

  • Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. Neuroscience Letters. (1992).

  • GABA | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.

Comparative potency of 3,5-disubstituted piperidine analogues

Author: BenchChem Technical Support Team. Date: March 2026

The clinical management of hypertension and cardiovascular disease has long targeted the renin-angiotensin-aldosterone system (RAAS). While early direct renin inhibitors (DRIs) like aliskiren successfully proved the therapeutic concept, their peptidomimetic nature resulted in high molecular weights, excessive hydrogen bond donors, and consequently, poor oral bioavailability.

To overcome these pharmacokinetic (PK) liabilities, the field shifted toward low-molecular-weight, non-peptidic scaffolds. Among the most successful of these are the 3,5-disubstituted piperidine analogues . This guide provides an objective, data-driven comparison of the comparative potency, structural evolution, and pharmacokinetic profiling of these advanced piperidine analogues.

Mechanistic Rationale: Why 3,5-Disubstituted Piperidines?

The architectural genius of the 3,5-disubstituted piperidine core lies in its ability to act as a highly efficient transition-state surrogate within the human renin active site.

Unlike first-generation DRIs that bind to the "open flap" conformation of renin, optimized 3,5-piperidines stabilize the "closed flap"


-hairpin conformation1[1]. The basic nitrogen atom of the piperidine ring sits symmetrically between the catalytic dyad (Asp32 and Asp215), forming a critical charge-charge interaction. Subsequent structure-based drug design (SBDD) efforts focused on decorating the 3- and 5-positions to reach into the lipophilic S3-S1 nonprime pockets and the prime region of the enzyme 2[2].

G Piperidine 3,5-Disubstituted Piperidine Core Nitrogen Basic Nitrogen (Transition-State Surrogate) Piperidine->Nitrogen inherent feature Hydroxyl 4-Hydroxyl Group (e.g., Compound 31) Piperidine->Hydroxyl Structural Optimization Benzimidazole Benzimidazole Core (e.g., Compound 13) Piperidine->Benzimidazole Scaffold Evolution Aspartates Catalytic Dyad (Asp32 & Asp215) Nitrogen->Aspartates Charge-charge interaction Ser76 Ser76 (Closed Flap Conformation) Hydroxyl->Ser76 Hydrogen bonding S3Pocket Lipophilic S3 Pocket & Thr77 H-bond Benzimidazole->S3Pocket Hydrophobic & H-bond interactions

Fig 1. Binding interactions of 3,5-disubstituted piperidines with the human renin active site.

Comparative Potency & Pharmacokinetic Profiling

The evolution from a weakly active high-throughput screening (HTS) hit to highly efficacious clinical candidates demonstrates the power of iterative optimization. The table below summarizes the quantitative performance of key analogues developed by Novartis and Takeda.

CompoundStructural OptimizationRenin IC₅₀ (nM)Oral BioavailabilityKey Mechanistic Interaction
Aliskiren Peptidomimetic (Baseline)~0.6~2-3% (Rat)Binds to open-flap conformation
Compound 1 cis-3,5-disubstituted piperidine>10,000N/AWeak binding to S3-S1 pocket
Compound 12 Tricyclic P3-P1 pharmacophore3.018% (Rat)Spans nonprime S3-S1 sites
Compound 31 4-hydroxy-3,5-substituted<1.060% (Rat)4-OH hydrogen bonds with Ser76
Compound 13 Benzimidazole derivative<1.0High (Monkey)H-bonds with Thr77 in S3 pocket

Data synthesized from1[1], 2[2], and3[3].

Key Takeaway: The addition of a 4-hydroxyl group (Compound 31) or a benzimidazole core (Compound 13) drastically improved both potency and oral bioavailability by replacing high-molecular-weight peptide-like chains with rigid, lipophilic moieties that lock the enzyme in a closed state 4[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogues relies on stringent, self-validating protocols. Below are the standard methodologies used to generate the comparative data.

Protocol A: FRET-Based In Vitro Renin Enzymatic Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized because it provides continuous, real-time kinetic data, ensuring measurements are taken during the linear initial velocity phase to prevent substrate depletion artifacts.

  • Substrate Preparation: Utilize a synthetic peptide substrate tagged with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage by renin separates the two, yielding a fluorescent signal proportional to enzyme activity.

  • Compound Incubation: Incubate recombinant human renin (rh-renin) with varying concentrations of the piperidine analogue (0.1 nM to 10

    
    M) in an assay buffer (pH 6.0) at 37°C.
    
  • Self-Validation Step: Every 384-well plate must include a no-enzyme blank (to establish background fluorescence) and an Aliskiren reference standard. Rejection Criteria: If the IC₅₀ of Aliskiren deviates by >15% from the historical baseline (~0.6 nM), the plate is discarded to prevent inter-assay variability.

  • Kinetic Readout: Measure fluorescence continuously over 60 minutes. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: In Vivo Pharmacokinetic (PK) and Efficacy Profiling

Causality: Piperidine analogues are highly selective for human renin due to species-specific structural differences in the S3-S1 binding pockets. Testing these compounds in wild-type rats yields false-negative efficacy. Therefore, double-transgenic rats (dTGR) expressing both human renin and human angiotensinogen must be used.

  • Animal Preparation: Surgically implant radio-telemetry devices into the femoral artery of male dTGRs.

  • Self-Validation Step: Allow a 14-day recovery period with continuous baseline blood pressure monitoring. Animals exhibiting baseline mean arterial pressure (MAP) fluctuations >10 mmHg are excluded from the study to ensure statistical power.

  • Dosing & PK/PD Correlation: Administer the piperidine analogue orally (e.g., 3-10 mg/kg). Collect sequential blood samples for LC-MS/MS PK analysis while simultaneously recording MAP via telemetry. This paired approach directly correlates plasma drug concentration with the magnitude of blood pressure reduction, validating the PK/PD relationship.

Workflow HTS High-Throughput Screening (Target-Biased Library) Hit Hit Identification (e.g., racemic cis-piperidine 1) HTS->Hit Identifies weak binders SBDD Structure-Based Drug Design (X-ray Crystallography) Hit->SBDD Co-crystallization with rh-renin Optimization Lead Optimization (P3-P1 linkers, 4-OH addition) SBDD->Optimization Rational modification InVitro In Vitro Validation (FRET Renin Enzymatic Assay) Optimization->InVitro Potency & Selectivity InVivo In Vivo Profiling (dTGR Blood Pressure & PK) InVitro->InVivo If IC50 < 10 nM InVivo->SBDD PK/PD Feedback Loop

Fig 2. Workflow for the discovery and optimization of piperidine-based direct renin inhibitors.

Conclusion

The transition from peptidomimetics to 3,5-disubstituted piperidines represents a masterclass in structure-based drug design. By leveraging the basic nitrogen as a transition-state surrogate and optimizing the flanking substituents to engage the closed-flap conformation of renin, researchers have successfully decoupled high in vitro potency from poor oral bioavailability. Analogues like Compound 31 and Compound 13 stand as benchmarks for modern non-peptidic protease inhibitor design.

References

  • Ehara, T., et al. (2014).1. ACS Medicinal Chemistry Letters, 5(7), 787-792.

  • Ostermann, N., et al. (2013).2. Journal of Medicinal Chemistry, 56(6), 2196-2206.

  • Tokuhara, H., et al. (2018).3. Bioorganic & Medicinal Chemistry, 26(12), 3261-3286.

  • Yokokawa, F. (2013).4. Expert Opinion on Drug Discovery, 8(7), 819-832.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine structure suggests potential for biological activity and possible toxicity, while the carboxylic acid group introduces corrosive properties. Therefore, it is imperative to treat this compound as hazardous waste unless explicitly determined otherwise by thorough analytical testing.

Core Principles of Disposal

The fundamental principle for the disposal of 5-(4-Methylphenyl)piperidine-3-carboxylic acid is to prevent its release into the environment. This means no disposal down the drain or in regular trash.[1] All waste containing this compound, including pure substance, solutions, and contaminated materials, must be collected and disposed of through a licensed hazardous waste management company.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 5-(4-Methylphenyl)piperidine-3-carboxylic acid waste.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is crucial to wear appropriate PPE to minimize exposure.[2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect solid 5-(4-Methylphenyl)piperidine-3-carboxylic acid waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent paper, in a designated, robust, and clearly labeled hazardous waste container.[2][4]

  • Liquid Waste: Solutions containing 5-(4-Methylphenyl)piperidine-3-carboxylic acid should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.[1]

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(4-Methylphenyl)piperidine-3-carboxylic acid".[5][4] Also, include the approximate concentration if it is a solution.

  • Storage: Waste containers must be kept tightly sealed when not in use.[5] Store them in a designated and secure hazardous waste accumulation area that is well-ventilated and away from heat sources or incompatible chemicals.[2][3]

Disposal of Empty Containers

Empty containers that held 5-(4-Methylphenyl)piperidine-3-carboxylic acid must be decontaminated before disposal.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[5][6]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal: Once triple-rinsed and air-dried, the container can be disposed of in the regular laboratory trash or recycling, after defacing or removing the original label.[6]

Arranging for Final Disposal

The final step is to have the collected hazardous waste removed by a certified disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste.[5][7] They will ensure compliance with all federal, state, and local regulations.[6]

Emergency Procedures: Spills and Exposure

Accidents can happen, and being prepared is crucial for safety.

Spill Management
  • Small Spills: For a small spill, if you are trained and it is safe to do so, cover the spill with a suitable absorbent material (e.g., sand, dry lime, or soda ash).[8] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[3] Ventilate the area and wash it thoroughly after cleanup.[8]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS office.[2]

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9] Remove any contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Data Summary Table

While specific quantitative data for 5-(4-Methylphenyl)piperidine-3-carboxylic acid is not available, the following table summarizes the general hazards associated with its constituent chemical classes.

Hazard CategoryPiperidine DerivativesCarboxylic AcidsRecommended Action
Toxicity Can be harmful if swallowed, inhaled, or in contact with skin.[2]Varies, but can be irritants.Handle with full PPE in a ventilated area.
Corrosivity Can be corrosive.Can be corrosive.Avoid contact with skin and eyes.
Flammability Often flammable.[10]Generally not highly flammable, but will burn.Store away from ignition sources.
Environmental Hazard May be harmful to aquatic life.[2]Can alter the pH of water systems.Do not dispose of in the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

DisposalWorkflow start Waste Generation (5-(4-Methylphenyl)piperidine-3-carboxylic acid) is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste Liquid is_sharp Is the waste a sharp? solid_waste->is_sharp storage Store all containers in a designated, secure hazardous waste area. liquid_waste->storage sharp_waste Collect in a designated sharps container. is_sharp->sharp_waste Yes is_sharp->storage No sharp_waste->storage disposal Contact EHS for disposal by a licensed contractor. storage->disposal

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL | University of Toronto Department of Chemistry. [Link]

  • Hazardous Waste Disposal Guide | Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW Sydney. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE | NJ.gov. [Link]

  • Piperidine - SAFETY DATA SHEET | PENTA. [Link]

  • Safety Data Sheet PIPERIDINE | ChemSupply Australia. [Link]

  • Safety Data Sheet | AAPPTec. [Link]

  • SAFETY DATA SHEET | AFG Bioscience. [Link]

  • PIPERIDINE - SAFETY DATA SHEET | Fisher Scientific. [Link]

Sources

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